(25R)-26-hydroxycholest-4-en-3-one
Description
Propriétés
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h16,18-19,22-25,28H,5-15,17H2,1-4H3/t18-,19-,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUORUGFOXGJNY-LUZKGJLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(25R)-26-hydroxycholest-4-en-3-one structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(25R)-26-hydroxycholest-4-en-3-one is a pivotal oxysterol and a key metabolic intermediate in the acidic, or alternative, pathway of bile acid biosynthesis. As a derivative of cholesterol, this compound is emerging as a molecule of interest for its potential roles in lipid metabolism, cellular signaling, and as a biomarker for metabolic diseases. This technical guide provides a comprehensive overview of the structure, chemical properties, synthesis, and biological significance of this compound, tailored for professionals in research and drug development. This document details its biosynthetic pathways, offers relevant experimental protocols for its synthesis and quantification, and discusses its potential interactions with nuclear receptors.
Structure and Chemical Properties
This compound is a C27 steroid characterized by a cholestane (B1235564) skeleton. Its structure features a ketone group at the C-3 position and a double bond between C-4 and C-5 in the A-ring, which is characteristic of 3-oxo-Δ⁴ steroids. A hydroxyl group is present at the C-26 position on the sterol side chain, with the stereochemistry at C-25 being in the R configuration.
Chemical Structure
IUPAC Name: (10R,13R,17R)-17-((R)-6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3(5H)-one
Chemical Formula: C₂₇H₄₄O₂[1]
Molecular Weight: 400.64 g/mol [1]
CAS Number: 56792-59-7[1]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. The presence of the hydroxyl group increases its polarity compared to the parent cholest-4-en-3-one molecule.
| Property | Value | Reference |
| Melting Point | 136-138°C | --INVALID-LINK-- |
| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol. | --INVALID-LINK-- |
| Appearance | White to off-white solid |
Table 1: Physicochemical Properties of this compound
Biosynthesis and Biological Significance
This compound is a key intermediate in the acidic pathway of bile acid synthesis. This pathway is an alternative to the classic (or neutral) pathway for the catabolism of cholesterol.
There are two primary routes for the biosynthesis of this compound:
-
From (25R)-26-hydroxycholesterol: The most direct synthetic route in vitro is the enzymatic oxidation of (25R)-26-hydroxycholesterol. This reaction is catalyzed by cholesterol oxidase, which oxidizes the 3β-hydroxyl group to a 3-keto group and isomerizes the Δ⁵ double bond to a Δ⁴ position.[2] In vivo, this conversion is likely carried out by a 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme, such as HSD3B1 or HSD3B7.[2]
-
From Cholest-4-en-3-one: An alternative pathway involves the hydroxylation of cholest-4-en-3-one at the C-26 position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[2] This pathway is considered to be more efficient than the initial 26-hydroxylation of cholesterol.[2]
The acidic pathway of bile acid synthesis is crucial for maintaining cholesterol homeostasis, and its dysregulation has been linked to various metabolic diseases.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Semi-Synthesis and Biological Evaluation of 25(R)-26-Acetoxy-3β,5α-Dihydroxycholest-6-One - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PMC [pmc.ncbi.nlm.nih.gov]
The Function of 26-hydroxycholest-4-en-3-one in Alternative Bile Acid Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol homeostasis is a critical physiological process, and its catabolism into bile acids represents a major route for elimination.[1] Bile acid synthesis is predominantly carried out in the liver through two main routes: the classic (or neutral) pathway and the alternative (or acidic) pathway.[2][3] While the classic pathway is responsible for the bulk of bile acid production, the alternative pathway plays a crucial role, particularly in certain physiological and pathological states.[1][2] This technical guide provides a comprehensive exploration of 26-hydroxycholest-4-en-3-one (B98386), a key metabolic intermediate in the alternative pathway of bile acid synthesis.[2][4][5] Understanding the biosynthesis, metabolism, and regulation of this molecule is vital for researchers in drug development, metabolic disorders, and steroid biochemistry.[4]
Biosynthesis of 26-hydroxycholest-4-en-3-one
26-hydroxycholest-4-en-3-one is formed as an intermediate in the acidic pathway of bile acid synthesis, which is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[2][4] This enzyme is widely distributed across various tissues.[6] There are two primary metabolic routes that can lead to the formation of 26-hydroxycholest-4-en-3-one.
Primary Biosynthetic Pathway
The more efficient pathway involves the initial conversion of cholesterol to cholest-4-en-3-one, which is then hydroxylated at the 26th position by CYP27A1 to form 26-hydroxycholest-4-en-3-one.[5] Evidence suggests this route is approximately 10-fold more efficient than the alternative starting with the 26-hydroxylation of cholesterol.[5]
Secondary Biosynthetic Pathway
An alternative route begins with the hydroxylation of cholesterol at the 26th position by CYP27A1 to produce (25R)-26-hydroxycholesterol.[5][6] Subsequently, a 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme, such as HSD3B1 or HSD3B7, catalyzes the oxidation of the 3β-hydroxyl group and isomerization of the double bond to yield 26-hydroxycholest-4-en-3-one.[5]
Biosynthetic pathways of 26-hydroxycholest-4-en-3-one.
Metabolism of 26-hydroxycholest-4-en-3-one
Following its formation, 26-hydroxycholest-4-en-3-one undergoes further metabolism in the bile acid synthesis pathway. It is hypothesized to undergo 7α-hydroxylation by the enzyme CYP7B1, which would lead to the eventual formation of chenodeoxycholic acid (CDCA).[2] The metabolism of 26-hydroxycholest-4-en-3-one is an area of active research.[2]
Quantitative Data
Specific kinetic data for the enzymes directly involved in the synthesis of 26-hydroxycholest-4-en-3-one from its immediate precursors are not extensively reported in the literature and represent an area for future investigation.[5] However, kinetic parameters for related enzymes in the bile acid synthesis pathway provide valuable context.
| Enzyme | Substrate | Km | Vmax | Reference |
| CYP27A1 | Cholesterol | ~150-400 µM | Not extensively reported | [5] |
| 3β-HSD | Dehydroepiandrosterone (DHEA) | ~0.3 µM | 2.9-4.6 nmol/mg·min | [5] |
| 3β-HSD | Pregnenolone | ~0.4 µM | 2.9-4.6 nmol/mg·min | [5] |
| 3β-HSD | 17-hydroxypregnenolone | ~0.3 µM | 2.9-4.6 nmol/mg·min | [5] |
Signaling Pathways and Regulation
The synthesis of 26-hydroxycholest-4-en-3-one is intricately regulated by a network of signaling pathways that control the expression and activity of key enzymes like CYP27A1 and 3β-HSD.[5] Nuclear receptors, including the Liver X Receptor (LXR) and the Farnesoid X Receptor (FXR), are pivotal in maintaining cholesterol and bile acid homeostasis.[5][7] Bile acids themselves activate FXR, which in turn induces the expression of the small heterodimer partner (SHP). SHP then represses the transcription of CYP7A1, the rate-limiting enzyme in the classic bile acid synthesis pathway.[5] While the direct impact on the acidic pathway is less defined, this highlights the complex feedback loops in bile acid metabolism.[5] Insulin signaling also plays a regulatory role by influencing the expression of enzymes involved in bile acid synthesis.[5][8]
Regulation of bile acid synthesis.
Experimental Protocols
Quantification of 26-hydroxycholest-4-en-3-one by UHPLC-MS/MS
Detailed experimental protocols for the specific isolation and quantification of 26-hydroxycholest-4-en-3-one are not extensively published; however, methodologies developed for the closely related biomarker, 7α-hydroxy-4-cholesten-3-one (C4), can be readily adapted.[4] The following outlines a typical workflow for the quantification of cholest-4-en-3-one derivatives in human plasma using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[4]
1. Sample Preparation:
-
Internal Standard: A stable isotope-labeled internal standard (e.g., 26-hydroxycholest-4-en-3-one-d7) is added to the plasma sample.[4]
-
Protein Precipitation: Proteins are precipitated by adding a solvent such as acetonitrile (B52724), often containing a small percentage of formic acid.[4]
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.[4]
-
Supernatant Transfer: The clear supernatant is transferred to a clean tube for analysis.[4]
2. UHPLC-MS/MS Analysis:
-
Chromatographic Separation: The extract is injected onto a reverse-phase UHPLC column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing an additive like formic acid or ammonium (B1175870) formate, is used.[4][9]
-
Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[4][9]
Quantification of cholest-4-en-3-one derivatives.
HSD3B1 Enzyme Activity Assay
A general workflow for determining the activity of HSD3B1 in converting (25R)-26-hydroxycholesterol to 26-hydroxycholest-4-en-3-one.[2]
1. Reaction Setup:
-
Prepare a reaction mixture containing reaction buffer, the enzyme source (e.g., recombinant HSD3B1), and the cofactor NAD+.
-
Initiate the reaction by adding the substrate, (25R)-26-hydroxycholesterol.
-
Incubate at 37°C for a specified time.
2. Termination and Analysis:
-
Stop the reaction by adding a quenching solution.[2]
-
Centrifuge to pellet any precipitated protein.[2]
-
Analyze the supernatant by LC-MS/MS to quantify the amount of 26-hydroxycholest-4-en-3-one produced.[2]
3. Kinetic Analysis:
-
To determine Km and Vmax, the assay is performed with varying concentrations of the (25R)-26-hydroxycholesterol substrate.[2]
Implications for Drug Development and Disease
The elucidation of the role of 26-hydroxycholest-4-en-3-one and the enzymes involved in its synthesis opens new avenues for therapeutic intervention in metabolic diseases.[2]
-
Targeting HSD3B1: Modulating HSD3B1 activity could provide a novel strategy to alter the pool of bioactive oxysterols and bile acids, potentially impacting lipid and glucose homeostasis.[2]
-
Biomarker Development: Measuring plasma levels of 26-hydroxycholest-4-en-3-one may serve as a specific biomarker for HSD3B1 activity and flux through this branch of the alternative bile acid pathway, which could be valuable in diagnosing and monitoring metabolic disorders.[2]
-
Understanding Disease Pathophysiology: Dysregulation of this pathway may contribute to the pathophysiology of diseases such as non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome.[2]
Conclusion
26-hydroxycholest-4-en-3-one is a significant intermediate in the alternative pathway of bile acid synthesis.[2] Its formation, primarily from cholest-4-en-3-one via CYP27A1, and its subsequent metabolism are critical steps in cholesterol catabolism. While further research is needed to fully elucidate its direct biological activities and the specific kinetics of its formation and degradation, the available evidence underscores its importance in metabolic regulation. The experimental protocols outlined provide a foundation for researchers to further investigate the role of this molecule in health and disease, paving the way for novel diagnostic and therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Biological Activity of 26-hydroxycholest-4-en-3-one as an Oxysterol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the in vitro biological activity of 26-hydroxycholest-4-en-3-one (B98386) is limited in publicly available scientific literature. This technical guide provides a comprehensive overview based on its role as a metabolic intermediate and the activities of structurally related compounds, including its precursor 26-hydroxycholesterol (B79680) and the parent compound cholest-4-en-3-one. The information presented herein is intended to guide future research by highlighting potential areas of biological significance.
Introduction
26-hydroxycholest-4-en-3-one is a C27 steroid and an oxidized derivative of cholesterol, placing it in the family of oxysterols.[1][2] These molecules are not only intermediates in the synthesis of bile acids and steroid hormones but also act as crucial signaling molecules in various physiological and pathological processes.[3][4] 26-hydroxycholest-4-en-3-one is specifically recognized as a key intermediate in the alternative "acidic" pathway of bile acid synthesis.[1][2][5][6] Its structure, featuring a hydroxyl group at the 26-position and an enone moiety in the A-ring, suggests potential roles in lipid metabolism, cancer biology, and neuroprotection. Understanding its synthesis, metabolism, and potential biological activities is vital for researchers in metabolic disorders, steroid biochemistry, and drug development.[2]
Biosynthesis and Metabolism
The formation of 26-hydroxycholest-4-en-3-one is a critical step in the acidic pathway of bile acid synthesis, an alternative route to the classic "neutral" pathway for cholesterol catabolism.[2][3][5]
There are two proposed routes for its biosynthesis:
-
Primary Pathway: The more efficient pathway involves the 26-hydroxylation of cholest-4-en-3-one by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[5] The formation of 26-hydroxycholest-4-en-3-one from cholest-4-en-3-one by CYP27A1 is reported to be approximately 10-fold higher than from cholesterol itself.[5]
-
Secondary Pathway: This route begins with the 26-hydroxylation of cholesterol by CYP27A1 to form (25R)-26-hydroxycholesterol.[3] Subsequently, a 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme, such as HSD3B1, catalyzes the oxidation of the 3β-hydroxyl group and isomerization of the double bond to yield 26-hydroxycholest-4-en-3-one.[5][7]
Once formed, it is hypothesized to undergo further modifications, such as 7α-hydroxylation by CYP7B1, leading towards the formation of chenodeoxycholic acid (CDCA).[6]
Metabolic Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Oxysterols: Functions, Occurrence, and Analysis Techniques - Creative Proteomics Blog [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
(25R)-26-Hydroxycholest-4-en-3-one: A Downstream Metabolite of 26-Hydroxycholesterol in the Alternative Bile Acid Synthesis Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(25R)-26-Hydroxycholest-4-en-3-one is a key intermediate in the alternative, or "acidic," pathway of bile acid synthesis, representing a critical metabolic node downstream of (25R)-26-hydroxycholesterol. This technical guide provides a comprehensive overview of the enzymatic conversion, quantification methodologies, and potential biological significance of this oxysterol. The formation of this compound from (25R)-26-hydroxycholesterol is catalyzed by 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase 1 (HSD3B1). This guide details experimental protocols for enzyme activity assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of this metabolite. Furthermore, it explores the hypothesized downstream signaling pathways, primarily involving the Liver X Receptor (LXR), and presents available quantitative data on related compounds to infer its potential biological activity. This document is intended to serve as a foundational resource for researchers investigating cholesterol metabolism, bile acid synthesis, and their implications in metabolic diseases.
Introduction
Cholesterol homeostasis is maintained through a complex network of synthesis, uptake, and catabolism. The conversion of cholesterol into bile acids is a major route for its elimination from the body. This process occurs primarily in the liver via two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway. While the classic pathway is the dominant route, the alternative pathway is crucial for the generation of specific oxysterols that act as signaling molecules.
The alternative pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates cholesterol to produce (25R)-26-hydroxycholesterol.[1][2] This oxysterol is then transported to the liver for further metabolism. A key, and relatively recently elucidated, step in this pathway is the conversion of (25R)-26-hydroxycholesterol to this compound.[1] This reaction is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase 1 (HSD3B1), which transforms the 3β-hydroxy-Δ⁵-steroid structure into a 3-oxo-Δ⁴-steroid moiety.[1] The emergence of this compound as a significant intermediate refines our understanding of the alternative bile acid synthesis pathway and opens new avenues for research into its regulation and physiological roles.
Metabolic Pathway
The metabolic transformation of (25R)-26-hydroxycholesterol to this compound is a pivotal step in the acidic pathway of bile acid synthesis.
Enzymatic Conversion
The conversion is a two-step reaction catalyzed by the bifunctional enzyme HSD3B1:
-
Dehydrogenation: The 3β-hydroxyl group of (25R)-26-hydroxycholesterol is oxidized to a 3-keto group.
-
Isomerization: The double bond at the Δ⁵ position is isomerized to the Δ⁴ position.
This enzymatic reaction is crucial as it prepares the steroid nucleus for subsequent modifications in the bile acid synthesis cascade.
Metabolic conversion of Cholesterol to Bile Acids via this compound.
Quantitative Data
Accurate quantification of the substrate, product, and enzyme kinetics is essential for understanding the dynamics of this metabolic pathway.
Enzyme Kinetics
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg·min) |
| HSD3B1 | Dehydroepiandrosterone (DHEA) | ~0.3 | 2.9-4.6 |
| HSD3B1 | Pregnenolone | ~0.4 | 2.9-4.6 |
Table 1: Kinetic parameters of HSD3B1 with common substrates.[3]
Biological Activity
Direct quantitative data on the biological activity of this compound, such as IC50 values, are currently lacking in published literature. However, data from a structurally related synthetic steroid, 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one, provides insight into the potential cytotoxic activity of similar compounds against cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one | 5637 (HTB-9) | Human Bladder Cancer | 4.8 |
| 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one | HepG2 | Human Hepatic Cancer | 15.5 |
Table 2: Cytotoxic activity of a structurally related compound.[4]
Experimental Protocols
HSD3B1 Enzyme Activity Assay
This protocol outlines a general method for determining the activity of the HSD3B1 enzyme with (25R)-26-hydroxycholesterol as a substrate.
Objective: To quantify the production of this compound from (25R)-26-hydroxycholesterol catalyzed by HSD3B1.
Materials:
-
Recombinant human HSD3B1 enzyme
-
(25R)-26-hydroxycholesterol (substrate)
-
NAD⁺ (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, NAD⁺, and the HSD3B1 enzyme.
-
Initiation: Start the reaction by adding the (25R)-26-hydroxycholesterol substrate.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding the quenching solution.
-
Analysis: Centrifuge to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the amount of this compound produced.
-
Kinetic Analysis: To determine Km and Vmax, perform the assay with varying concentrations of the (25R)-26-hydroxycholesterol substrate.[5]
Workflow for HSD3B1 enzyme activity assay.
Quantification of this compound by LC-MS/MS
This protocol provides a robust method for the quantitative analysis of this compound in biological matrices such as plasma or serum.[6]
Objective: To accurately measure the concentration of this compound in biological samples.
Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
To 100 µL of plasma or serum, add an internal standard (e.g., d7-26-hydroxycholesterol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins and vortex.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction, vortex, and centrifuge to separate phases.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 Methanol:Water) for LC-MS/MS analysis.[6]
LC-MS/MS Parameters:
-
LC System: UHPLC system
-
Column: C18 or Phenyl-hexyl column
-
Mobile Phase: Gradient elution with water and methanol/acetonitrile containing a suitable modifier (e.g., formic acid or ammonium (B1175870) acetate).
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions: Specific precursor-to-product ion transitions must be empirically determined by direct infusion of a pure standard of this compound. A common transition for this class of compounds involves the loss of a water molecule.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 417.3 | 399.3 ([M+H-H₂O]⁺) |
Table 3: Typical MRM transition for this compound.[1]
Signaling Pathways
The biological functions of oxysterols are often mediated through their interaction with nuclear receptors.
Liver X Receptor (LXR) Activation
The precursor, (25R)-26-hydroxycholesterol, is a known endogenous ligand for the Liver X Receptors (LXRs), LXRα and LXRβ.[7] LXRs are critical regulators of cholesterol, fatty acid, and glucose homeostasis. Upon activation, LXRs form heterodimers with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.
It is hypothesized that this compound may also act as an LXR agonist, influencing the expression of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and lipogenesis (e.g., SREBP-1c).[7][8] Further research is required to validate this hypothesis and determine the specific affinity and efficacy of this compound for LXRs.
Hypothesized LXR signaling pathway for this compound.
Conclusion
This compound is an important, yet understudied, metabolite in the alternative pathway of bile acid synthesis. Its formation from (25R)-26-hydroxycholesterol by HSD3B1 represents a key enzymatic step. While detailed quantitative data on its enzyme kinetics and direct biological activities are still forthcoming, the methodologies for its quantification are well-established. The hypothesized role of this compound as a signaling molecule, potentially through LXR activation, warrants further investigation. This technical guide provides a solid foundation for researchers to explore the multifaceted roles of this oxysterol in health and disease, and to consider its potential as a therapeutic target or biomarker in metabolic disorders.
References
Metabolic Pathway of (25R)-26-hydroxycholest-4-en-3-one in the Liver: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(25R)-26-hydroxycholest-4-en-3-one is a pivotal intermediate in the alternative, or "acidic," pathway of bile acid synthesis, a critical route for cholesterol catabolism in the liver. This technical guide provides a comprehensive overview of the metabolic fate of this oxysterol, detailing the enzymatic conversions, summarizing available quantitative data, and presenting detailed experimental protocols for the analysis of this pathway. The guide also includes visualizations of the metabolic and experimental workflows to facilitate a deeper understanding of this important biochemical cascade. While the complete kinetic characterization of every enzymatic step remains an active area of research, this document consolidates the current knowledge to support further investigation and therapeutic development in the field of metabolic diseases.
Introduction to the Alternative Bile Acid Synthesis Pathway
The liver employs two primary pathways for the conversion of cholesterol into bile acids: the classic (or neutral) pathway and the alternative (or acidic) pathway. While the classic pathway is the dominant route, the alternative pathway plays a crucial role in the generation of specific oxysterols that function as signaling molecules, regulating lipid and glucose metabolism. The alternative pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates cholesterol at the C27 position to form (25R)-26-hydroxycholesterol.[1][2] This initial step can occur in various tissues, with the resulting (25R)-26-hydroxycholesterol being transported to the liver for further processing into bile acids.[3] Recent research has identified this compound as a key downstream metabolite in this pathway, refining our understanding of this significant metabolic route.[1]
The Metabolic Pathway of this compound
The metabolism of this compound is a multi-step enzymatic process occurring within the hepatocytes. The pathway involves oxidation, hydroxylation, and side-chain cleavage, ultimately leading to the formation of primary bile acids, predominantly chenodeoxycholic acid (CDCA).
Formation of this compound
The immediate precursor to this compound is (25R)-26-hydroxycholesterol. The conversion is catalyzed by an enzyme belonging to the 3β-hydroxysteroid dehydrogenase/isomerase (HSD3B) family, likely HSD3B1 or HSD3B7. This enzyme catalyzes the oxidation of the 3β-hydroxyl group to a 3-oxo group and the isomerization of the Δ5 double bond to a Δ4 double bond.[3]
Subsequent Metabolism to Chenodeoxycholic Acid (CDCA)
Following its formation, this compound undergoes a series of enzymatic modifications to become CDCA:
-
7α-Hydroxylation: The next critical step is the introduction of a hydroxyl group at the 7α position. This reaction is catalyzed by the microsomal enzyme oxysterol 7α-hydroxylase (CYP7B1).[1][2] This step is crucial for the synthesis of both primary bile acids.
-
Saturation of the Δ4-double bond and Reduction of the 3-oxo group: The Δ4-3-oxosteroid structure is then modified by two enzymatic reactions to form the characteristic A/B ring juncture of bile acids. First, the double bond at the C4-C5 position is reduced by aldo-keto reductase 1D1 (AKR1D1), also known as Δ4-3-oxosteroid 5β-reductase.[2] Subsequently, the 3-oxo group is reduced to a 3α-hydroxyl group by a 3α-hydroxysteroid dehydrogenase (3α-HSD).[2]
-
Side-Chain Cleavage: The final stage of CDCA synthesis involves the shortening of the C27 side chain. This process occurs in the peroxisomes and involves a series of reactions analogous to fatty acid β-oxidation.[4] The side chain is activated to a CoA-ester, followed by oxidation, hydration, a second oxidation, and finally thiolytic cleavage to remove a three-carbon unit as propionyl-CoA, yielding the C24 bile acid.[4]
The overall metabolic pathway is depicted in the following diagram:
Quantitative Data
A significant challenge in the study of the this compound metabolic pathway is the limited availability of specific quantitative data for the key enzymatic reactions. Much of the existing literature focuses on the broader aspects of bile acid synthesis. The following tables summarize the available data for related enzymes and intermediates, which can serve as a reference for future quantitative studies.
Table 1: Kinetic Parameters of Key Enzymes in Related Reactions
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg·min) | Comments |
| CYP27A1 | Cholesterol | ~150-400 | Not extensively reported | Catalyzes the initial 26-hydroxylation of cholesterol. |
| HSD3B7 | 7α-hydroxycholesterol | 0.30 | Not reported | A key enzyme in the classic pathway with a similar function to HSD3B1. |
| HSD3B1 | Dehydroepiandrosterone (DHEA) | ~0.3 | 2.9-4.6 | Kinetic data for the conversion of (25R)-26-hydroxycholesterol is not available. |
| HSD3B1 | Pregnenolone | ~0.4 | Not reported | Kinetic data for the conversion of (25R)-26-hydroxycholesterol is not available. |
| CYP7B1 | Dehydroepiandrosterone (DHEA) | Not reported | Not reported | The enzyme has not been purified and kinetically characterized in detail. |
| AKR1D1 | 7α-hydroxycholestenone | High (slower substrate) | Lower kcat | The enzyme shows substrate-dependent kinetics. |
Note: Specific kinetic data for HSD3B1 with (25R)-26-hydroxycholesterol and for CYP7B1 with this compound are not currently available in the literature and represent a critical area for future research.[3]
Table 2: Plasma Concentrations of Key Intermediates in Bile Acid Synthesis
| Metabolite | Typical Plasma Concentration (ng/mL) | Pathway Association |
| 7α-hydroxy-4-cholesten-3-one | 3 - 40 | Classic |
| 27-hydroxycholesterol | Not consistently reported, generally low | Alternative |
Experimental Protocols
Detailed experimental protocols are essential for the accurate investigation of the metabolic pathway of this compound. The following sections provide methodologies for key experiments.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most robust method for the sensitive and specific quantification of this compound in biological matrices.
Sample Preparation (from Liver Tissue)
-
Homogenization: Homogenize approximately 100 mg of frozen liver tissue in 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., deuterated this compound) to the homogenate.
-
Protein Precipitation: Precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex vigorously.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
LC-MS/MS Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column with appropriate dimensions and particle size.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
References
Potential Neuroprotective Effects of 26-Hydroxycholest-4-en-3-one: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hypothesized neuroprotective effects of 26-hydroxycholest-4-en-3-one (B98386), an oxysterol intermediate in the alternative pathway of bile acid synthesis. While direct experimental evidence for its neuroprotective actions is currently limited, this document synthesizes the available data on structurally and metabolically related compounds, namely its precursor 26-hydroxycholesterol (B79680) and the parent compound cholest-4-en-3-one, to build a strong rationale for future investigation. We explore potential mechanisms of action, including the modulation of Liver X Receptor (LXR) signaling, reduction of oxidative stress, and anti-inflammatory effects. Detailed experimental protocols for in vitro and in vivo validation of these hypothesized neuroprotective properties are provided, along with proposed signaling pathways and experimental workflows visualized using the DOT language. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of 26-hydroxycholest-4-en-3-one in the context of neurodegenerative diseases.
Introduction
26-Hydroxycholest-4-en-3-one is an oxidized derivative of cholesterol, playing a role as an intermediate in the acidic pathway of bile acid synthesis.[1] Oxysterols, as a class, are increasingly recognized for their diverse biological activities, including the regulation of lipid metabolism, inflammation, and cellular survival.[2][3] Notably, aberrant cholesterol metabolism in the brain has been implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.[2][3][4] This has spurred interest in the neuroprotective potential of specific oxysterols that can cross the blood-brain barrier and modulate key cellular pathways.
While direct studies on the neuroprotective effects of 26-hydroxycholest-4-en-3-one are scarce, compelling evidence from its precursors suggests a promising avenue for research. Its precursor, 26-hydroxycholesterol, is a known ligand for Liver X Receptors (LXRs), which are nuclear receptors that play a critical role in cholesterol homeostasis and have demonstrated anti-inflammatory and neuroprotective effects.[5][6][7] Furthermore, the parent compound, cholest-4-en-3-one, and its derivatives have been shown to possess neuroprotective properties.[8][9] An oxime derivative of cholest-4-en-3-one, olesoxime, has been investigated as a mitochondrial-targeted neuroprotective agent.[9]
This technical guide will therefore focus on the potential neuroprotective effects of 26-hydroxycholest-4-en-3-one, drawing on the established activities of these related molecules to propose testable hypotheses and provide the necessary experimental frameworks for their investigation.
Hypothesized Neuroprotective Mechanisms of Action
Based on the known biological activities of its precursors and structurally related compounds, we hypothesize that 26-hydroxycholest-4-en-3-one may exert neuroprotective effects through the following mechanisms:
Activation of Liver X Receptor (LXR) Signaling
Oxysterols are natural ligands for LXRs (LXRα and LXRβ).[7] LXR activation has been shown to be neuroprotective in various models of neurological disease.[5][6] The proposed LXR-mediated neuroprotective pathway for 26-hydroxycholest-4-en-3-one is as follows:
Attenuation of Oxidative Stress
Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. We hypothesize that 26-hydroxycholest-4-en-3-one may possess antioxidant properties, either directly by scavenging reactive oxygen species (ROS) or indirectly by upregulating the expression of antioxidant enzymes.
Modulation of Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a hallmark of many neurodegenerative conditions. LXR activation is known to suppress the expression of pro-inflammatory genes.[10] Therefore, 26-hydroxycholest-4-en-3-one, through LXR activation, could potentially reduce the production of inflammatory mediators and protect neurons from inflammatory damage.
Quantitative Data from Related Compounds
Direct quantitative data on the neuroprotective effects of 26-hydroxycholest-4-en-3-one is not yet available in the scientific literature. The following tables summarize relevant data from studies on its precursors, which can serve as a benchmark for future investigations.
Table 1: Neuroprotective Effects of Cholest-4-en-3-one Oxime (TRO19622) in vitro
| Cell Type | Insult | Compound Concentration | Outcome Measure | Result | Reference |
| Primary Motor Neurons | Trophic factor deprivation | 1 µM | Cell Survival | Increased survival | [8] |
| Primary Motor Neurons | Trophic factor deprivation | 10 µM | Cell Survival | Increased survival | [8] |
Table 2: Neuroprotective Effects of Cholest-4-en-3-one Oxime (TRO19622) in vivo
| Animal Model | Injury Model | Treatment | Outcome Measure | Result | Reference |
| Neonatal Rats | Axotomy | 100 mg/kg/day, p.o. | Motor Neuron Survival | Increased survival | [8] |
| SOD1(G93A) Mice | Familial ALS model | 30 mg/kg/day, p.o. | Motor Performance | Improved performance | [8] |
| SOD1(G93A) Mice | Familial ALS model | 30 mg/kg/day, p.o. | Survival | Extended survival | [8] |
Detailed Experimental Protocols
The following protocols are designed to investigate the hypothesized neuroprotective effects of 26-hydroxycholest-4-en-3-one.
In Vitro Neuroprotection Assays
References
- 1. Brain Cholesterol Metabolism, Oxysterols, and Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxysterol derivatives of cholesterol in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxysterols and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxysterols in the pathogenesis of major chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Activation of liver X receptors promotes neuroprotection and reduces brain inflammation in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liver X receptors: from cholesterol regulation to neuroprotection—a new barrier against neurodegeneration in amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of cholest-4-en-3-one, oxime (TRO19622), a novel drug candidate for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary Cholest-4-en-3-one, a Cholesterol Metabolite of Gut Microbiota, Alleviates Hyperlipidemia, Hepatic Cholesterol Accumulation, and Hyperinsulinemia in Obese, Diabetic db/db Mice [mdpi.com]
- 10. Liver X receptor activation attenuates inflammatory response and protects cholinergic neurons in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anticancer Potential of 26-Hydroxycholest-4-en-3-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anticancer activity of 26-hydroxycholest-4-en-3-one (B98386) and its specific derivatives is limited in publicly available scientific literature. This technical guide provides a comprehensive overview based on the activities of its precursor, cholest-4-en-3-one, and other structurally related oxysterols and cholestane (B1235564) derivatives. The information herein is intended to guide future research by highlighting potential mechanisms and providing a framework for investigation.
Introduction: A Promising Scaffold for Anticancer Drug Discovery
26-Hydroxycholest-4-en-3-one is an oxidized derivative of cholesterol, characterized by a hydroxyl group at the 26-position and an enone moiety in the A-ring.[1] While its established role is that of a key intermediate in the alternative "acidic" pathway of bile acid synthesis, its structural features suggest a potential role in cancer biology.[2] The broader class of oxysterols and cholestane derivatives has garnered significant attention for their anticancer properties, demonstrating cytotoxic and pro-apoptotic effects across various cancer cell lines.[3][4]
Cancer cells often exhibit altered lipid metabolism to meet the demands of rapid proliferation, making pathways that regulate lipid homeostasis attractive therapeutic targets.[5] A primary hypothesized mechanism for the anticancer action of oxysterol-like compounds is the activation of Liver X Receptors (LXRs). LXRs are nuclear receptors that function as crucial regulators of cholesterol metabolism and have emerged as promising targets in oncology.[6]
This guide synthesizes the current understanding of related compounds to provide a technical and strategic framework for the investigation of 26-hydroxycholest-4-en-3-one derivatives as potential anticancer agents.
Quantitative Anticancer Activity of Structurally Related Compounds
To establish a baseline for the potential efficacy of 26-hydroxycholest-4-en-3-one derivatives, this section summarizes the in vitro cytotoxic activity of its precursor and other related sterols.
Table 1: In Vitro Cytotoxicity of Cholest-4-en-3-one
| Cell Line | Cancer Type | IC50 (µM) after 48h | Reference(s) |
| MCF-7 | Breast Cancer | 17.8 | [5][7] |
| MDA-MB-231 | Breast Cancer | 14.1 | [5][7] |
Table 2: In Vitro Cytotoxicity of Various Oxysterols and Cholestane Derivatives
| Compound/Class | Cell Line(s) | Cancer Type(s) | IC50 Range (µM) | Reference(s) |
| 25-hydroxycholesterol (25-HC) | Human leukemia cell lines | Leukemia | 5 - 40 | [3] |
| 7β-hydroxycholesterol (7β-HC) | Human leukemia cell lines | Leukemia | 10 - 32 | [3] |
| Ring-B oxygenated steroids | LAMA-84 | Leukemia | < 5.6 | [8] |
| Cholestane-3β,5α,6β-triol (CT) | A549 and others | Lung and others | Induces pyroptosis (lytic cell death) | [9] |
| Avarol | HeLa, LS174, A549 | Cervical, Colon, Lung | 10.22 µg/mL (HeLa) | [10] |
| 22-oxo-26-selenocyanocholestanes | HeLa, CaSki, ViBo | Cervical Cancer | Potentiates apoptosis | [11] |
Hypothesized Signaling Pathway: Liver X Receptor (LXR) Activation
The most probable signaling cascade initiated by 26-hydroxycholest-4-en-3-one derivatives involves the Liver X Receptor (LXR). As natural ligands for LXRs, oxysterols can trigger a series of events that adversely affect cancer cell survival. Upon ligand binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus, where it binds to LXR Response Elements (LXREs) in the promoter regions of target genes. This interaction modulates the transcription of genes integral to cholesterol efflux (e.g., ABCA1, ABCG1), fatty acid metabolism, and inflammation, ultimately leading to reduced cell viability and the induction of apoptosis.[12] Notably, the precursor 4-cholesten-3-one (B1668897) has been demonstrated to upregulate the expression of ABCA1 and ABCG1 transporters in breast cancer cells, lending strong support to this hypothesis.[5]
Caption: Hypothesized LXR signaling pathway for 26-hydroxycholest-4-en-3-one derivatives.
Key Experimental Protocols
The following protocols are foundational for assessing the anticancer activity of novel 26-hydroxycholest-4-en-3-one derivatives.
Cell Viability (MTT) Assay
Objective: To quantify the cytotoxic effect of test compounds on various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa, A549, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in sterile DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO, analytical grade
-
Sterile 96-well flat-bottom plates
-
Multiskan plate reader or equivalent
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Following the 24-hour incubation, replace the existing medium with 100 µL of medium containing the desired final concentrations of the compounds. Include a vehicle control (medium with the highest concentration of DMSO used) and a blank control (medium only).[1]
-
Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.
-
MTT Reagent Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the purple formazan crystals. Gently agitate the plates for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) by fitting the data to a dose-response curve using appropriate software.
Apoptosis Assay via Annexin V/Propidium Iodide Staining
Objective: To quantify the induction of apoptosis and differentiate it from necrosis.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Test compounds
-
6-well plates
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the test compounds at their predetermined IC50 concentrations (and typically 0.5x and 2x IC50) for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the trypsin is neutralized. Combine all cells and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer.
-
Data Analysis: Gate the cell populations to quantify the percentage of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
Western Blot Analysis of LXR Pathway Proteins
Objective: To investigate the molecular mechanism by assessing the expression levels of key proteins in the LXR signaling pathway.
Materials:
-
Cancer cell lines
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-ABCA1, anti-ABCG1, anti-LXRα/β, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Enhanced chemiluminescence (ECL) detection reagents and imaging system
Procedure:
-
Protein Extraction: Treat cells with the test compounds for a specified time (e.g., 24 hours). Wash cells with cold PBS and lyse them on ice using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate the membrane with the primary antibody of interest overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands by applying an ECL substrate and capturing the signal with a chemiluminescence imaging system.
-
Data Analysis: Perform densitometric analysis of the bands using image analysis software. Normalize the expression of the target proteins to the loading control to determine the relative changes in protein levels upon compound treatment.
Visualized Experimental Workflow
The following diagram outlines a logical and comprehensive workflow for the preclinical investigation of novel 26-hydroxycholest-4-en-3-one derivatives.
Caption: General workflow for anticancer evaluation of 26-hydroxycholest-4-en-3-one derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The role of oxysterols in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stork: Targeting liver X receptors in cancer therapeutics [storkapp.me]
- 7. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sterols as anticancer agents: synthesis of ring-B oxygenated steroids, cytotoxic profile, and comprehensive SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models | MDPI [mdpi.com]
- 11. Probing the selective antitumor activity of 22-oxo-26-selenocyanocholestane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Liver X Receptors: Regulators of Cholesterol Metabolism, Inflammation, Autoimmunity, and Cancer [frontiersin.org]
(25R)-26-hydroxycholest-4-en-3-one CAS number 56792-59-7
An In-depth Technical Guide to (25R)-26-hydroxycholest-4-en-3-one
CAS Number: 56792-59-7
Abstract
This technical guide provides a comprehensive overview of this compound, an oxysterol and a key intermediate in the alternative "acidic" pathway of bile acid synthesis. The document details its chemical and physical properties, biosynthetic pathways, and potential biological significance. Tailored for researchers, scientists, and drug development professionals, this guide includes detailed experimental protocols for its synthesis, quantification, and in vitro analysis. Furthermore, it visualizes the core metabolic and signaling pathways to facilitate a deeper understanding of its role in cholesterol homeostasis and its potential as a therapeutic target and biomarker in metabolic diseases.
Chemical and Physical Properties
This compound, also known as 27-hydroxy Cholestenone, is an oxidized derivative of cholesterol.[1][2] Its structure features a ketone group at the C-3 position and a double bond between C-4 and C-5 of the steroid nucleus, with a hydroxylated side chain.[1][3] These features make it a molecule of interest in the study of metabolic pathways.
| Property | Value | Reference(s) |
| CAS Number | 56792-59-7 | [4][5][6] |
| Molecular Formula | C₂₇H₄₄O₂ | [2][4][7] |
| Molecular Weight | 400.6 g/mol | [2][4] |
| Exact Mass | 400.334131 g/mol | [7] |
| Appearance | Crystalline solid | |
| Purity | ≥95% | |
| UV/Vis Absorbance | λmax: 242 nm | |
| Solubility | Ethanol (~2 mg/mL), Dimethyl formamide (B127407) (~0.1 mg/mL) | |
| Storage | -20°C | |
| Stability | ≥ 4 years | [2] |
| InChIKey | CXUORUGFOXGJNY-LUZKGJLSSA-N | [7] |
| Synonyms | (25R)-26-Hydroxy-cholest-4-en-3-one, 27-hydroxy Cholestenone | [4] |
Biosynthesis and Synthesis
This compound is an endogenous metabolite in humans, formed during the acidic pathway of bile acid synthesis.[8] This pathway is critical for cholesterol homeostasis.[9]
Biosynthetic Pathways
The formation of this oxysterol can occur via two primary routes:
-
From (25R)-26-hydroxycholesterol: Cholesterol is first hydroxylated at the 26-position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) to form (25R)-26-hydroxycholesterol.[10] Subsequently, a 3β-hydroxysteroid dehydrogenase (likely HSD3B1) catalyzes the oxidation of the 3β-hydroxyl group and isomerization of the double bond to yield this compound.[9][11]
-
From Cholest-4-en-3-one: An alternative and potentially more efficient pathway involves the direct 26-hydroxylation of the precursor cholest-4-en-3-one by CYP27A1.[11]
Experimental Protocol: Enzymatic Synthesis
The primary laboratory method for synthesizing this compound is through the enzymatic conversion of its precursor.[3]
Objective: To synthesize this compound from (25R)-26-hydroxycholesterol.
Materials:
-
(25R)-26-hydroxycholesterol
-
Cholesterol oxidase (from Brevibacterium sp. or similar)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane/ethyl acetate mixture (for chromatography)
Procedure:
-
Dissolution: Dissolve (25R)-26-hydroxycholesterol in a minimal amount of a suitable solvent that is miscible with the aqueous buffer.
-
Enzymatic Reaction: Add the substrate solution to the potassium phosphate buffer containing cholesterol oxidase.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Extraction: Once the reaction is complete, extract the product from the aqueous phase using ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to obtain pure this compound.[3]
Biological Significance and Mechanism of Action
As an oxysterol, this compound is not just a metabolic intermediate but also a potential signaling molecule.[10] Its structural similarity to other well-studied oxysterols suggests it may play a role in regulating lipid metabolism and cellular signaling pathways.[12]
Role in Lipid Metabolism
The compound is a key player in the acidic pathway of bile acid synthesis, which is crucial for the catabolism and elimination of cholesterol.[10] Dysregulation of this pathway is associated with metabolic disorders.[9] Furthermore, oxysterols are known endogenous ligands for nuclear receptors that master-regulate lipid metabolism, such as the Liver X Receptors (LXRα and LXRβ).[10]
Putative LXR Signaling Pathway
It is hypothesized that this compound can modulate gene expression by activating LXRs. Upon binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to LXR Response Elements (LXREs) on the promoter regions of target genes, thereby regulating their transcription.[12][13] Key LXR target genes are involved in cholesterol efflux (e.g., ABCA1, ABCG1) and fatty acid synthesis (e.g., SREBP-1c).[13]
Potential Therapeutic and Diagnostic Applications
-
Metabolic Diseases: Modulation of the enzymes involved in its synthesis, such as HSD3B1, presents a novel therapeutic strategy for metabolic conditions like NAFLD.[9]
-
Anticancer Activity: The cholest-4-en-3-one scaffold is present in molecules with demonstrated anticancer properties.[1] A structurally related compound, 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one, has shown cytotoxic activity against human bladder and hepatic cancer cell lines.[1][14]
-
Neuroprotection: The parent compound, cholest-4-en-3-one, has been studied for its neuroprotective potential, suggesting a possible similar role for its hydroxylated derivative.[1]
-
Biomarker: Plasma levels of this compound could serve as a specific biomarker for the activity of the acidic bile acid synthesis pathway.[9]
Quantitative Biological Data
While specific IC₅₀ values for this compound are not widely reported in the literature, data from structurally related compounds provide insight into its potential cytotoxic activity.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one | 5637 (HTB-9) | Human Bladder Cancer | 4.8 | [1] |
| 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one | HepG2 | Human Hepatic Cancer | 15.5 | [1] |
Experimental Protocols
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most robust and sensitive method for quantifying this compound in biological samples, offering high specificity to distinguish it from structural isomers.[15]
Objective: To accurately quantify this compound in a biological matrix (e.g., plasma).
Procedure:
-
Sample Preparation:
-
Thaw samples on ice. Add an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.[15]
-
Spike the sample with a deuterated internal standard (e.g., 7α-hydroxy-4-Cholesten-3-one-d₇).[16]
-
Extract the analyte using one of the following methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE).[15]
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.[15]
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.[15]
-
Flow Rate: 0.3 mL/min.[15]
-
Column Temperature: 40°C.[15]
-
Gradient: Employ a linear gradient from low to high organic phase (B) to ensure chromatographic separation from isomers.[15]
-
-
MS/MS Detection:
-
Quantification: Construct a calibration curve using standards of known concentrations and calculate the analyte concentration in the samples based on the peak area ratio relative to the internal standard.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol can be adapted to assess the cytotoxic effects of this compound on various cancer cell lines.[1]
Objective: To quantify the effect of the compound on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., HepG2, 5637)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock in DMSO. Replace the medium in each well with 100 µL of medium containing the desired compound concentrations. Include vehicle controls (medium with DMSO) and blank controls (medium only).[1]
-
Incubation: Incubate the plates for 48 or 72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692).[1]
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion
This compound is an emerging, significant intermediate in the alternative pathway of bile acid synthesis.[9] While direct research on its biological functions is still developing, its role as a metabolic intermediate and its structural similarity to other bioactive oxysterols position it as a compound of high interest.[12][17] Its discovery refines our understanding of cholesterol metabolism and opens new avenues for research into metabolic diseases, cancer therapeutics, and neuroprotection.[1][9] The protocols and data presented in this guide provide a foundational resource for scientists to further investigate the precise mechanisms of action and therapeutic potential of this molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. biomall.in [biomall.in]
- 6. echemi.com [echemi.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Oxysterol 26-Hydroxycholest-4-en-3-one: A Potential Nexus in the Pathophysiology of Metabolic Diseases and NAFLD
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic diseases, particularly non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health burden. The pathophysiology of NAFLD is complex, involving intricate networks of metabolic and inflammatory signaling. Emerging evidence points towards the critical role of oxysterols, oxidized derivatives of cholesterol, as key signaling molecules in these processes. This technical guide provides a comprehensive overview of 26-hydroxycholest-4-en-3-one (B98386), a key intermediate in the alternative "acidic" pathway of bile acid synthesis. While direct research on this specific oxysterol in the context of NAFLD is nascent, this document synthesizes the current understanding of its metabolic pathway, its hypothesized interactions with crucial nuclear receptors, and its potential implications in the progression of metabolic diseases. Detailed experimental protocols for the study of 26-hydroxycholest-4-en-3-one are provided to facilitate further investigation into its physiological and pathological roles.
Introduction: The Emerging Role of Oxysterols in Metabolic Disease
Oxysterols are a diverse family of cholesterol oxidation products that are no longer considered mere byproducts of cholesterol metabolism. They have been identified as potent signaling molecules that modulate a variety of physiological and pathophysiological processes, including cholesterol homeostasis, inflammation, and cell apoptosis.[1][2] Dysregulation of oxysterol metabolism has been implicated in a range of metabolic disorders, including atherosclerosis, type 2 diabetes, and NAFLD.[1][3]
26-hydroxycholest-4-en-3-one is a C27 steroid that serves as a crucial metabolic intermediate in the acidic, or alternative, pathway of bile acid synthesis.[4][5] This pathway, initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), is gaining recognition for its role in specific physiological contexts and disease states.[4][6] Given the established links between bile acid dysregulation and NAFLD, understanding the role of intermediates like 26-hydroxycholest-4-en-3-one is of paramount importance for developing novel therapeutic strategies.
The Metabolic Genesis of 26-Hydroxycholest-4-en-3-one
The formation of 26-hydroxycholest-4-en-3-one is a multi-step enzymatic process that primarily occurs in the mitochondria. The immediate precursor is cholest-4-en-3-one, which is hydroxylated at the 26th position by CYP27A1.[4] An alternative, less efficient pathway involves the initial 26-hydroxylation of cholesterol to (25R)-26-hydroxycholesterol, which is then oxidized to 26-hydroxycholest-4-en-3-one.[7]
The Link to NAFLD: A Mechanistic Hypothesis
While direct clinical data on the levels of 26-hydroxycholest-4-en-3-one in NAFLD patients are currently lacking, a strong hypothesis for its involvement can be constructed based on the known roles of related molecules and pathways. The progression of NAFLD is intimately linked to dysregulated lipid metabolism and inflammation, processes in which oxysterols are key players.[1][3]
The parent compound of 26-hydroxycholest-4-en-3-one, cholest-4-en-3-one, has demonstrated anti-obesity and lipid-lowering effects in animal models.[8][9] Furthermore, its precursor, 26-hydroxycholesterol, is a known modulator of cholesterol synthesis and the activity of the LDL receptor.[9][10] These findings suggest that 26-hydroxycholest-4-en-3-one may exert similar beneficial effects on lipid homeostasis.
Modulation of Nuclear Receptors: LXR and PXR
A primary mechanism by which 26-hydroxycholest-4-en-3-one is hypothesized to influence metabolic pathways is through the modulation of nuclear receptors, particularly the Liver X Receptors (LXRα and LXRβ) and the Pregnane X Receptor (PXR).[11][12]
-
Liver X Receptors (LXRs): LXRs are critical sensors of cellular cholesterol levels.[11] Activation of LXRs by oxysterols leads to the transcriptional upregulation of genes involved in cholesterol efflux, transport, and excretion.[13][14] The precursor, 26-hydroxycholesterol, is a known LXR agonist.[11] By potentially activating LXR, 26-hydroxycholest-4-en-3-one could contribute to reducing hepatic lipid accumulation.
-
Pregnane X Receptor (PXR): The parent compound, cholest-4-en-3-one, is an activator of PXR, a key regulator of xenobiotic and endobiotic metabolism.[12] PXR activation can influence bile acid homeostasis and lipid metabolism.
Regulation of SREBP-1c and Inflammation
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a master transcriptional regulator of lipogenesis.[15] Some oxysterols, like 25-hydroxycholesterol (B127956), can suppress SREBP-2 processing, thereby inhibiting cholesterol synthesis.[11] The effect of 26-hydroxycholest-4-en-3-one on SREBP-1c is an important area for future research, as inhibition of this pathway could directly ameliorate hepatic steatosis.
Furthermore, oxysterols are known to modulate inflammatory responses in the liver.[16] For instance, 25-hydroxycholesterol and its sulfated form have been shown to have opposing effects on NF-κB signaling in hepatocytes.[16] Investigating the impact of 26-hydroxycholest-4-en-3-one on inflammatory pathways in the context of NAFLD is a promising avenue of research.
Quantitative Data and Experimental Observations
Direct quantitative data on the concentration of 26-hydroxycholest-4-en-3-one in NAFLD patients versus healthy controls is not yet available in the public domain. However, based on studies of its precursors and related compounds, we can infer its potential effects.
Table 1: Inferred Effects of 26-Hydroxycholest-4-en-3-one on Metabolic Parameters Based on Related Compounds
| Parameter | Observed Effect of Related Compound(s) | Related Compound(s) | Reference(s) |
| Body Weight Gain | Suppression | Cholest-4-en-3-one | [8] |
| Body Fat Accumulation | Suppression | Cholest-4-en-3-one | [8] |
| Serum Triglyceride Levels | Reduction | Cholest-4-en-3-one | [8] |
| Serum Cholesterol Levels | Reduction | Cholest-4-en-3-one | [8] |
| Cholesterol Synthesis | Inhibition | 26-hydroxycholesterol | [9][10] |
| LDL Receptor Activity | Modulation | 26-hydroxycholesterol | [9][10] |
Experimental Protocols
To facilitate research into the role of 26-hydroxycholest-4-en-3-one in metabolic diseases, this section provides detailed methodologies for key experiments.
Quantification of 26-Hydroxycholest-4-en-3-one in Biological Matrices
A robust and sensitive method for the quantification of 26-hydroxycholest-4-en-3-one is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][17]
Sample Preparation (Plasma/Serum):
-
Internal Standard Spiking: To 100 µL of plasma or serum, add a known amount of a stable isotope-labeled internal standard (e.g., d7-26-hydroxycholest-4-en-3-one).[6]
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge.[6]
-
Supernatant Collection: Transfer the supernatant to a clean tube.[6]
-
Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[17]
Table 2: Typical LC-MS/MS Parameters for Oxysterol Analysis
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ |
| Product Ions (Q3) | To be determined by infusion of a pure standard |
Note: MRM transitions and collision energies must be empirically optimized for the specific instrument used.
In Vitro Assessment of Biological Activity in a NAFLD Model
This protocol describes the treatment of hepatocytes to assess the effects of 26-hydroxycholest-4-en-3-one on lipid accumulation and gene expression in an in vitro model of NAFLD.[11]
Materials:
-
Primary hepatocytes or hepatocyte cell lines (e.g., HepG2, Huh7)
-
Hepatocyte culture medium
-
Fatty acid solution (e.g., oleic acid/palmitic acid mixture) to induce steatosis
-
26-hydroxycholest-4-en-3-one
-
RNA extraction kit and qRT-PCR reagents
-
Oil Red O staining solution
Procedure:
-
Cell Seeding: Seed hepatocytes in appropriate culture plates.
-
Induction of Steatosis: Treat cells with a fatty acid solution for 24-48 hours to induce lipid accumulation.
-
Treatment: Treat the steatotic hepatocytes with varying concentrations of 26-hydroxycholest-4-en-3-one or vehicle control for 24-72 hours.
-
Endpoint Analysis:
-
Lipid Accumulation: Stain cells with Oil Red O and quantify intracellular lipid droplets.
-
Gene Expression Analysis: Extract RNA and perform qRT-PCR to analyze the expression of genes involved in lipid metabolism (e.g., SREBP-1c, FASN, ACC1) and inflammation (e.g., TNF-α, IL-6).
-
Conclusion and Future Directions
26-hydroxycholest-4-en-3-one is a strategically positioned intermediate in the alternative bile acid synthesis pathway with the potential to be a significant modulator of metabolic and inflammatory pathways relevant to NAFLD. While direct evidence of its role in this disease is still emerging, the biological activities of its precursor and parent compound provide a strong rationale for its investigation as a potential therapeutic target.
Future research should focus on:
-
Quantifying levels of 26-hydroxycholest-4-en-3-one in well-characterized cohorts of NAFLD patients to establish a clinical correlation.
-
Elucidating the direct effects of 26-hydroxycholest-4-en-3-one on hepatic lipid metabolism and inflammation using in vitro and in vivo models of NAFLD.
-
Confirming its interaction with and activation of nuclear receptors such as LXR and PXR.
-
Investigating its downstream effects on key metabolic regulators like SREBP-1c.
A deeper understanding of the biological functions of 26-hydroxycholest-4-en-3-one holds the promise of unveiling novel therapeutic avenues for the management of NAFLD and other metabolic diseases. The experimental frameworks provided in this guide offer a starting point for the scientific community to unravel the full potential of this intriguing oxysterol.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Bile Acids in Nonalcoholic Fatty Liver Disease and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The cholesterol metabolite cholest-4-en-3-one and its 3-oxo derivatives suppress body weight gain, body fat accumulation and serum lipid concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Activation of liver X receptor plays a central role in antiviral actions of 25-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological activation of liver X receptors promotes reverse cholesterol transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sterol Regulatory Element–Binding Protein-1c Mediates Increase of Postprandial Stearic Acid, a Potential Target for Improving Insulin Resistance, in Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of hepatocyte lipid metabolism and inflammatory response by 25-hydroxycholesterol and 25-hydroxycholesterol-3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Enzymatic Synthesis of (25R)-26-Hydroxycholest-4-en-3-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the enzymatic synthesis of (25R)-26-hydroxycholest-4-en-3-one, an important oxysterol intermediate in the alternative "acidic" pathway of bile acid synthesis. The primary route for this biotransformation involves the C26-hydroxylation of its immediate precursor, cholest-4-en-3-one, a reaction catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). This pathway is noted to be significantly more efficient than the alternative starting from cholesterol.[1][2] This guide details the necessary protocols for enzyme preparation, enzymatic reaction, and product purification and analysis. Additionally, it presents available quantitative data and illustrates the key metabolic and signaling pathways.
Introduction
This compound is a key metabolite in the catabolism of cholesterol.[1][2] Its synthesis is a critical step in the acidic pathway of bile acid production, which complements the classical "neutral" pathway.[1][2][3] Oxysterols, such as 26-hydroxycholest-4-en-3-one, are not only metabolic intermediates but are also emerging as significant signaling molecules, primarily through their interaction with nuclear receptors like the Liver X Receptor (LXR).[1][4] This suggests their potential involvement in the regulation of cholesterol homeostasis and lipid metabolism.[4][5] The targeted enzymatic synthesis of this compound is crucial for advancing research into metabolic disorders and for the development of novel therapeutics.
Data Presentation
Table 1: Comparative Efficiency of Precursors for Enzymatic Synthesis of 26-Hydroxycholest-4-en-3-one
| Precursor | Enzyme | Relative Reaction Rate | Reference |
| Cholest-4-en-3-one | CYP27A1 | ~10-fold higher | [1][2][6] |
| Cholesterol | CYP27A1 | Baseline | [1][2][6] |
Table 2: Kinetic Parameters of Key Enzymes in the Biosynthetic Pathway
| Enzyme | Substrate | K_m_ | V_max_ | Notes |
| CYP27A1 | Cholesterol | ~150-400 µM[2] | Not extensively reported | - |
| CYP27A1 | Cholest-4-en-3-one | Not readily available | Not readily available | Specific kinetic data is a key area for future research.[2] |
| 3β-HSD | Dehydroepiandrosterone (DHEA) | ~0.3 µM[2] | 2.9-4.6 nmol/mg·min[2] | Data for a related steroid substrate. |
| 3β-HSD | Pregnenolone | ~0.4 µM[2] | 2.9-4.6 nmol/mg·min[2] | Data for a related steroid substrate. |
Signaling and Metabolic Pathways
The enzymatic synthesis of this compound is an integral part of the alternative bile acid synthesis pathway. The product itself is hypothesized to act as a signaling molecule, potentially modulating gene expression through nuclear receptors.
Experimental Protocols
Protocol 1: Recombinant Human CYP27A1 Expression and Preparation
This protocol is adapted from general procedures for the expression of mitochondrial P450s in E. coli.
1. Materials:
-
E. coli expression strain (e.g., C41(DE3))
-
Expression vector containing human CYP27A1 cDNA
-
LB Broth and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
δ-Aminolevulinic acid (heme precursor)
-
Lysis buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.4, 20% glycerol, 1 mM EDTA, 1 mM DTT, protease inhibitors)
-
Sonciator or high-pressure homogenizer
-
Ultracentrifuge
2. Procedure:
-
Transform the E. coli expression strain with the CYP27A1 expression vector.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB broth with the starter culture and grow at 37°C to an OD_600_ of 0.6-0.8.
-
Cool the culture to ~28°C and add δ-aminolevulinic acid to a final concentration of 0.5 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue incubation at a lower temperature (e.g., 20-28°C) for 24-48 hours.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or homogenization.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Isolate the membrane fraction containing the recombinant CYP27A1 by ultracentrifugation of the supernatant (e.g., 100,000 x g for 1 hour).
-
Resuspend the membrane pellet in a minimal volume of storage buffer and determine the P450 concentration by CO-difference spectroscopy.
Protocol 2: Enzymatic Synthesis of this compound
This protocol outlines the in vitro enzymatic reaction for the synthesis of the target compound.
1. Materials:
-
Recombinant human CYP27A1 (membrane fraction or purified)
-
Adrenodoxin (B1173346) and Adrenodoxin Reductase (electron transfer partners)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) or NADPH.
-
Reaction Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Cholest-4-en-3-one (substrate)
-
2-hydroxypropyl-β-cyclodextrin (for substrate solubilization)
-
Quenching solution (e.g., 2 volumes of ethyl acetate (B1210297) or methanol)
2. Reaction Mixture Preparation (per 1 mL reaction):
-
Reaction Buffer: to final volume of 1 mL
-
CYP27A1: final concentration of 0.1-1 µM
-
Adrenodoxin: final concentration of 2-5 µM
-
Adrenodoxin Reductase: final concentration of 0.5-1 µM
-
NADPH regenerating system or NADPH (final concentration ~1 mM)
-
Cholest-4-en-3-one: final concentration of 10-100 µM (solubilized in a minimal volume of a suitable solvent and mixed with cyclodextrin (B1172386) solution)
3. Procedure:
-
Prepare the substrate by dissolving cholest-4-en-3-one in a small amount of a suitable organic solvent (e.g., ethanol (B145695) or DMSO) and then complexing it with an aqueous solution of 2-hydroxypropyl-β-cyclodextrin.
-
In a reaction vessel, combine the reaction buffer, CYP27A1, adrenodoxin, and adrenodoxin reductase.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate solution and the NADPH regenerating system.
-
Incubate the reaction at 37°C with gentle shaking for a predetermined time (e.g., 30-120 minutes). The optimal time should be determined by preliminary time-course experiments.
-
Terminate the reaction by adding the quenching solution.
Protocol 3: Product Extraction and Purification
1. Materials:
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate for mobile phase
2. Procedure:
-
After quenching the reaction, vortex the mixture vigorously.
-
Centrifuge to separate the aqueous and organic phases.
-
Collect the organic phase. Repeat the extraction of the aqueous phase twice more.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
Protocol 4: Product Analysis by LC-MS/MS
1. Materials:
-
HPLC or UHPLC system coupled to a tandem mass spectrometer
-
C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid
-
This compound analytical standard
-
Deuterated internal standard (e.g., d7-26-hydroxycholest-4-en-3-one)
2. Chromatographic Conditions (Example):
-
Flow rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.
3. Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM transitions should be optimized by infusing the analytical standard.
4. Sample Preparation:
-
Dissolve the purified product or an aliquot of the reaction extract in the initial mobile phase composition.
-
Add the internal standard.
-
Filter through a 0.22 µm syringe filter before injection.
5. Quantification:
-
Generate a calibration curve using the analytical standard and internal standard.
-
Determine the concentration of the product in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
References
Application Notes: Synthesis and Utility of (25R)-26-Hydroxycholesterol
(25R)-26-Hydroxycholesterol , also known as (25R)-cholest-5-en-3β,26-diol, is a pivotal oxysterol in lipid metabolism and cellular signaling. As a naturally occurring endogenous ligand for the Liver X Receptor (LXR), it plays a crucial role in the regulation of cholesterol homeostasis, inflammation, and lipid metabolism. [1]The activation of LXR by (25R)-26-hydroxycholesterol stimulates the expression of genes involved in reverse cholesterol transport, such as the ATP-binding cassette transporter A1 (ABCA1), making it a molecule of significant interest for research into atherosclerosis, dyslipidemia, and other metabolic disorders. [1] These application notes provide a comprehensive protocol for the chemical synthesis of (25R)-26-hydroxycholesterol from the readily available natural product, diosgenin (B1670711). The protocol is designed for researchers, medicinal chemists, and drug development professionals, offering a detailed, step-by-step methodology for producing high-purity (25R)-26-hydroxycholesterol for in vitro and in vivo studies.
Synthetic Strategy Overview
The synthesis of (25R)-26-hydroxycholesterol from diosgenin is a multi-step process that leverages the inherent stereochemistry of the starting material. The overall strategy involves the reductive opening of the spiroketal side chain of diosgenin to form a key triol intermediate, followed by the selective deoxygenation of the C-16 hydroxyl group. This efficient route provides the target molecule in good overall yield. [2] The key transformations are:
-
Modified Clemmensen Reduction: Reductive cleavage of the spiroketal moiety of diosgenin to yield (25R)-cholest-5-en-3β,16β,26-triol.
-
Selective Protection: Acetylation of the primary and secondary hydroxyl groups to facilitate the subsequent deoxygenation step.
-
Barton Deoxygenation: A radical-mediated deoxygenation of the C-16 hydroxyl group.
-
Deprotection: Removal of the acetate (B1210297) protecting groups to afford the final product, (25R)-26-hydroxycholesterol.
Experimental Protocols
Protocol 1: Synthesis of (25R)-26-Hydroxycholesterol
This protocol details the four main stages of the chemical synthesis. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.
Step 1: Synthesis of (25R)-cholest-5-en-3β,16β,26-triol (Intermediate 1)
This step involves the reductive opening of the diosgenin spiroketal using a modified Clemmensen reduction.
-
Materials:
-
Diosgenin
-
Zinc dust (activated)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of diosgenin in ethanol, add pre-activated zinc dust in a three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Heat the mixture to reflux.
-
Add concentrated HCl dropwise over a period of 30-60 minutes.
-
Continue refluxing for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the excess zinc.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield (25R)-cholest-5-en-3β,16β,26-triol.
-
Step 2: Synthesis of (25R)-3β,16β,26-triacetoxycholest-5-ene (Intermediate 2)
This step protects the hydroxyl groups as acetates.
-
Materials:
-
(25R)-cholest-5-en-3β,16β,26-triol (Intermediate 1)
-
Acetic anhydride (B1165640)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve Intermediate 1 in a mixture of pyridine and dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude triacetate. This is often used in the next step without further purification.
-
Step 3: Barton Deoxygenation of the C-16 Hydroxyl Group
This step selectively removes the C-16 hydroxyl group.
-
Materials:
-
(25R)-3β,16β,26-triacetoxycholest-5-ene (Intermediate 2)
-
Phenyl chlorothionocarbonate
-
4-Dimethylaminopyridine (DMAP)
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
-
Procedure:
-
Dissolve Intermediate 2 and DMAP in dry toluene.
-
Add phenyl chlorothionocarbonate and stir at room temperature until the formation of the thiocarbonyl derivative is complete (monitor by TLC).
-
To the reaction mixture, add tributyltin hydride and a catalytic amount of AIBN.
-
Heat the mixture to reflux (around 80-90 °C) under an inert atmosphere (e.g., Argon) for several hours.
-
Cool the reaction and remove the toluene under reduced pressure.
-
Purify the crude product by column chromatography to isolate the deoxygenated diacetate product.
-
Step 4: Deprotection to Yield (25R)-26-Hydroxycholesterol
This final step removes the acetate protecting groups.
-
Materials:
-
Deoxygenated diacetate product from Step 3
-
Potassium carbonate
-
Dilute HCl
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the diacetate product in methanol.
-
Add a catalytic amount of potassium carbonate.
-
Stir the mixture at room temperature until deprotection is complete (monitor by TLC).
-
Neutralize the reaction with dilute HCl and remove the methanol under reduced pressure.
-
Extract the product into ethyl acetate, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by recrystallization or silica gel column chromatography to obtain pure (25R)-26-hydroxycholesterol.
-
Quantitative Data Summary
The following table summarizes the typical yields for each step of the synthesis and the analytical data for the final product.
| Parameter | Value | Reference |
| Overall Yield | ~58% | [2] |
| Step 1 Yield | ~70-80% | [2] |
| Step 2 Yield | >95% (often quantitative) | General chemical knowledge |
| Step 3 Yield | ~80-90% | General chemical knowledge |
| Step 4 Yield | >90% | [1] |
| Final Product Purity (HPLC) | >95% | [1] |
| Molecular Formula | C₂₇H₄₆O₂ | [3] |
| Molecular Weight | 402.7 g/mol | [3] |
| Melting Point | 172-174 °C | [2] |
Analytical Characterization
To confirm the identity and purity of the synthesized (25R)-26-hydroxycholesterol, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired and compared with literature values to confirm the chemical structure. The stereochemistry at C-25 can be confirmed by specific signals in the ¹³C NMR spectrum. [1]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product. [1]* High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final compound. [1]
Technique Expected Results ¹H NMR (CDCl₃) Characteristic signals for the steroidal backbone and the side chain protons. ¹³C NMR (CDCl₃) Distinct chemical shifts for all 27 carbon atoms, confirming the structure. HRMS (ESI+) Calculated m/z for [M+Na]⁺ should match the observed value. | HPLC | A single major peak indicating a purity of >95%. |
Visualizations
Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of (25R)-26-hydroxycholesterol from diosgenin.
References
Application Notes and Protocols for the Synthesis of 26-hydroxycholest-4-en-3-one using Cholesterol Oxidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
26-hydroxycholest-4-en-3-one (B98386) is a key oxysterol and an important intermediate in the alternative "acidic" pathway of bile acid synthesis.[1] This pathway is crucial for cholesterol homeostasis, and its dysregulation has been implicated in various metabolic diseases. The enzymatic synthesis of 26-hydroxycholest-4-en-3-one from (25R)-26-hydroxycholesterol using cholesterol oxidase offers a specific and efficient method for producing this valuable compound for research and drug development purposes.[2] Cholesterol oxidase catalyzes both the oxidation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the Δ⁵ double bond to a Δ⁴ position.[2] This document provides detailed application notes and protocols for this enzymatic synthesis, including reaction conditions, purification, and analytical methods.
Data Presentation
While specific quantitative data for the enzymatic synthesis of 26-hydroxycholest-4-en-3-one is not extensively reported, the following table summarizes typical experimental parameters and expected outcomes based on the synthesis of the closely related compound, cholest-4-en-3-one, using cholesterol oxidase.
| Parameter | Value/Range | Reference |
| Substrate | (25R)-26-hydroxycholesterol | [2] |
| Enzyme | Cholesterol Oxidase (from Rhodococcus sp.) | |
| Initial Substrate Concentration | 1 - 20 g/L | |
| Enzyme Concentration | 0.1 - 1.0 U per mg of substrate | |
| Reaction Temperature | 30 - 37 °C | |
| Reaction Time | 2 - 24 hours | |
| Conversion Rate | > 90% | |
| Final Product Purity | > 99% (after purification) |
Experimental Protocols
I. Enzymatic Synthesis of 26-hydroxycholest-4-en-3-one
This protocol details the enzymatic conversion of (25R)-26-hydroxycholesterol to 26-hydroxycholest-4-en-3-one.
Materials:
-
(25R)-26-hydroxycholesterol
-
Cholesterol oxidase (e.g., from Rhodococcus sp.)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.0)
-
Acetone (or other suitable organic solvent)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Incubator shaker
Procedure:
-
Substrate Preparation: Dissolve a known amount of (25R)-26-hydroxycholesterol in a minimal volume of acetone.
-
Reaction Setup: Add the substrate solution to the potassium phosphate buffer in a reaction vessel. The final concentration of the organic solvent should be kept low to avoid enzyme denaturation.
-
Enzyme Addition: Add cholesterol oxidase to the reaction mixture. A starting concentration of 0.5 U per mg of substrate is recommended.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation (e.g., 150 rpm) for 12-24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
II. Product Extraction and Purification
This protocol describes the extraction and purification of the synthesized 26-hydroxycholest-4-en-3-one.
Materials:
-
Reaction mixture from Protocol I
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Rotary evaporator
Procedure:
-
Extraction: Once the reaction is complete, extract the product from the aqueous phase by adding an equal volume of ethyl acetate. Mix thoroughly and separate the organic layer. Repeat the extraction twice.
-
Washing: Combine the organic extracts and wash with brine to remove any remaining aqueous phase.
-
Drying: Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Final Product: Collect the fractions containing the pure product and evaporate the solvent to yield pure 26-hydroxycholest-4-en-3-one.
III. Product Characterization
The identity and purity of the final product should be confirmed using analytical techniques.
Methods:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a robust method for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of 26-hydroxycholest-4-en-3-one.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 26-hydroxycholest-4-en-3-one.
Caption: Simplified alternative "acidic" pathway of bile acid synthesis.
Caption: Enzymatic reaction mechanism of cholesterol oxidase.
References
Application Note: Quantification of 26-hydroxycholest-4-en-3-one in Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
26-hydroxycholest-4-en-3-one (B98386) is an important oxysterol, an oxidized derivative of cholesterol, that serves as a key intermediate in the alternative "acidic" pathway of bile acid synthesis.[1][2][3] Accurate quantification of this metabolite in biological matrices such as plasma is crucial for understanding cholesterol homeostasis, bile acid metabolism, and their roles in various physiological and pathological processes.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for analyzing oxysterols due to its high sensitivity and specificity, which are essential for measuring low-abundance analytes in complex biological samples.[5] This document provides a detailed protocol for the quantification of 26-hydroxycholest-4-en-3-one in plasma using a robust LC-MS/MS method.
Metabolic Pathway
26-hydroxycholest-4-en-3-one is formed in the acidic pathway of bile acid synthesis. This pathway is initiated by the hydroxylation of cholesterol at the C27 position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[3][6] The resulting 27-hydroxycholesterol (B1664032) is further metabolized, with cholest-4-en-3-one being a direct precursor that is hydroxylated at the 26th position to form 26-hydroxycholest-4-en-3-one.[6]
Experimental Protocols
Plasma Sample Preparation
A critical step in the accurate quantification of oxysterols is a robust sample preparation method that efficiently extracts the analyte and minimizes auto-oxidation.[5] Two common methods are protein precipitation and a combination of protein precipitation with liquid-liquid extraction.
Method 1: Protein Precipitation
-
Thaw and Spike: Thaw frozen plasma samples on ice. To 100 µL of plasma in a microcentrifuge tube, add a known amount of a deuterated internal standard (e.g., d7-26-hydroxycholest-4-en-3-one) in ethanol.[1]
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[4]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.[4]
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.[1][4]
Method 2: Protein Precipitation and Liquid-Liquid Extraction
-
Initial Steps: Follow steps 1-3 from the Protein Precipitation method.
-
Liquid-Liquid Extraction: To the supernatant, add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.[4]
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the phases.[4]
-
Evaporation: Transfer the upper organic layer (MTBE) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 methanol:water) and transfer to an autosampler vial.[4]
LC-MS/MS Analysis
The following are suggested starting conditions that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions
| Parameter | Suggested Condition |
| System | HPLC or UHPLC system[4] |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[4] |
| Mobile Phase A | Water with 0.1% formic acid[1] |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 50:50, v/v) with 0.1% formic acid[1] |
| Flow Rate | 0.2-0.6 mL/min[1] |
| Column Temperature | 40°C[4] |
| Injection Volume | 5-10 µL[1] |
Mass Spectrometry (MS) Conditions
| Parameter | Suggested Condition |
| System | Triple quadrupole mass spectrometer[4] |
| Ionization Source | Electrospray Ionization (ESI) in positive mode[4] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 417.3 ([M+H]+) |
| Product Ion (m/z) | 399.3 ([M+H-H₂O]+)[5] |
| Dwell Time | 0.05 s[5] |
| Cone Voltage (V) | Optimize (e.g., 20-40 V)[5] |
| Collision Energy (eV) | Optimize (e.g., 10-25 eV)[5] |
Quantitative Data
The performance of the method should be validated by assessing linearity, precision, accuracy, and recovery. The following table summarizes typical performance characteristics for LC-MS/MS-based quantification of oxysterols in plasma.
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.998[5] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL[7] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | 80-120% |
Data Analysis
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analytical standards. The concentration of 26-hydroxycholest-4-en-3-one in the plasma samples is then determined by interpolating the peak area ratio from the calibration curve.[1]
Conclusion
This application note provides a comprehensive and detailed protocol for the robust and sensitive quantification of 26-hydroxycholest-4-en-3-one in plasma using LC-MS/MS. The described methods, including sample preparation and analytical conditions, offer a reliable workflow for researchers and scientists in drug development and metabolic studies, enabling accurate analysis of this significant cholesterol metabolite.[4] It is essential to validate the method on the specific instrumentation used before its implementation in a regulated environment.[1]
References
Application Notes and Protocols for Oxysterol Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysterols, the oxidized derivatives of cholesterol, are crucial signaling molecules involved in a multitude of physiological and pathological processes, including cholesterol homeostasis, inflammation, and cell death.[1][2][3] Accurate quantification of these low-abundance lipids in complex biological matrices is essential for understanding their roles in health and disease, and for the development of novel therapeutics. However, the analysis of oxysterols presents significant challenges due to their low concentrations, structural similarity to cholesterol, and susceptibility to auto-oxidation during sample handling.[4][5]
These application notes provide detailed protocols for the preparation of various biological samples for oxysterol analysis by liquid chromatography-mass spectrometry (LC-MS). The described methods cover saponification, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and derivatization techniques designed to enhance analytical sensitivity and specificity.
Key Signaling Pathways Involving Oxysterols
Oxysterols exert their biological effects primarily through the activation of nuclear receptors, such as the Liver X Receptors (LXRs), and by modulating the activity of other proteins involved in lipid metabolism and signaling.[1][2] Understanding these pathways is critical for interpreting the biological significance of changes in oxysterol levels.
General Workflow for Oxysterol Analysis
A typical workflow for the analysis of oxysterols from biological matrices involves several key steps, from sample collection and storage to final detection and quantification. It is crucial to minimize the risk of artificial oxysterol formation at each stage.
Quantitative Data Summary
The following tables summarize the performance of various sample preparation and analytical methods for the quantification of oxysterols in different biological matrices.
Table 1: Performance of LC-MS/MS Methods for Oxysterol Analysis
| Biological Matrix | Method Highlights | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Human Plasma & Atherosclerotic Plaque | Rapid LC-MS/MS, protein precipitation and LLE | 0.1 ng/mL | 0.5 - 0.75 ng/mL | 80.9 - 107.9 | [6] |
| Human Plasma | HPLC-MS with derivatization | ≤ 1 ng/mL | Not Reported | 85 - 110 | [7][8] |
| Human Serum | HPLC-APCI-MS/MS without derivatization | 0.47 - 1.69 pM | Not Reported | 77 - 92 | [9] |
| Mouse Plasma, Cerebral Cortex, Liver | Non-derivatized LC-MS/MS with MTBE extraction | Not Reported | Not Reported | Satisfactory | [10][11] |
| Cells & Mitochondria | SPE and LC-MS/MS | ≥ 5 pg/µL | Not Reported | Improved with Triton/DMSO | [12][13][14] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation of Plasma/Serum
This protocol describes a general method for the extraction of oxysterols from plasma or serum, incorporating steps to minimize auto-oxidation.
Materials:
-
Plasma or serum sample
-
Butylated hydroxytoluene (BHT)
-
Isotope-labeled internal standards
-
Acetone (B3395972), ice-cold
-
n-hexane
-
Dichloromethane
-
Unmodified silica (B1680970) SPE column
Procedure:
-
To 200 µL of human plasma or 50 µL of mouse plasma, add ice-cold acetone (1:5, v/v) containing 50 µg BHT to precipitate proteins and reduce artificial oxidation.[15]
-
Add internal standards (e.g., d7-4β-OHC, d7-24-OHC).[15]
-
Vortex and sonicate the sample in ice-cold water for 10 minutes.[15]
-
Store at -20°C overnight to allow for complete protein precipitation.[15]
-
Centrifuge at 20,000 x g for 20 minutes at 4°C.[15]
-
Recover the supernatant and dry it under a stream of nitrogen.[15]
-
Resuspend the residue in 50 µL of isopropanol and load it onto a pre-conditioned silica SPE column.[15]
-
Wash the column with 2 mL of n-hexane followed by 4 mL of n-hexane-isopropanol (99:1, v/v) to remove cholesterol and other nonpolar compounds.[15]
-
Elute oxysterols and bile acids with 4 mL of dichloromethane-methanol (1:1, v/v).[15]
-
Dry the eluate under a nitrogen stream and resuspend in an appropriate solvent (e.g., 20 µL methanol) for LC-MS/MS analysis.[15]
Protocol 2: Sample Preparation of Tissues (Cerebral Cortex, Liver)
This protocol is optimized for the extraction of oxysterols from solid tissues.
Materials:
-
Tissue sample (e.g., ~30 mg cerebral cortex or liver)
-
Normal saline
-
Isotope-labeled internal standards (e.g., 27-OHC-D5, 24-OHC-D7)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Homogenize approximately 30 mg of tissue in 240 µL of normal saline.[10]
-
Take 100 µL of the tissue homogenate and add the appropriate internal standard (e.g., 5 µL of 1 µg/mL 27-OHC-D5 for liver or 5 µL of 1 µg/mL 24-OHC-D7 for cortex).[10]
-
Perform liquid-liquid extraction using methyl tert-butyl ether.
-
Separate the organic phase containing the oxysterols.
-
Evaporate the solvent and reconstitute the sample for LC-MS/MS analysis.
Protocol 3: Saponification for Hydrolysis of Oxysteryl Esters
Saponification is employed to hydrolyze oxysteryl esters to their free form, allowing for the analysis of total oxysterol content.[16]
Materials:
-
Lipid extract
-
2 M Potassium hydroxide (B78521) (KOH) in ethanol/water (80/20 v/v)
-
Diethyl ether (Et2O)
-
Ultrapure water
Procedure:
-
To the dried lipid extract, add 50 mL of 2 M KOH in ethanol/water (80/20 v/v).[17]
-
Boil the solution for 20 minutes.[17]
-
After cooling, transfer the extract to a separatory funnel and add 50 mL of ultrapure water.[17]
-
Perform a liquid-liquid extraction of the unsaponifiable fraction with three portions (80, 60, 60 mL) of diethyl ether.[17]
-
Combine the ether fractions and wash with 50 mL of ultrapure water until the aqueous phase is neutral.[17]
-
Dry the ether phase, evaporate the solvent, and reconstitute for further analysis.
Caution: Saponification can potentially lead to the degradation of certain sterols.[18] It is advisable to test the stability of target analytes under the chosen saponification conditions.
Protocol 4: Derivatization with Girard P Reagent for Enhanced LC-MS Sensitivity
Derivatization with Girard P (GP) reagent introduces a permanent positive charge to the oxysterol molecule, significantly improving ionization efficiency and detection sensitivity in ESI-MS.[19][20] This method is particularly useful for oxysterols with a 3β-hydroxy-Δ5 structure.[20]
Materials:
-
Oxysterol extract
-
Cholesterol oxidase (ChO)
-
Girard P reagent
-
Methanol
-
Acetic acid
-
50 mM Potassium phosphate (B84403) buffer (KH2PO4), pH 7
Procedure:
-
Reconstitute the dried oxysterol extract in a suitable solvent. If in a pure organic solvent, dilute it 10-fold with water or 50 mM KH2PO4 buffer.[21]
-
Add cholesterol oxidase solution and incubate at 37°C for one hour to convert 3-hydroxy sterols to 3-oxo sterols.[21]
-
Prepare a 2 mg/mL solution of Girard P reagent in methanol containing 1% acetic acid.[21]
-
After the cholesterol oxidase reaction, add three volumes of the Girard P reagent solution to the sample mixture and vortex.[21]
-
Incubate the mixture in the dark at 37°C overnight to form the GP hydrazones.[21]
-
The derivatized sample can then be analyzed directly by LC-MS or further purified using SPE to remove excess reagent.[5][21]
Conclusion
The selection of an appropriate sample preparation protocol is paramount for the successful analysis of oxysterols. The methods detailed in these application notes provide robust and reliable approaches for the extraction and quantification of oxysterols from a range of biological matrices. Researchers should carefully consider the specific oxysterols of interest, the nature of the biological matrix, and the available analytical instrumentation when choosing a protocol. Validation of the chosen method in the user's own laboratory is essential to ensure accurate and reproducible results.
References
- 1. Oxysterol signaling links cholesterol metabolism and inflammation via the liver X receptor in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. mdpi.com [mdpi.com]
- 4. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Portal [openresearch.surrey.ac.uk]
- 14. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of novel derivatisation reagents for the analysis of oxysterols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
Solid-Phase Extraction of 26-Hydroxycholest-4-en-3-one: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
26-hydroxycholest-4-en-3-one (B98386) is an important oxysterol, an oxidized derivative of cholesterol, that serves as a key intermediate in the bile acid synthesis pathway.[1] Accurate and reliable quantification of 26-hydroxycholest-4-en-3-one in biological matrices is crucial for understanding its role in various physiological and pathological processes, including cholesterol metabolism and related metabolic disorders.[2] Solid-phase extraction (SPE) is a highly effective technique for the cleanup of complex biological samples and for the concentration of analytes like 26-hydroxycholest-4-en-3-one prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This document provides detailed application notes and protocols for the solid-phase extraction of 26-hydroxycholest-4-en-3-one.
Data Presentation
The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of oxysterols, such as 26-hydroxycholest-4-en-3-one, in plasma following solid-phase extraction.
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL[2][4] |
| Linearity (r²) | > 0.99[4] |
| Intra-day Precision (%CV) | < 15%[2][4] |
| Inter-day Precision (%CV) | < 15%[2][4] |
| Accuracy / Recovery | 85 - 115%[2][4] |
Experimental Protocols
Protocol 1: C18-Based Solid-Phase Extraction
This protocol outlines a general procedure for the extraction of 26-hydroxycholest-4-en-3-one from human serum or plasma using a C18 reversed-phase SPE cartridge.
Materials:
-
C18 SPE Cartridge
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Internal Standard (e.g., d7-26-hydroxycholest-4-en-3-one)
-
Antioxidant (e.g., Butylated hydroxytoluene - BHT)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.[3]
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[3]
-
-
Washing:
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.[3]
-
-
Elution:
-
Elute the analyte with 1 mL of methanol or acetonitrile.[3]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[3]
-
Protocol 2: Oasis HLB Solid-Phase Extraction
The Oasis HLB (Hydrophilic-Lipophilic Balanced) sorbent can also be effectively used and may offer advantages in terms of recovery for a broader range of oxysterols.[5][6]
Materials:
-
Oasis HLB SPE Cartridge
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Internal Standard (e.g., d7-26-hydroxycholest-4-en-3-one)
-
Antioxidant (e.g., BHT)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Follow the same sample pre-treatment steps as in Protocol 1.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis HLB cartridge with methanol followed by water.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent mixture (e.g., 5-20% methanol in water) to remove interferences.
-
-
Elution:
-
Elute the analytes with a stronger organic solvent such as methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase extraction of 26-hydroxycholest-4-en-3-one from a biological sample.
Caption: General workflow for SPE of 26-hydroxycholest-4-en-3-one.
Signaling Pathway: Liver X Receptor (LXR) Activation
26-hydroxycholest-4-en-3-one, as an oxysterol, is a potential endogenous ligand for the Liver X Receptor (LXR), a nuclear receptor that plays a critical role in the regulation of cholesterol and fatty acid metabolism.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. support.waters.com [support.waters.com]
- 7. researchgate.net [researchgate.net]
Application Note: Accurate Quantification of 26-Hydroxycholest-4-en-3-one Using Deuterated Internal Standards
Introduction
26-Hydroxycholest-4-en-3-one (B98386) is a critical intermediate in the alternative "acidic" metabolic pathway of bile acid synthesis, originating from cholesterol.[1][2] As an oxysterol, it plays a significant role in cholesterol homeostasis and is implicated in various physiological and pathological processes.[3] Accurate and precise quantification of 26-hydroxycholest-4-en-3-one in biological matrices is paramount for understanding its roles in health and disease, and for the development of novel therapeutics targeting cholesterol metabolism.[1][4] However, its low endogenous concentrations, susceptibility to auto-oxidation, and the complexity of biological samples present significant analytical challenges.[3][5]
Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of endogenous molecules like 26-hydroxycholest-4-en-3-one.[1] This method employs a stable isotope-labeled (deuterated) internal standard that is chemically identical to the analyte but has a different mass. The use of a deuterated internal standard is crucial for correcting for analyte loss during sample preparation and for mitigating matrix effects during LC-MS/MS analysis, thereby ensuring high accuracy and precision.[6][7]
This application note provides a detailed protocol for the accurate quantification of 26-hydroxycholest-4-en-3-one in human plasma using a deuterated internal standard.
Biological Pathway
26-Hydroxycholest-4-en-3-one is a metabolite in the alternative pathway of bile acid synthesis. This pathway is initiated by the hydroxylation of cholesterol at the C27 position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), forming 27-hydroxycholesterol.[2] Subsequent enzymatic reactions lead to the formation of 26-hydroxycholest-4-en-3-one, which is then further metabolized to bile acids.[1][4]
Experimental Workflow
The accurate quantification of 26-hydroxycholest-4-en-3-one necessitates a meticulous experimental workflow, from sample collection to data analysis. The inclusion of a deuterated internal standard at the beginning of the sample preparation process is a critical step.
Detailed Experimental Protocols
1. Materials and Reagents
-
Solvents: Acetonitrile, Methanol, Isopropanol, n-Hexane, Dichloromethane (all LC-MS grade).
-
Reagents: Formic acid, Butylated hydroxytoluene (BHT), Water (LC-MS grade).
-
Standards: 26-Hydroxycholest-4-en-3-one analytical standard, Deuterated 26-hydroxycholest-4-en-3-one internal standard (e.g., d7-26-hydroxycholest-4-en-3-one).
-
Consumables: 2 mL polypropylene (B1209903) tubes, glass autosampler vials, solid-phase extraction (SPE) silica (B1680970) cartridges.
2. Sample Preparation
To minimize auto-oxidation of cholesterol during sample handling, all procedures should be performed on ice and protected from light where possible.[3][8]
-
Place 100 µL of plasma into a 2 mL polypropylene tube.
-
To prevent auto-oxidation, add 10 µL of BHT (1 mg/mL in ethanol).[8]
-
Spike the sample with 10 µL of the deuterated internal standard solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.[4]
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube and add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes and centrifuge at 2,000 x g for 5 minutes to separate the phases.[4]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water with 0.1% formic acid) for LC-MS/MS analysis.[3][4]
3. LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid |
| Gradient | Optimized to separate the analyte from isomers and matrix components |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
4. MRM Transitions
The exact m/z values for precursor and product ions, as well as collision energies and cone voltages, should be optimized by direct infusion of the analytical standard and the deuterated internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 26-Hydroxycholest-4-en-3-one | 417.3 | 399.3 ([M+H-H₂O]⁺) | Optimize (e.g., 20-40) | Optimize (e.g., 10-25) |
| d7-26-Hydroxycholest-4-en-3-one | 424.3 | 406.3 ([M+H-H₂O]⁺) | Optimize (e.g., 20-40) | Optimize (e.g., 10-25) |
5. Calibration Curve and Quantification
A calibration curve is prepared by spiking known concentrations of the 26-hydroxycholest-4-en-3-one analytical standard and a fixed concentration of the internal standard into a surrogate matrix (e.g., charcoal-stripped plasma).[9] The concentration of the analyte in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve.[9]
Quantitative Data Presentation
The use of a deuterated internal standard significantly improves the accuracy and precision of quantification by correcting for variations in sample recovery and matrix effects. The following table illustrates the impact of using an internal standard on the quantification of 26-hydroxycholest-4-en-3-one in plasma samples.
| Sample ID | Analyte Peak Area (without IS) | Calculated Concentration (ng/mL) (without IS) | Analyte/IS Peak Area Ratio | Calculated Concentration (ng/mL) (with IS) | % Recovery (Hypothetical) |
| Plasma 1 | 18,500 | 9.25 | 0.98 | 10.1 | 91% |
| Plasma 2 | 16,800 | 8.40 | 0.99 | 10.2 | 82% |
| Plasma 3 | 19,200 | 9.60 | 1.01 | 10.4 | 94% |
| Mean | 18,167 | 9.08 | 0.99 | 10.2 | 89% |
| Std. Dev. | 1,222 | 0.61 | 0.015 | 0.15 | 6.1% |
| % CV | 6.7% | 6.7% | 1.5% | 1.5% | 6.9% |
This table presents hypothetical data to demonstrate the principle. Actual results will vary based on experimental conditions. The coefficient of variation (%CV) is significantly lower when using an internal standard, highlighting the improved precision of the measurement.
Conclusion
The accurate quantification of 26-hydroxycholest-4-en-3-one is essential for advancing research in cholesterol metabolism and related diseases. The use of a deuterated internal standard in conjunction with a validated LC-MS/MS method is critical to overcome the challenges associated with the analysis of this low-abundance oxysterol in complex biological matrices. The protocol detailed in this application note provides a robust framework for achieving reliable and reproducible quantification, enabling researchers to generate high-quality data for their studies.
References
Application Notes and Protocols for Assessing Cell Viability and Cytotoxicity of 26-hydroxycholest-4-en-3-one using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
26-hydroxycholest-4-en-3-one (B98386) is an oxysterol, an oxidized derivative of cholesterol, which is gaining attention in biomedical research.[1] Oxysterols are recognized as crucial signaling molecules involved in various physiological and pathological processes, including lipid metabolism, inflammation, and cancer.[1] Evidence suggests that many oxysterols exert their effects by activating Liver X Receptors (LXRs), nuclear receptors that are pivotal in cholesterol homeostasis and lipogenesis.[1] The structural characteristics of 26-hydroxycholest-4-en-3-one, specifically the hydroxyl group at the 26-position and the enone moiety in the A-ring, suggest its potential involvement in these biological processes.[2]
These application notes provide a comprehensive experimental framework for investigating the cellular effects of 26-hydroxycholest-4-en-3-one, with a particular focus on its potential to modulate cancer cell viability. The cornerstone of this analysis is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] The protocols provided are based on established methodologies for similar lipophilic compounds and serve as a detailed guide for researchers.
Hypothesized Signaling Pathway
It is hypothesized that 26-hydroxycholest-4-en-3-one, similar to other oxysterols, enters the cell and binds to the Liver X Receptor (LXR).[1] Upon ligand binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then translocates to the nucleus and binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[1] Key LXR target genes are involved in cholesterol efflux (e.g., ABCA1, ABCG1) and fatty acid synthesis (e.g., SREBP-1c, FASN).[1] In the context of cancer, this signaling cascade can impact cell viability, proliferation, and apoptosis.[1]
Caption: Hypothesized LXR signaling pathway for 26-hydroxycholest-4-en-3-one.
Data on Related Compounds
While direct experimental data on the cytotoxicity of 26-hydroxycholest-4-en-3-one is limited in publicly available literature, data from structurally related compounds can provide valuable insights and a basis for experimental design.[2] The following table summarizes the cytotoxic activity of cholest-4-en-3-one and a synthetic steroid, 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one, against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cholest-4-en-3-one | MCF-7 | Breast Cancer | 17.8 (at 48h) | [5] |
| Cholest-4-en-3-one | MDA-MB-231 | Breast Cancer | 14.1 (at 48h) | [5] |
| 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one | 5637 (HTB-9) | Human Bladder Cancer | 4.8 | [2] |
| 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one | HepG2 | Human Hepatic Cancer | 15.5 | [2] |
Experimental Protocol: Cell Viability and Cytotoxicity (MTT Assay)
This protocol is adapted from established methods for determining the effect of compounds on cancer cell viability.[2][6]
Objective: To quantify the cytotoxic effect of 26-hydroxycholest-4-en-3-one on a selected cell line.
Materials
-
26-hydroxycholest-4-en-3-one
-
Selected cancer cell line (e.g., MCF-7, MDA-MB-231, HepG2, or a cell line relevant to the research focus)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[6]
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm[7]
Experimental Workflow
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Procedure
1. Cell Seeding:
-
Culture the selected cell line to about 80% confluency.
-
Trypsinize the cells, resuspend them in complete growth medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.[2]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]
2. Compound Preparation and Treatment:
-
Prepare a stock solution of 26-hydroxycholest-4-en-3-one in DMSO.
-
Prepare serial dilutions of 26-hydroxycholest-4-en-3-one in culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) to determine the IC50 value.
-
After the 24-hour incubation for cell attachment, carefully remove the medium from each well.
-
Add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.[2]
-
Include the following controls:
-
Vehicle Control: Medium with the same concentration of DMSO used for the highest compound concentration.
-
Blank Control: Medium only (no cells).[2]
-
3. Incubation:
-
Incubate the plates for the desired exposure time, for example, 24, 48, or 72 hours, at 37°C and 5% CO₂.[2]
4. MTT Addition and Incubation:
-
After the treatment incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for an additional 3 to 4 hours at 37°C.[2][6] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]
5. Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
6. Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[2] It is recommended to read the plate within 1 hour of adding the solubilization solution.[6]
Data Analysis
-
Average the absorbance readings for each set of replicate wells.
-
Subtract the average absorbance of the blank control from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration of 26-hydroxycholest-4-en-3-one using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Conclusion
The MTT assay is a robust and reliable method for assessing the potential cytotoxic effects of 26-hydroxycholest-4-en-3-one. By following the detailed protocol and considering the biological context provided by related compounds, researchers can effectively evaluate the impact of this oxysterol on cell viability and further elucidate its potential therapeutic applications, particularly in the context of cancer and metabolic diseases. The hypothesized involvement of the LXR signaling pathway provides a mechanistic framework for interpreting the experimental results and guiding future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: In Vitro Experimental Design for Studying the Biological Effects of 26-Hydroxycholest-4-en-3-one
Introduction
26-Hydroxycholest-4-en-3-one (B98386) is an oxidized derivative of cholesterol, belonging to the family of oxysterols.[1] These molecules are recognized as crucial signaling molecules in a multitude of physiological and pathological processes, including cholesterol metabolism, bile acid synthesis, and inflammation.[2][3] While direct experimental data on 26-hydroxycholest-4-en-3-one is not extensive, its role as an intermediate in the alternative "acidic" pathway of bile acid synthesis is established.[4][5][6] Based on the known activities of its precursor, 26-hydroxycholesterol, and other structurally related oxysterols, it is strongly hypothesized to function as a ligand for the Liver X Receptor (LXR).[2][3][7]
LXRs are nuclear receptors that play a central role in regulating the transcription of genes involved in cholesterol homeostasis, lipid metabolism, and inflammatory responses.[2][8] This document provides a comprehensive framework of in vitro experimental designs and detailed protocols for researchers, scientists, and drug development professionals to investigate the biological effects of 26-hydroxycholest-4-en-3-one, with a primary focus on its potential role as an LXR modulator and its impact on cellular processes like viability and apoptosis.
Hypothesized Signaling Pathway and Experimental Workflow
The primary hypothesized mechanism of action for 26-hydroxycholest-4-en-3-one involves the activation of the Liver X Receptor (LXR). Upon entering the cell, it is presumed to bind to LXR, leading to a cascade of events that alter the expression of target genes.
A logical experimental workflow is crucial to systematically evaluate the compound's effects, starting from broad phenotypic assays and progressing to more specific, mechanistic studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To quantitatively determine the effect of 26-hydroxycholest-4-en-3-one on cell viability and to establish its cytotoxic concentration (IC50).[1]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[9] The amount of formazan produced is directly proportional to the number of living cells.[10]
Data Presentation:
| Cell Line | Compound | IC50 (µM) |
| HepG2 (Human Liver Cancer) | 26-Hydroxycholest-4-en-3-one | To be determined |
| MCF-7 (Human Breast Cancer) | 26-Hydroxycholest-4-en-3-one | To be determined |
| A549 (Human Lung Cancer) | 26-Hydroxycholest-4-en-3-one | To be determined |
| Related Compound Example[1] | 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one | 15.5 (on HepG2) |
Protocol: MTT Assay
Materials:
-
Cell Culture Medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
26-Hydroxycholest-4-en-3-one (stock solution in DMSO or ethanol)
-
Solubilization Solution (e.g., 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl, or DMSO)[11]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)[11]
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of 26-hydroxycholest-4-en-3-one in serum-free or low-serum medium. Remove the overnight medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[10]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well for a final concentration of ~0.5 mg/mL.[11][12]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium. Add 150 µL of MTT solvent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[9][11]
-
Absorbance Reading: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at 590 nm using a microplate reader within 1 hour.[11]
-
Data Analysis: Subtract the absorbance of blank wells (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Detection Assay (Annexin V-FITC/PI Staining)
Objective: To determine whether the observed cytotoxicity is due to apoptosis or necrosis.
Principle: In early apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[14] Flow cytometry is used to quantify the cell populations.[13]
Data Presentation:
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic (Annexin V+ / PI+) | % Necrotic (Annexin V- / PI+) |
| Vehicle Control | 95.0 ± 2.1 | 2.5 ± 0.5 | 1.5 ± 0.3 | 1.0 ± 0.2 |
| Compound (IC50) | To be determined | To be determined | To be determined | To be determined |
| Positive Control | To be determined | To be determined | To be determined | To be determined |
Protocol: Annexin V-FITC/PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells (suspension or adherent)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with 26-hydroxycholest-4-en-3-one at predetermined concentrations (e.g., IC50) for a specific duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at ~500 x g for 5 minutes.[15]
-
Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.[15][16]
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[17] Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10^6 cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension (1-5 x 10^5 cells) to a flow cytometry tube.[14] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[16] Analyze the samples by flow cytometry within one hour.[14]
-
Live cells: FITC negative, PI negative.
-
Early apoptotic cells: FITC positive, PI negative.
-
Late apoptotic/necrotic cells: FITC positive, PI positive.
-
Gene Expression Analysis (Quantitative Real-Time PCR)
Objective: To quantify changes in the expression of LXR target genes following treatment with 26-hydroxycholest-4-en-3-one.
Principle: Quantitative Real-Time PCR (qPCR) measures the amplification of a target DNA sequence in real-time.[18] The process begins with reverse transcribing cellular mRNA into complementary DNA (cDNA). The cDNA is then used as a template for PCR with gene-specific primers and a fluorescent dye (like SYBR Green) that intercalates with double-stranded DNA. The fluorescence intensity is measured at each cycle, and the cycle at which fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target mRNA.[19]
Data Presentation:
| Target Gene | Biological Function | Treatment Group | Log2 (Fold Change) vs. Vehicle |
| ABCA1 | Cholesterol Efflux | Compound (IC50) | To be determined |
| ABCG1 | Cholesterol Efflux | Compound (IC50) | To be determined |
| SREBP-1c | Lipogenesis | Compound (IC50) | To be determined |
| B-actin (Housekeeping) | Cytoskeleton | Compound (IC50) | ~0.0 |
Protocol: qPCR using SYBR Green
Materials:
-
RNA isolation kit (e.g., Trizol or column-based kit)
-
cDNA synthesis kit (Reverse Transcriptase, dNTPs, primers)
-
SYBR Green qPCR Master Mix[20]
-
Nuclease-free water
-
Gene-specific forward and reverse primers (for target and housekeeping genes)
-
qPCR-compatible plates/tubes
-
Quantitative PCR instrument[18]
Procedure:
-
RNA Isolation: Treat cells with the compound for a specified time. Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.[18]
-
qPCR Reaction Setup: Prepare the qPCR master mix. For a typical 20 µL reaction: 10 µL of 2X SYBR Green Master Mix, 1 µL of Forward Primer (10 µM), 1 µL of Reverse Primer (10 µM), 4 µL of diluted cDNA, and 4 µL of nuclease-free water. Prepare reactions in triplicate for each sample and gene.[18]
-
qPCR Run: Perform the qPCR on a real-time thermal cycler. A typical protocol includes an initial denaturation step (e.g., 95°C for 2-10 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).[19][21]
-
Melt Curve Analysis: After amplification, perform a melt curve analysis to verify the specificity of the PCR product.
-
Data Analysis: Determine the Ct values for each sample. Normalize the Ct value of the target gene to the Ct value of a housekeeping gene (e.g., β-actin, GAPDH) to get the ΔCt. Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group. The fold change in gene expression is calculated as 2^(-ΔΔCt).
Protein Expression Analysis (Western Blot)
Objective: To validate whether changes in gene expression observed by qPCR translate to corresponding changes in protein levels.
Principle: Western blotting is a technique used to detect specific proteins in a sample.[22] Proteins from cell lysates are first separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a membrane (e.g., nitrocellulose or PVDF). The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody. Finally, a substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or fluorescence).[23]
Data Presentation:
| Target Protein | Treatment Group | Relative Protein Expression (Normalized to Loading Control) |
| ABCA1 | Vehicle Control | 1.0 |
| ABCA1 | Compound (IC50) | To be determined |
| β-actin (Loading Control) | Vehicle Control | 1.0 |
| β-actin (Loading Control) | Compound (IC50) | ~1.0 |
Protocol: Western Blot
Materials:
-
RIPA or other suitable lysis buffer with protease inhibitors[24]
-
BCA Protein Assay Kit
-
Laemmli sample buffer[24]
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane[23]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[23]
-
Primary antibodies (specific to target proteins and a loading control like β-actin)
-
HRP-conjugated secondary antibody[25]
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate[25]
-
Imaging system (CCD camera or X-ray film)[22]
Procedure:
-
Protein Extraction: Treat cells and harvest them. Lyse cells in ice-cold lysis buffer.[24] Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[24]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[23]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate proteins by size.[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[22][23]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[23]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[23][25]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[25]
-
Washing: Repeat the washing step as in step 8.
-
Detection: Incubate the membrane with ECL substrate.[25] Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the intensity of the loading control band (e.g., β-actin).
LXR Activation Assay (Luciferase Reporter Assay)
Objective: To directly determine if 26-hydroxycholest-4-en-3-one can activate LXR transcription factor activity.
Principle: This assay uses a reporter system where cells are transfected with a plasmid containing a luciferase gene under the control of a promoter with multiple LXR Response Elements (LXREs).[26] If the compound activates LXR, the LXR/RXR heterodimer will bind to the LXREs and drive the expression of the luciferase enzyme. A second reporter (e.g., Renilla luciferase) driven by a constitutive promoter is often co-transfected to normalize for transfection efficiency. The activity of luciferase is measured by adding its substrate, luciferin, which produces a luminescent signal proportional to the amount of enzyme.[27]
Data Presentation:
| Treatment Group | Concentration | Relative Luciferase Units (RLU) | Fold Activation vs. Vehicle |
| Vehicle Control | - | To be determined | 1.0 |
| Compound | 1 µM | To be determined | To be determined |
| Compound | 10 µM | To be determined | To be determined |
| Compound | 50 µM | To be determined | To be determined |
| T0901317 (Positive Control) | 1 µM | To be determined | To be determined |
Protocol: Dual-Luciferase Reporter Assay
Materials:
-
LXR-responsive firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Appropriate cell line (e.g., HEK293T, HepG2)
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System (containing lysis buffer, firefly luciferase substrate, and Renilla luciferase substrate)[28]
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, opaque 96-well plate to be 70-80% confluent on the day of transfection.
-
Transfection: Co-transfect the cells with the LXR firefly luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate for 24 hours to allow for plasmid expression.
-
Compound Treatment: Remove the medium and treat the cells with various concentrations of 26-hydroxycholest-4-en-3-one, a vehicle control, and a known LXR agonist (e.g., T0901317) as a positive control.
-
Incubation: Incubate for another 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and add 1X passive lysis buffer.[27][28] Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Measurement:
-
Transfer 20 µL of the cell lysate to a new luminometer plate.[28]
-
Add 100 µL of the firefly luciferase assay reagent and measure the luminescence (Signal 1).[28]
-
Add 100 µL of the Stop & Glo® Reagent (which quenches the firefly signal and contains the Renilla substrate) and measure the luminescence again (Signal 2).[28]
-
-
Data Analysis: Calculate the ratio of firefly luminescence to Renilla luminescence for each well to normalize the data. Determine the fold activation by comparing the normalized signal from treated wells to that of the vehicle control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Multiple Targets for Oxysterols in Their Regulation of the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. interchim.fr [interchim.fr]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 18. stackscientific.nd.edu [stackscientific.nd.edu]
- 19. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. bio-rad.com [bio-rad.com]
- 25. addgene.org [addgene.org]
- 26. LXR reporter luciferase assay [bio-protocol.org]
- 27. med.emory.edu [med.emory.edu]
- 28. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Investigating the Alternative Pathway of Bile Acid Synthesis Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are crucial for the digestion and absorption of lipids and fat-soluble vitamins. They also act as signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism. The synthesis of bile acids occurs in the liver through two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway. While the classical pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), is the primary route for bile acid synthesis in humans, the alternative pathway plays a significant role in both normal physiology and in certain pathological conditions. This alternative pathway is initiated by the hydroxylation of cholesterol at the C27 position by sterol 27-hydroxylase (CYP27A1), followed by the action of oxysterol 7α-hydroxylase (CYP7B1).[1]
Animal models, particularly genetically engineered mice, are indispensable tools for elucidating the specific roles of the alternative pathway in bile acid homeostasis and for investigating its potential as a therapeutic target in various metabolic diseases. This document provides detailed application notes and protocols for utilizing these animal models to study the alternative pathway of bile acid synthesis.
Animal Models
Several genetically modified mouse models are instrumental in studying the alternative bile acid synthesis pathway. These models involve the knockout of key enzymes in either the classical or alternative pathways, allowing researchers to dissect the contribution of each pathway to the overall bile acid pool and its physiological consequences.
-
Cyp7a1 Knockout (Cyp7a1-/-) Mice: These mice lack the rate-limiting enzyme of the classical pathway. As a result, bile acid synthesis is shunted through the alternative pathway, making them an excellent model to study its function and regulation.[2] While total bile acid concentrations in adult Cyp7a1-/- mice are similar to wild-type mice, the composition of the bile acid pool is significantly altered.[2] Pups, however, often die within the first few weeks of life due to malabsorption of fats and vitamins.[2]
-
Cyp27a1 Knockout (Cyp27a1-/-) Mice: These mice are deficient in the initial enzyme of the alternative pathway.[3] Consequently, they exhibit a significant reduction in bile acids produced via this route.[3] Studies in these mice have revealed a compensatory upregulation of the classical pathway, with a 9-fold increase in CYP7A1 activity.[1]
-
Cyp7b1 Knockout (Cyp7b1-/-) Mice: Lacking the second key enzyme in the alternative pathway, these mice show an accumulation of oxysterol precursors.[2] However, they often present with a mild phenotype under normal conditions, suggesting compensatory mechanisms.[2]
-
Cyp7a1/Cyp27a1 Double Knockout (DKO) Mice: These mice lack the initiating enzymes of both the classical and alternative pathways.[1][3] They exhibit a dramatic reduction in the total bile acid pool, providing a unique model to study the physiological roles of bile acids and the effects of bile acid replacement therapies.[1][3][4][5]
Data Presentation
The following tables summarize the quantitative data on bile acid concentrations in various knockout mouse models compared to wild-type (WT) controls. These values are compiled from multiple studies and are presented as mean ± standard deviation (SD) where available.
Table 1: Total Bile Acid Concentration in Serum/Plasma of Different Mouse Models
| Mouse Model | Total Bile Acid Concentration (ng/mL) | Reference |
| WT | 1280 ± 542.8 | [3] |
| Cyp7a1-/- | 83.2 (significant reduction) | [3] |
| Cyp27a1-/- | 285.6 (significant reduction) | [3] |
| Cyp7a1/Cyp27a1 DKO | 692.5 (45.9% reduction) | [3] |
| WT (female) | Not specified | [4][5] |
| Cyp7a1-/- (female) | Significant reduction | [4][5] |
| Cyp27a1-/- (female) | Significant reduction | [4][5] |
| Cyp7a1/Cyp27a1 DKO (female) | 63% reduction | [1][4][5] |
Table 2: Total Bile Acid Concentration in Liver of Different Mouse Models
| Mouse Model | Total Bile Acid Concentration (µg/g liver or ng/mg liver) | Reference |
| WT | 139.9 ± 88.8 µg/g | [3] |
| Cyp7a1-/- | No significant change | [3] |
| Cyp27a1-/- | 34.9 (75% reduction) | [3] |
| Cyp7a1/Cyp27a1 DKO | 55.7 (60.2% reduction) | [3] |
| WT (female) | Not specified | [4][5] |
| Cyp7a1-/- (female) | Significant reduction | [4][5] |
| Cyp27a1-/- (female) | Significant reduction | [4][5] |
| Cyp7a1/Cyp27a1 DKO (female) | 83% reduction | [1][4][5] |
Experimental Protocols
Protocol 1: Bile Acid Extraction from Mouse Serum and Liver for LC-MS/MS Analysis
This protocol details the extraction of bile acids from mouse serum and liver tissue for subsequent quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Mouse serum and liver tissue
-
Internal standards (e.g., deuterated bile acids)
-
Methanol (B129727), Acetonitrile, Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Autosampler vials
Procedure for Serum/Plasma:
-
To 200 µL of serum or plasma, add 50 µL of the internal standard solution (1 µg/mL).[6]
-
Add 1 mL of 0.05% formic acid and vortex for 2 minutes.[6]
-
Load the mixture onto a pre-conditioned SPE cartridge (conditioned with 1 mL methanol followed by 1 mL of 0.05% formic acid).[6]
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol.[6]
-
Elute the bile acids with 1 mL of methanol and then 2 mL of acetonitrile.[6]
-
Evaporate the eluent to dryness under a stream of nitrogen at 60°C.[6]
-
Reconstitute the residue in 100 µL of 90% methanol.[6]
-
Vortex for 1 minute and sonicate for 1 minute.[6]
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Procedure for Liver Tissue:
-
Weigh approximately 50 mg of frozen liver tissue.
-
Add 1 mL of ice-cold methanol containing the internal standards.
-
Homogenize the tissue on ice.
-
Vortex the homogenate for 10 minutes.[7]
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[7]
-
Collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.[7]
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[7]
Protocol 2: Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining of Mouse Liver Sections
This protocol describes the standard H&E staining procedure for paraffin-embedded mouse liver sections to assess liver histology, particularly for signs of cholestasis such as bile duct proliferation and the presence of bile plugs.[8]
Materials:
-
Paraffin-embedded mouse liver sections (5 µm) on glass slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%, 50%)
-
Hematoxylin solution
-
Eosin Y solution
-
Acid alcohol
-
Ammonia (B1221849) water
-
Mounting medium
Procedure:
-
Deparaffinization:
-
Immerse slides in xylene for 5 minutes (repeat twice).[9]
-
-
Rehydration:
-
Staining:
-
Dehydration and Mounting:
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying the mRNA expression levels of key enzymes in the bile acid synthesis pathways in mouse liver tissue.
Materials:
-
Mouse liver tissue
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Cyp7a1, Cyp27a1, Cyp7b1, Cyp8b1) and a housekeeping gene (e.g., Gapdh)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from approximately 30 mg of liver tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target gene or housekeeping gene, and the qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the 2^-ΔΔCt method.[11]
-
Mandatory Visualizations
References
- 1. Bile acid homeostasis in female mice deficient in Cyp7a1 and Cyp27a1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo mouse models to study bile acid synthesis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acid homeostasis in a Cyp7a1 & Cyp27a1 double knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bile acid homeostasis in female mice deficient in Cyp7a1 and Cyp27a1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Hematoxylin and eosin staining of murine adipose and liver tissues [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of bile acid metabolism in mouse models with hydrophobic bile acid composition - PMC [pmc.ncbi.nlm.nih.gov]
Application of (25R)-26-Hydroxycholest-4-en-3-one in Drug Development Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(25R)-26-hydroxycholest-4-en-3-one is an oxidized derivative of cholesterol and a key intermediate in the acidic or alternative pathway of bile acid synthesis.[1][2] Its chemical structure, featuring a hydroxyl group at the 26-position and an enone moiety in the A-ring, suggests potential applications in various therapeutic areas, including metabolic diseases, oncology, and neurodegenerative disorders.[3][4] While direct research on this specific molecule is emerging, its role as a metabolic intermediate and its structural similarity to other bioactive oxysterols make it a compelling candidate for drug development research.[5][6]
This document provides detailed application notes and protocols for the investigation of this compound, summarizing its known biological context, potential mechanisms of action, and methodologies for its study.
Biological Context and Potential Applications
This compound is formed from its precursor, (25R)-26-hydroxycholesterol, through the action of enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD).[4] As an intermediate in bile acid synthesis, it plays a role in cholesterol homeostasis.[7] Dysregulation of this pathway has been associated with metabolic diseases.[8]
The potential therapeutic applications of this compound are largely inferred from the activities of structurally related compounds:
-
Oncology: The cholest-4-en-3-one backbone is present in molecules that exhibit anticancer properties. For instance, cholest-4-en-3-one has been shown to reduce the viability of breast cancer cells.[3] A structurally related synthetic steroid, 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one, has demonstrated cytotoxic effects against human bladder and hepatic cancer cell lines.[3][9]
-
Neuroprotection: The parent compound, cholest-4-en-3-one, and its derivatives have been investigated for their neuroprotective potential.[3] This suggests that this compound could be explored for its effects on neuronal cells.
-
Metabolic Disorders: As a component of the bile acid synthesis pathway, which is intricately linked to lipid and glucose metabolism, this compound is a candidate for investigation in the context of hyperlipidemia and other metabolic syndromes.[5] Oxysterols are known to interact with nuclear receptors such as the Liver X Receptors (LXR) and the Pregnane X Receptor (PXR), which are key regulators of metabolism.[10]
Quantitative Data
Direct quantitative data for this compound is limited in the current literature. However, the cytotoxic activity of a structurally related compound, 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one, provides a preliminary indication of potential efficacy in oncology.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one | 5637 (HTB-9) | Human Bladder Cancer | 4.8 |
| 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one | HepG2 | Human Hepatic Cancer | 15.5 |
Table 1: Cytotoxic activity of a structurally related compound.[3][9]
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. Based on the known activities of related oxysterols, a primary hypothesized mechanism of action is the modulation of nuclear receptors that play a critical role in lipid metabolism and inflammation.
Caption: Hypothesized signaling pathway for this compound.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes the conversion of the precursor (25R)-26-hydroxycholesterol to this compound using cholesterol oxidase.
Materials:
-
(25R)-26-hydroxycholesterol
-
Cholesterol oxidase
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Acetone
-
Thin-layer chromatography (TLC) plates
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a stock solution of (25R)-26-hydroxycholesterol in acetone.
-
Add the substrate stock solution to the potassium phosphate buffer to form a suspension.
-
Initiate the reaction by adding cholesterol oxidase to the mixture.
-
Incubate the reaction at 37°C with gentle agitation.
-
Monitor the reaction progress periodically using TLC or HPLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product using column chromatography.
Caption: Experimental workflow for enzymatic synthesis.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.[3]
Materials:
-
Cancer cell lines (e.g., 5637, HepG2)
-
Complete growth medium
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with the prepared compound dilutions. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]
Nuclear Receptor Activation Assay (Luciferase Reporter Assay)
This protocol can be used to investigate the activation of nuclear receptors like LXR and PXR by this compound.
Materials:
-
Host cell line (e.g., HEK293T)
-
Expression plasmids for the nuclear receptor and its RXR partner
-
Luciferase reporter plasmid containing response elements for the nuclear receptor
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect the host cells with the expression and reporter plasmids.
-
After 24 hours, treat the cells with serial dilutions of this compound.
-
Incubate for an additional 18-24 hours.
-
Lyse the cells and perform the dual-luciferase assay according to the manufacturer's instructions.
-
Measure the firefly and Renilla luciferase activities.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the fold activation.
Quantification in Biological Samples (LC-MS/MS)
This protocol provides a general framework for the quantification of this compound in biological matrices like plasma or tissue homogenates.
Materials:
-
Biological sample
-
Deuterated internal standard of this compound
-
Organic solvents for extraction
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Add the internal standard to the biological sample.
-
Perform liquid-liquid or solid-phase extraction to isolate the sterols.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Analyze the sample using an LC-MS/MS system with optimized parameters for the detection of this compound.
Conclusion
This compound represents a promising, yet underexplored, molecule for drug development. Its role in bile acid synthesis and its structural similarities to other bioactive oxysterols suggest a potential for therapeutic applications in oncology, neuroprotection, and metabolic disorders. The protocols and data presented in this document provide a foundation for researchers to further investigate the biological activities and therapeutic potential of this compound. Future studies should focus on elucidating its specific molecular targets and signaling pathways to fully realize its drug development potential.
References
- 1. 25R,26-Hydroxycholesterol revisited: synthesis, metabolism, and biologic roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Chemical synthesis of 7α-hydroxycholest-4-en-3-one, a biomarker for irritable bowel syndrome and bile acid malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Semi-Synthesis and Biological Evaluation of 25(R)-26-Acetoxy-3β,5α-Dihydroxycholest-6-One - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Improving the yield and purity of synthetic (25R)-26-hydroxycholest-4-en-3-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in improving the yield and purity of synthetically produced (25R)-26-hydroxycholest-4-en-3-one.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing this compound?
The most common strategy involves a two-stage process. First, the precursor, (25R)-26-hydroxycholesterol (also known as (25R)-cholest-5-en-3β,26-diol), is synthesized from a readily available starting material like diosgenin[1][2][3]. The second stage involves the selective oxidation of the 3β-hydroxyl group and isomerization of the Δ⁵ double bond to the Δ⁴ position to yield the final α,β-unsaturated ketone product.
Q2: Which oxidation method is recommended for converting the 3β-hydroxy-Δ⁵-steroid to the 3-keto-Δ⁴-enone?
The Oppenauer oxidation is a classic and effective method for this transformation in steroid chemistry[4][5]. It is a gentle and selective method for oxidizing secondary alcohols to ketones using an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) and a hydride acceptor (e.g., acetone)[6][7]. This method is particularly well-suited for substrates that may be sensitive to acidic conditions[6].
Q3: What is the biological significance of this compound?
This compound is an important intermediate in the alternative "acidic" pathway of bile acid synthesis[8]. Its precursors, like 26-hydroxycholesterol, are known to be endogenous ligands for the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in the regulation of cholesterol homeostasis[9][10][11]. Research also suggests that the cholest-4-en-3-one scaffold may have potential applications in cancer therapy and neuroprotection[12].
Troubleshooting Guide
Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Aluminum alkoxide catalysts are sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. It is recommended to use a freshly opened bottle of the aluminum alkoxide or to verify the activity of an older batch. |
| Incomplete Reaction | The Oppenauer oxidation is a reversible reaction[6]. To drive the equilibrium towards the product, a large excess of the hydride acceptor (e.g., acetone) is typically used[6][7]. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature. |
| Sub-optimal Reaction Temperature | While the Oppenauer oxidation is generally conducted at elevated temperatures (e.g., refluxing benzene (B151609) or toluene), the optimal temperature can be substrate-dependent. If the reaction is not proceeding, a modest increase in temperature may be beneficial. Conversely, if side product formation is an issue, a lower temperature may be required. |
Product Purity Issues
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Material | If the reaction is incomplete, the final product will be contaminated with the starting material. Improve the reaction conditions as described above. Purification via silica (B1680970) gel column chromatography is typically effective at separating the more polar starting alcohol from the less polar ketone product. |
| Formation of Aldol Condensation Byproducts | This is a common side reaction in Oppenauer oxidations, especially if the hydride acceptor is an aldehyde[6][13]. While less common with acetone (B3395972), it can still occur. Using anhydrous solvents can help to suppress this side reaction[13]. |
| Double Bond Migration to an Undesired Position | Migration of the double bond is a known side reaction during the oxidation of allylic alcohols[6][13]. The formation of the thermodynamically stable conjugated enone is generally favored. However, other isomers may form. Careful control of reaction conditions and the use of specific catalysts can sometimes mitigate this. Purification by chromatography may be necessary to isolate the desired isomer. |
| Formation of Di-ketone Byproduct | While the Oppenauer oxidation is selective for secondary alcohols, oxidation of the primary 26-hydroxyl group can occur under harsh conditions or with prolonged reaction times. Monitor the reaction closely and avoid excessive heating. |
Quantitative Data Summary
The following table presents quantitative data from the synthesis of the precursor and related compounds to provide a benchmark for expected outcomes.
| Compound | Process | Yield | Purity | Reference |
| (25R)-26-hydroxycholesterol | 4-step synthesis from diosgenin | 58% (overall) | Not specified | [3] |
| Cholest-4-en-3-one | Enzymatic conversion from cholesterol | 92% | 99.78% | [14] |
| 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one | Cytotoxicity (IC₅₀) vs. 5637 (HTB-9) cancer cells | 4.8 µM | N/A | [15] |
| 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one | Cytotoxicity (IC₅₀) vs. HepG2 cancer cells | 15.5 µM | N/A | [15] |
Experimental Protocols
Representative Protocol: Oppenauer Oxidation of (25R)-26-hydroxycholesterol
This is a representative protocol based on the principles of the Oppenauer oxidation for steroids and may require optimization.
Materials:
-
(25R)-26-hydroxycholesterol
-
Aluminum isopropoxide
-
Anhydrous acetone
-
Anhydrous toluene
-
2M Hydrochloric acid
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve (25R)-26-hydroxycholesterol in anhydrous toluene.
-
Add a large excess of anhydrous acetone to the solution.
-
Add aluminum isopropoxide (approximately 1.5-2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for the duration of the reaction. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate solvent system). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add 2M hydrochloric acid to quench the reaction and dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude product can be purified by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity, is typically effective. The fractions containing the pure product, as identified by TLC, are combined and concentrated to yield the purified this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Simplified Liver X Receptor (LXR) signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of (25R)-26-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. ijarbs.com [ijarbs.com]
- 6. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 7. OPPENAUER OXIDATION: A GENTLE METHOD FOR OXIDIZING SECONDARY ALCOHOLS – My chemistry blog [mychemblog.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Activation of liver X receptor plays a central role in antiviral actions of 25-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 25R,26-Hydroxycholesterol revisited: synthesis, metabolism, and biologic roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Semi-Synthesis and Biological Evaluation of 25(R)-26-Acetoxy-3β,5α-Dihydroxycholest-6-One [mdpi.com]
How to prevent auto-oxidation of 26-hydroxycholest-4-en-3-one during sample storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper storage and handling of 26-hydroxycholest-4-en-3-one (B98386) to prevent auto-oxidation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your samples during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 26-hydroxycholest-4-en-3-one and why is its stability a concern?
Q2: What are the primary factors that accelerate the auto-oxidation of 26-hydroxycholest-4-en-3-one?
A2: The main factors that can compromise the stability of 26-hydroxycholest-4-en-3-one during storage are:
-
Exposure to Oxygen: As a key reactant, the presence of atmospheric oxygen is a primary driver of oxidation.[3][4]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[3][4]
-
Exposure to Light: Light, particularly UV light, can provide the energy to initiate and propagate auto-oxidation reactions.[3][4]
-
Presence of Impurities: Contaminants such as metal ions can act as catalysts, speeding up the degradation process.
Q3: What are the ideal storage conditions for long-term stability?
A3: For optimal long-term stability, 26-hydroxycholest-4-en-3-one should be stored as a solid or in a suitable solvent under the following conditions:
-
Temperature: Store at -20°C or, for extended periods, at -80°C.[5]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace oxygen.
-
Light Protection: Use amber or opaque vials to protect the compound from light.[3]
-
Solvent Choice: If stored in solution, use a high-purity, peroxide-free solvent. It is advisable to prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles.[1]
Q4: Can antioxidants be used to prevent the oxidation of 26-hydroxycholest-4-en-3-one?
A4: Yes, the use of antioxidants is highly recommended, especially during sample preparation and extraction from biological matrices. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for this purpose.[5] Adding an antioxidant to your solvents and samples can significantly inhibit the auto-oxidation process.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Appearance of unexpected peaks in chromatogram (e.g., HPLC, LC-MS) | Degradation of the compound due to improper storage. | 1. Review your storage conditions (temperature, light exposure, use of inert gas). 2. Prepare a fresh standard solution for comparison. 3. Consider the possibility of contamination from the storage container or solvent.[3] |
| Inconsistent or lower-than-expected biological activity | Significant degradation of the stock solution. | 1. Re-quantify the concentration of your stock solution using a validated analytical method. 2. Prepare a fresh stock solution from solid material stored under optimal conditions. 3. Implement a routine stability testing schedule for long-term stored solutions. |
| Precipitation of the compound in a stored solution | Poor solubility of the compound in the chosen solvent at the storage temperature. | 1. Gently warm the solution to attempt to redissolve the precipitate. 2. If precipitation persists, consider preparing a fresh solution in a different solvent with better solubilizing capacity for the compound at low temperatures. |
| Artificially high levels of 26-hydroxycholest-4-en-3-one in biological samples | Auto-oxidation of cholesterol during sample preparation. | 1. Add an antioxidant, such as BHT, to the extraction solvent.[5] 2. Work under low light conditions and on ice. 3. Consider flushing sample vials with nitrogen before sealing and extraction. |
Quantitative Data on Oxysterol Stability
While specific quantitative data for the long-term stability of 26-hydroxycholest-4-en-3-one is limited in the literature, the following table provides an illustrative example of expected stability based on the general behavior of related oxysterols under different storage conditions. This data should be confirmed by experimental studies for your specific application.
| Storage Condition | Time Point | Expected Purity (%) |
| -80°C, in the dark, under Nitrogen | 12 months | >99% |
| 24 months | >98% | |
| -20°C, in the dark, under Nitrogen | 6 months | >98% |
| 12 months | ~95-97% | |
| 4°C, in the dark | 1 month | ~90-95% |
| 3 months | <90% | |
| 25°C, exposed to light and air | 1 week | Significant degradation |
| 1 month | Severe degradation |
Experimental Protocols
Protocol for Sample Storage to Prevent Auto-oxidation
-
Solid Compound Storage:
-
Store the solid 26-hydroxycholest-4-en-3-one in a tightly sealed amber glass vial.
-
Before sealing, flush the vial with a gentle stream of inert gas (argon or nitrogen) for 10-15 seconds to displace air.
-
Store the vial at -20°C or -80°C for long-term storage.
-
-
Stock Solution Preparation and Storage:
-
Use high-purity, peroxide-free solvents (e.g., ethanol, methanol, or acetonitrile).
-
To inhibit oxidation, consider adding an antioxidant such as BHT to the solvent to a final concentration of 0.01-0.1%.
-
Prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Dispense the stock solution into single-use aliquots in amber glass vials.
-
Flush the headspace of each vial with inert gas before capping tightly.
-
Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol for a Long-Term Stability Study
This protocol outlines a method to evaluate the long-term stability of 26-hydroxycholest-4-en-3-one under various storage conditions.
-
Preparation of Stock Solutions:
-
Accurately weigh a sufficient amount of 26-hydroxycholest-4-en-3-one.
-
Dissolve the compound in the desired solvent (e.g., ethanol) to a known concentration (e.g., 1 mg/mL).
-
Prepare multiple aliquots in amber glass vials to avoid repeated freeze-thaw cycles of the main stock.
-
-
Storage Conditions:
-
Store aliquots under a matrix of conditions, for example:
-
-80°C (in the dark, under nitrogen)
-
-20°C (in the dark, under nitrogen)
-
4°C (in the dark)
-
25°C (in the dark)
-
25°C (with controlled light exposure)
-
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points, such as:
-
Time 0 (initial analysis)
-
1 month
-
3 months
-
6 months
-
12 months
-
24 months
-
-
-
Analytical Method:
-
Use a validated stability-indicating analytical method, such as HPLC or LC-MS/MS, to determine the purity of the compound at each time point.
-
Monitor for the appearance of degradation products.
-
Visualizations
Caption: Workflow for optimal storage and handling of 26-hydroxycholest-4-en-3-one.
References
Troubleshooting low signal intensity of 26-hydroxycholest-4-en-3-one in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity issues during the mass spectrometry analysis of 26-hydroxycholest-4-en-3-one (B98386).
Frequently Asked Questions (FAQs)
Q1: Why is achieving a strong signal for 26-hydroxycholest-4-en-3-one in mass spectrometry challenging?
A1: The analysis of 26-hydroxycholest-4-en-3-one and other oxysterols by Liquid Chromatography-Mass Spectrometry (LC-MS) can be difficult for several reasons. These include their naturally low concentrations in biological samples, the presence of structurally similar isomers that are hard to separate, and their tendency to auto-oxidize during sample handling and storage.[1][2] Furthermore, oxysterols are neutral molecules that do not ionize efficiently, particularly with electrospray ionization (ESI).[3][4][5] The complex biological matrices, such as plasma or tissue, also introduce matrix effects that can suppress the analyte's signal.[1][3]
Q2: What is the most common analytical method for quantifying 26-hydroxycholest-4-en-3-one?
A2: The most prevalent and robust method for quantifying 26-hydroxycholest-4-en-3-one in biological matrices is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[6][7] This technique provides the high sensitivity and specificity needed to measure low endogenous levels and distinguish the analyte from interfering isomers.[6][7] While Gas Chromatography-Mass Spectrometry (GC-MS) is also an option, it typically requires a chemical derivatization step to increase the analyte's volatility.[6][8]
Q3: What are matrix effects and how do they impact the analysis of 26-hydroxycholest-4-en-3-one?
A3: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, tissue).[3] These effects, most commonly ion suppression, are a significant issue in LC-MS/MS analysis and can lead to reduced sensitivity, poor accuracy, and imprecision.[3][9] 26-hydroxycholest-4-en-3-one is particularly susceptible because of its poor ionization efficiency, which makes its signal easily overwhelmed by more abundant matrix components like phospholipids (B1166683).[3]
Q4: Is chemical derivatization necessary for the LC-MS/MS analysis of 26-hydroxycholest-4-en-3-one?
A4: While modern, highly sensitive LC-MS/MS instruments can sometimes achieve the required limits of quantification without derivatization, chemical derivatization remains the most effective strategy to dramatically improve signal intensity.[3][7] Derivatization can "charge-tag" the neutral oxysterol molecule, significantly enhancing its ionization efficiency.[3] For instance, derivatization with a Girard reagent can improve sensitivity by over 1000-fold.[4][5]
Q5: How can I prevent the degradation of 26-hydroxycholest-4-en-3-one during sample preparation?
A5: Oxysterols are prone to auto-oxidation, which can lead to inaccurate results.[2][3] To ensure analyte stability, it is crucial to add an antioxidant like butylated hydroxytoluene (BHT) during sample extraction and storage.[2][3][10] Additionally, samples should be kept cold (on ice), protected from light, and processed as quickly as possible.[6] For long-term stability, storage at -80°C is recommended.[6]
Troubleshooting Guide: Low Signal Intensity
This guide addresses the most common causes of low signal intensity for 26-hydroxycholest-4-en-3-one and provides recommended solutions.
Issue 1: Poor or Inconsistent Ionization
Low and inconsistent signal is often a direct result of the inherent difficulty in ionizing neutral oxysterol molecules.
Possible Causes:
-
Inefficient Ionization Method: Electrospray Ionization (ESI) is often suboptimal for neutral molecules like oxysterols.[3][4]
-
Suboptimal Source Conditions: Mass spectrometer source parameters (e.g., temperature, gas flows) may not be optimized for the analyte.[7]
-
Lack of Chargeable Functional Group: The molecule lacks easily protonated or deprotonated sites, leading to poor response in ESI.[4][5]
Recommended Solutions:
-
Chemical Derivatization: This is the most effective way to enhance ionization. By adding a permanently charged group to the molecule, its response in the mass spectrometer can be dramatically increased.
-
Girard P Derivatization: This method "charge-tags" the ketone group with a permanently charged quaternary ammonium (B1175870) group, making it ideal for ESI in positive mode.[3][4] This technique has been shown to boost sensitivity by more than 1000-fold.[4][5]
-
-
Optimize Ion Source:
-
Consider using Atmospheric Pressure Chemical Ionization (APCI) if ESI is providing an insufficient signal.[1] APCI is often more suitable for less polar, neutral molecules.[11]
-
Systematically optimize ion source parameters, including gas flows, temperature, and voltages, to find the best conditions for your analyte.[1][7]
-
-
Optimize MS/MS Transitions: Perform a compound optimization by infusing a standard of 26-hydroxycholest-4-en-3-one to determine the most sensitive and specific Multiple Reaction Monitoring (MRM) transitions and collision energies.[1]
Issue 2: Significant Matrix Effects (Ion Suppression)
Components from the biological matrix can co-elute with your analyte and suppress its ionization in the mass spectrometer's source.[3]
Possible Causes:
-
Insufficient Sample Cleanup: High levels of phospholipids or other endogenous compounds in the final extract.[3]
-
Co-elution of Interferences: The chromatographic method does not adequately separate the analyte from matrix components.
Recommended Solutions:
-
Improve Sample Cleanup:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing a broad range of interferences, including phospholipids.[3][12] C18 or phenyl-hexyl sorbents are commonly used for oxysterol analysis.[1][12]
-
Liquid-Liquid Extraction (LLE): Can be used to partition the analyte into a clean solvent, removing salts and polar interferences.[3]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., d7-26-hydroxycholest-4-en-3-one) that co-elutes with the analyte is critical.[6] It will experience the same degree of ion suppression, allowing for accurate correction and reproducible quantification.[6]
-
Dilute the Sample: Diluting the final extract can reduce the concentration of interfering compounds, thereby lessening the matrix effect.[6]
-
Optimize Chromatography: Modify the LC gradient or change the column chemistry to better separate the analyte from interfering peaks.[7] A phenyl-hexyl column often provides different selectivity compared to standard C18 columns, which can aid in resolving isomers and interferences.[1]
Issue 3: Low Analyte Recovery After Sample Preparation
The signal is low because the analyte is being lost during the extraction and cleanup steps.
Possible Causes:
-
Inefficient Extraction: The chosen solvent system is not optimal for extracting 26-hydroxycholest-4-en-3-one from the sample matrix.[6]
-
Adsorption to Labware: The analyte can adsorb to the surfaces of plastic tubes and pipette tips.[6][12]
-
Incomplete Elution from SPE: The elution solvent may be too weak or the volume insufficient to fully recover the analyte from the SPE cartridge.[6][12]
Recommended Solutions:
-
Optimize Extraction Method: Experiment with different solvent systems for LLE or different sorbents and elution solvents for SPE.[6] Methyl tert-butyl ether (MTBE) is an effective solvent for extracting oxysterols.[1]
-
Use Proper Labware: Utilize silanized glassware or low-adsorption polypropylene (B1209903) tubes to minimize non-specific binding.[6][12]
-
Ensure Complete SPE Elution: Increase the volume or the strength (percentage of organic solvent) of the elution solvent to ensure all of the analyte is recovered from the SPE cartridge.[6]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques
| Technique | Description | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A solvent like acetonitrile (B52724) is added to precipitate proteins.[6] | Simple, fast, and inexpensive.[6] | Less effective at removing other interferences like phospholipids, leading to significant matrix effects.[12] |
| Liquid-Liquid Extraction (LLE) | Separates compounds based on their relative solubilities in two immiscible liquids.[6] | Good for removing salts and highly polar interferences.[3] | Can be labor-intensive, require large solvent volumes, and may have issues with emulsion formation.[3] |
| Solid-Phase Extraction (SPE) | A chromatographic technique used to separate the analyte from the matrix.[6] | Highly effective at removing a broad range of interferences, including phospholipids.[3] Can be automated.[3] | Requires method development; more expensive and time-consuming than PPT.[3] |
Table 2: Typical Starting Parameters for LC-MS/MS Analysis
| Parameter | Recommended Setting | Notes |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[6] or Phenyl-Hexyl[1] | Phenyl-hexyl columns can offer better separation for isomeric compounds.[1] |
| Mobile Phase A | Water with 0.1% Formic Acid[1][6] | The acid helps to promote protonation for positive ion mode. |
| Mobile Phase B | Acetonitrile/Methanol (B129727) (e.g., 90:10, v/v) with 0.1% Formic Acid[6] | A strong organic mobile phase is needed to elute the analyte. |
| Flow Rate | 0.3 - 0.5 mL/min[1][6] | Adjust based on column dimensions and particle size. |
| Column Temperature | 40°C[1][6] | Elevated temperature can improve peak shape and reduce viscosity. |
| Ionization Mode | Electrospray Ionization (ESI) Positive[6] or APCI Positive[1] | ESI is common but APCI may offer better sensitivity for underivatized oxysterols.[1][11] |
| Scan Type | Multiple Reaction Monitoring (MRM)[6] | Provides high specificity and sensitivity for quantification.[13] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application and instrumentation.[6]
-
Spiking: To 100 µL of plasma or serum, add a known amount of a stable isotope-labeled internal standard (e.g., d7-26-hydroxycholest-4-en-3-one) and an antioxidant like BHT.[2][6]
-
Protein Precipitation: Add 300-400 µL of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.[12]
-
SPE Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[6]
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[6]
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.[6]
-
Elution: Elute the analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol/water).[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis of oxysterols by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. What is matrix effect and how is it quantified? [sciex.com]
- 10. researchgate.net [researchgate.net]
- 11. Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of 26-hydroxycholest-4-en-3-one
Welcome to the technical support center for the analysis of 26-hydroxycholest-4-en-3-one (B98386). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the chromatographic separation of this and other structurally similar oxysterols.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chromatographic analysis of 26-hydroxycholest-4-en-3-one?
A1: The most significant challenge is achieving adequate chromatographic separation from its structural isomers, such as 24-, 25-, and 27-hydroxycholest-4-en-3-one.[1][2] These isomers often have identical molecular weights and similar mass spectrometric fragmentation patterns, making their differentiation entirely dependent on chromatographic resolution.[1][3] Co-elution of these isomers is a common problem that can lead to inaccurate quantification.[1]
Q2: Which analytical technique is most recommended for the quantification of 26-hydroxycholest-4-en-3-one?
A2: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most prevalent and robust method.[1][4][5] This technique provides the high sensitivity and specificity required to measure low physiological concentrations and to distinguish the target analyte from a complex biological matrix.[1][6] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique but necessitates a chemical derivatization step to improve the analyte's volatility and thermal stability.[7]
Q3: What type of HPLC column is best suited for separating 26-hydroxycholest-4-en-3-one from its isomers?
A3: While standard C18 columns are widely used, stationary phases with alternative selectivities are often recommended for resolving critical isomer pairs.[2][8] Phenyl-hexyl and biphenyl (B1667301) columns can offer unique pi-pi interactions, which can enhance the separation of sterol isomers.[2][9] For more polar steroids, polar-endcapped phases (often designated "AQ") can improve retention and resolution.[8] The choice of column will ultimately depend on the specific isomers present in the sample.[10]
Q4: Why is sample preparation so critical, and what precautions should be taken?
A4: Sample preparation is crucial for removing interferences (like proteins and phospholipids) and for concentrating the analyte.[1] Oxysterols, including 26-hydroxycholest-4-en-3-one, are susceptible to auto-oxidation during sample handling and storage.[2][5] To minimize this degradation, it is essential to add antioxidants like butylated hydroxytoluene (BHT) to samples and solvents, work with samples on ice, minimize exposure to light and air, and process them as quickly as possible.[1]
Q5: Is derivatization necessary for the analysis?
A5: Derivatization is generally required for GC-MS analysis but not for LC-MS. For GC-MS, a two-step process involving oximation of the ketone group followed by silylation of the hydroxyl group is common.[7] This procedure increases the thermal stability and volatility of the analyte, leading to improved peak shape and sensitivity.[7]
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic separation of 26-hydroxycholest-4-en-3-one and its isomers.
Problem 1: Poor or No Resolution of Isomeric Peaks
Symptoms:
-
Peaks are overlapping (co-eluting).
-
Resolution (Rs) value is less than 1.5.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Stationary Phase Selectivity | A standard C18 column may not be sufficient. Switch to a column with a different selectivity, such as a Phenyl-Hexyl or Biphenyl phase, to exploit different retention mechanisms like pi-pi interactions.[2][9] |
| Mobile Phase Composition Not Optimal | The choice of organic solvent significantly impacts selectivity.[11] If using acetonitrile (B52724), try switching to methanol (B129727) or an acetonitrile/methanol mixture. Methanol can enhance selectivity for isomers on phenyl-based columns.[9][11] |
| Gradient Slope is Too Steep | A steep gradient may not provide enough time for separation. Decrease the gradient slope (e.g., change from a 5-95% B in 10 min to 5-95% B in 20 min) to improve resolution for closely eluting compounds.[11] |
| Column Temperature is Not Optimal | Vary the column temperature (e.g., in 5°C increments between 30°C and 50°C). Temperature affects mobile phase viscosity and analyte interaction with the stationary phase, which can alter selectivity.[12] |
| Incorrect Mobile Phase pH | For ionizable compounds, mobile phase pH is critical. While oxysterols are not strongly ionizable, using a consistent, slightly acidic mobile phase (e.g., with 0.1% formic acid) ensures reproducibility.[1][13] |
Problem 2: Broad or Tailing Peaks
Symptoms:
-
Peaks are wide, reducing sensitivity and resolution.
-
Peak asymmetry factor is > 1.2.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | Residual silanols on the silica (B1680970) backbone can interact with polar groups on the analyte, causing tailing. Use a modern, high-purity, end-capped column. Operating at a slightly acidic pH (e.g., with 0.1% formic acid) can suppress silanol activity.[11] |
| Column Overload | Injecting too much sample mass can saturate the stationary phase. Dilute the sample or reduce the injection volume.[1][12] |
| Extra-Column Volume | Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening. Use tubing with the smallest possible internal diameter and length, and ensure all fittings are zero-dead-volume.[3][14] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Ideally, dissolve the sample in the initial mobile phase or a weaker solvent.[14] |
| Column Contamination/Aging | Contaminants from the sample matrix can accumulate at the head of the column. Flush the column with a strong solvent or, if performance is not restored, replace the column. Using a guard column can extend the life of the analytical column.[15] |
Experimental Protocols & Data
Protocol 1: LC-MS/MS Method for Quantification in Plasma
This protocol provides a starting point for the analysis of 26-hydroxycholest-4-en-3-one. Optimization for specific instruments and isomers is required.
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of an internal standard solution (e.g., d7-26-hydroxycholest-4-en-3-one).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% BHT to precipitate proteins.[1]
-
Vortex for 1 minute, then centrifuge at ≥10,000 x g for 10 minutes at 4°C.[4][6]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
LC System: UHPLC or HPLC system.
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) + 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0.0 min: 60% B
-
8.0 min: 95% B
-
9.0 min: 95% B
-
9.1 min: 60% B
-
12.0 min: 60% B
-
-
-
Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1][4]
-
Scan Type: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions: These must be optimized by infusing a pure standard. A common transition for the parent compound is based on the loss of water.[5]
-
Table 1: Comparison of Chromatographic Conditions for Steroid Isomer Separation
| Parameter | Method A (Standard C18) | Method B (Phenyl-Hexyl) | Method C (Biphenyl w/ Methanol) |
| Column Phase | C18 | Phenyl-Hexyl | Biphenyl |
| Mobile Phase B | Acetonitrile | Acetonitrile/Isopropanol (50:50)[2] | Methanol[9] |
| Primary Interaction | Hydrophobic | Hydrophobic, π-π | Hydrophobic, π-π (enhanced) |
| Typical Application | General steroid analysis | Improved separation of oxysterol isomers[2] | Resolving difficult isomers where C18 fails[9] |
| Selectivity (α) | Baseline | Good | Excellent |
| Resolution (Rs) | May be <1.5 for critical pairs | Often >1.5 | Can achieve baseline for difficult pairs |
Visualizations
Workflow for Method Development
Caption: A typical experimental workflow for developing a robust LC-MS method for isomer separation.
Troubleshooting Poor Resolution
Caption: A decision tree for troubleshooting poor chromatographic resolution of steroid isomers.
Key Parameter Relationships in HPLC
Caption: The relationship between primary factors (blue) influencing chromatographic resolution (red).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pepolska.pl [pepolska.pl]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. halocolumns.com [halocolumns.com]
- 15. lcms.cz [lcms.cz]
Overcoming ion suppression and matrix effects in 26-hydroxycholest-4-en-3-one analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges in the analysis of 26-hydroxycholest-4-en-3-one (B98386), with a focus on mitigating ion suppression and matrix effects.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC-MS quantification of 26-hydroxycholest-4-en-3-one.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Overload | Dilute the sample or inject a smaller volume.[1][2] |
| Incompatible Injection Solvent | Ensure the injection solvent has a similar or weaker elution strength than the initial mobile phase.[1] | |
| Column Contamination | Wash the column with a strong solvent or use a guard column.[1][2] | |
| Secondary Interactions with Column Silanols | Use an end-capped column or add a small concentration of a competing base to the mobile phase.[2] | |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used for oxysterols.[2] | |
| Inconsistent or Low Analyte Recovery | Inefficient Extraction from Matrix | Optimize the sample preparation method. For Solid-Phase Extraction (SPE), experiment with different sorbents and elution solvents. For Liquid-Liquid Extraction (LLE), try different solvent systems.[2] |
| Analyte Degradation | Ensure proper storage conditions (low temperature, protection from light) and consider the use of antioxidants like BHT.[1][2][3] | |
| Adsorption to Labware | Use silanized glassware or polypropylene (B1209903) tubes to minimize non-specific binding.[2] | |
| Incomplete Elution from SPE Cartridge | Increase the volume or strength of the elution solvent and ensure the sorbent does not dry out before elution.[2] | |
| High Background Noise or Matrix Effects (Ion Suppression or Enhancement) | Insufficient Sample Cleanup | Implement a more rigorous sample preparation method, such as SPE, to remove interfering matrix components like phospholipids.[1][2][4] |
| Ion Suppression or Enhancement | Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for matrix effects.[2][5] Dilute the sample to reduce the concentration of interfering compounds.[2][5] Optimize the chromatographic method to separate the analyte from interfering components.[2] | |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared reagents.[2] | |
| Low Signal or Inability to Reach Desired LLOQ | Suboptimal Mass Spectrometry Conditions | Systematically optimize MS parameters, including ionization source settings and compound-specific parameters like collision energy for MRM transitions.[6] |
| Inefficient Sample Extraction and Concentration | Ensure the solvent-to-sample ratio is adequate for efficient protein precipitation. If using SPE, ensure the elution solvent is strong enough to fully recover the analyte.[6] | |
| Poor Ionization Efficiency | Consider chemical derivatization to "charge-tag" the molecule, which can significantly improve sensitivity.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying 26-hydroxycholest-4-en-3-one by LC-MS?
A1: The primary challenges include its low physiological concentrations, the presence of structurally similar isomers that are difficult to separate chromatographically, and its susceptibility to auto-oxidation during sample preparation and storage.[1][7] The complex biological matrices also lead to significant matrix effects, which can impact accuracy and precision.[1]
Q2: What is a matrix effect and why is it a concern for this analysis?
A2: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, tissue).[4] This typically manifests as ion suppression (decreased signal) or enhancement (increased signal). It is a major concern as it can lead to poor accuracy, imprecision, and reduced sensitivity.[4] 26-hydroxycholest-4-en-3-one is particularly susceptible due to its non-polar nature and relatively poor ionization efficiency, making its signal easily affected by more abundant matrix components like phospholipids.[4]
Q3: How can I minimize ion suppression?
A3: Several strategies can be employed to minimize ion suppression:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) are highly effective at removing interfering matrix components, including phospholipids.[1][4]
-
Chromatographic Separation: Optimizing the LC method to separate the analyte from co-eluting matrix components is crucial.[2]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is considered the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[2][5]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this is only feasible if the analyte concentration remains above the limit of detection.[2][5]
Q4: What are the recommended sample preparation techniques for 26-hydroxycholest-4-en-3-one?
A4: Common and effective sample preparation techniques include:
-
Protein Precipitation (PPT): A simple and rapid method, often using acetonitrile, to remove the bulk of proteins from plasma or serum samples.[1]
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte into a clean solvent to remove salts and other polar interferences.[4]
-
Solid-Phase Extraction (SPE): A highly effective method for removing a broad range of interferences, including phospholipids, which are a major cause of matrix effects.[1][4]
Q5: Is derivatization necessary for the analysis of 26-hydroxycholest-4-en-3-one?
A5: While modern, highly sensitive LC-MS/MS systems can often achieve the required lower limit of quantification (LLOQ) without derivatization, this extra step can dramatically improve sensitivity.[4][6] Chemical derivatization can "charge-tag" the molecule, enhancing its ionization efficiency.[4]
Experimental Protocols and Data
Sample Preparation Protocols
| Method | Detailed Steps | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 1. To 100 µL of plasma/serum, add a stable isotope-labeled internal standard. 2. Add 400 µL of cold methanol (B129727) containing an antioxidant (e.g., BHT). 3. Vortex for 30 seconds. 4. Centrifuge at 10,000 x g for 5 minutes at 4°C. 5. Transfer the supernatant to a new tube. 6. Evaporate the solvent to dryness. 7. Reconstitute in the initial mobile phase.[1] | Simple and fast. | May not provide sufficient cleanup, leading to matrix effects. |
| Liquid-Liquid Extraction (LLE) | 1. After protein precipitation with acetonitrile, add 1 mL of methyl tert-butyl ether (MTBE) to the supernatant. 2. Vortex for 2 minutes. 3. Centrifuge at 2,000 x g for 5 minutes to separate phases. 4. Transfer the upper organic layer to a new tube. 5. Evaporate to dryness. 6. Reconstitute.[8] | Good for removing salts and polar interferences.[4] | Can be labor-intensive and may have emulsion issues.[4] |
| Solid-Phase Extraction (SPE) | 1. Condition a C18 SPE cartridge with methanol, then water. 2. Load the supernatant from protein precipitation. 3. Wash with a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences. 4. Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile). 5. Evaporate to dryness. 6. Reconstitute.[2] | Highly effective at removing a broad range of interferences, including phospholipids.[4] Can be automated.[4] | Requires method development; more expensive and time-consuming than PPT.[4] |
Typical LC-MS/MS Parameters
| Parameter | Typical Setting |
| LC System | HPLC or UHPLC system[1] |
| Column | Phenyl-hexyl or C18 column[1] |
| Mobile Phase A | Water with 0.1% formic acid[1][2] |
| Mobile Phase B | Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid or Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid[1][2] |
| Flow Rate | 0.3 - 0.5 mL/min[1] |
| Column Temperature | 40°C[1][2] |
| Injection Volume | 5 - 10 µL[1] |
| MS System | Triple quadrupole mass spectrometer[1] |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI) in positive mode[1][2] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
Expected Quantitative Performance
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.99[7] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL in plasma/serum |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
Visualizations
Caption: General experimental workflow for the quantification of 26-hydroxycholest-4-en-3-one.
Caption: Logical troubleshooting workflow for common analytical issues.
References
Enhancing ionization efficiency of oxysterols using chemical derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chemical derivatization of oxysterols to enhance their ionization efficiency for mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: Why is chemical derivatization necessary for analyzing oxysterols by mass spectrometry?
A1: Oxysterols are challenging to analyze directly by mass spectrometry, particularly with electrospray ionization (ESI), for several reasons:
-
Low Abundance: They are often present in very low concentrations in biological samples.[1][2]
-
Poor Ionization Efficiency: Oxysterols are neutral lipids and lack easily ionizable functional groups, leading to weak signals in the mass spectrometer.[3][4][5]
-
Structural Similarity: Many oxysterols are isomers, making them difficult to distinguish without robust analytical methods.[6][7]
Chemical derivatization addresses these issues by introducing a charged or easily ionizable tag to the oxysterol molecule. This "charge-tagging" dramatically improves ionization efficiency, leading to significantly enhanced sensitivity and more reliable quantification.[1][8] For instance, derivatization of 25-hydroxycholesterol (B127956) with Girard P reagent can improve sensitivity by over 1000-fold.[3][4]
Q2: What are the most common derivatization strategies for oxysterols?
A2: The most common strategies involve targeting the hydroxyl or ketone groups of the oxysterol molecule. Key reagents include:
-
Girard Reagents (specifically Girard P and Girard T): These reagents react with ketone groups to introduce a permanently charged quaternary ammonium (B1175870) group.[1][8] For oxysterols with a 3β-hydroxy-Δ5 structure, an initial enzymatic oxidation step using cholesterol oxidase is required to convert the hydroxyl group to a ketone before derivatization.[3][4][9]
-
N,N-dimethylglycine (DMG): This reagent esterifies hydroxyl groups, introducing a tertiary amine that is readily protonated in the ESI source.[6][7][10]
-
Picolinoyl Esters: Derivatization with picolinic acid targets hydroxyl groups and introduces a nitrogen-containing aromatic ring that enhances protonation.[11][12][13]
-
Dansyl Chloride: This reagent reacts with hydroxyl groups to add a fluorescent tag that also contains a readily ionizable dimethylamino group.[14][15][16]
Q3: How do I choose the right derivatization reagent for my experiment?
A3: The choice of reagent depends on the specific oxysterols of interest, the analytical instrumentation available, and the goals of the study.
-
For broad screening of oxysterols with hydroxyl groups: Girard P derivatization following cholesterol oxidase treatment is a robust and widely used method that provides excellent ionization enhancement.[1][3][9]
-
For targeted analysis of specific hydroxylated oxysterols: DMG, picolinoyl, or dansyl derivatization can be effective. Picolinoyl derivatives, for example, have shown a 5-10 times higher ESI response compared to underivatized molecules.[11]
-
For distinguishing isomers: The fragmentation patterns of the derivatized oxysterols are crucial. DMG derivatization, for instance, can yield informative fragmentation patterns that help differentiate isomers.[6][7][10]
-
For simultaneous analysis of ketosterols and hydroxysterols: A differential workflow using isotopically labeled Girard reagents (e.g., d0-GP and d5-GP) can be employed. One portion of the sample is derivatized directly to target endogenous ketosterols, while the other is oxidized before derivatization to measure the total of both.[17]
Troubleshooting Guides
Problem 1: Low or no signal for derivatized oxysterols.
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | - Optimize reaction conditions: Ensure the correct temperature, time, pH, and reagent concentrations are used as specified in the protocol. For Girard P derivatization, the reaction is often carried out overnight at room temperature in the dark.[17] For DMG derivatization, incubation at 50°C overnight may be required.[10] - Reagent Quality: Use fresh, high-quality derivatization reagents. Girard reagents can be sensitive to moisture. - Sample Purity: Ensure the sample extract is clean. Matrix components can interfere with the derivatization reaction. Consider an additional solid-phase extraction (SPE) cleanup step.[9] |
| Poor Ionization in MS Source | - Optimize MS parameters: Adjust source parameters such as spray voltage, capillary temperature, and gas flows for the specific derivatized compounds.[17] - Mobile Phase Composition: Ensure the mobile phase is compatible with positive ion mode ESI and promotes protonation of the derivatized analyte. The addition of a small amount of formic acid (e.g., 0.1%) is common.[1] |
| Degradation of Oxysterols | - Minimize autoxidation: Add antioxidants like butylated hydroxytoluene (BHT) during sample preparation to prevent the artificial formation of oxysterols.[18] - Proper Storage: Store samples and extracts at -80°C to prevent degradation. |
Problem 2: Poor chromatographic peak shape (e.g., tailing, broad peaks).
| Possible Cause | Troubleshooting Step |
| Column Overload | - Dilute the sample: Inject a more diluted sample to see if peak shape improves. |
| Inappropriate Column Chemistry | - Select a suitable column: A C18 column is commonly used for the separation of derivatized oxysterols.[1] Consider a phenyl-hexyl column for alternative selectivity.[19][20] |
| Mobile Phase Mismatch | - Adjust mobile phase gradient: Optimize the gradient profile to ensure proper elution and focusing of the analytes on the column. |
| Secondary Interactions | - Check for active sites: Ensure the column is not degraded and that the pH of the mobile phase is appropriate to minimize interactions between the analyte and the stationary phase. |
Problem 3: Inconsistent quantification results.
| Possible Cause | Troubleshooting Step |
| Matrix Effects | - Use stable isotope-labeled internal standards: This is the most effective way to correct for variations in sample preparation, derivatization efficiency, and matrix-induced ion suppression or enhancement.[17] - Improve sample cleanup: Implement a more rigorous sample cleanup protocol, such as SPE, to remove interfering matrix components.[9] |
| Incomplete Reaction | - Verify derivatization completion: Perform time-course or reagent concentration optimization experiments to ensure the derivatization reaction goes to completion. |
| Standard Curve Issues | - Prepare fresh standards: Ensure the calibration standards are accurately prepared and have not degraded. - Matrix-match the calibrants: If possible, prepare calibration standards in a matrix similar to the samples to account for matrix effects. |
Data Presentation: Comparison of Derivatization Reagents
| Derivatization Reagent | Target Functional Group | Ionization Enhancement | Key Advantages | Key Considerations |
| Girard P | Ketone (requires prior oxidation of hydroxyls) | >1000-fold[3][4] | Introduces a permanent positive charge, excellent for ESI-MS, well-established method.[1] | Two-step process for hydroxylated oxysterols. |
| N,N-dimethylglycine (DMG) | Hydroxyl | Significant | One-step reaction for hydroxyls, produces informative fragmentation patterns for isomer differentiation.[6][7][10] | Can produce doubly charged ions which may complicate spectra.[21] |
| Picolinoyl Esters | Hydroxyl | 5-10 fold[11] | Good sensitivity enhancement, applicable to a range of sterols.[11][13] | May exhibit in-source fragmentation.[21] |
| Dansyl Chloride | Hydroxyl | >100-fold[14] | Provides both a fluorescent tag and an ionizable group, very high sensitivity.[14][16] | Reaction conditions need to be carefully optimized to avoid side products. |
Experimental Protocols
Protocol 1: Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) using Girard P Reagent
This protocol is adapted for the derivatization of 3β-hydroxy oxysterols.
1. Enzymatic Oxidation:
- To your dried oxysterol extract or standard, add a solution of cholesterol oxidase (e.g., 3 µL of a suitable concentration).[17]
- The sample should be in a buffer or a solvent mixture with low organic content (e.g., <10% ethanol (B145695) in water or 50 mM KH2PO4).[17]
- Incubate at 37°C for one hour.[17]
2. Girard P Derivatization:
- Prepare a 2 mg/mL solution of Girard P reagent in methanol (B129727) containing 1% acetic acid.[17]
- Add three volumes of the Girard P solution to the sample mixture after the oxidation step.[17]
- Vortex the mixture and incubate in the dark at 37°C overnight.[17]
3. Sample Cleanup (Optional but Recommended):
- Use a C18 Solid Phase Extraction (SPE) cartridge to purify the derivatized oxysterols.[9]
- Condition the cartridge with methanol and then water.
- Load the reaction mixture.
- Wash with a low percentage of methanol in water to remove excess reagent.
- Elute the derivatized oxysterols with methanol.
4. LC-MS/MS Analysis:
- Reconstitute the dried eluate in a suitable mobile phase.
- Analyze using a C18 column with a gradient of acetonitrile/methanol/water containing 0.1% formic acid.[1]
Protocol 2: Derivatization with N,N-dimethylglycine (DMG)
This protocol is for the derivatization of hydroxylated oxysterols.
1. Reagent Preparation:
- Prepare a solution of DMG (0.5 M) and 4-(N,N-dimethylamino)pyridine (DMAP) (2 M) in chloroform.
- Prepare a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1 M) in chloroform.
2. Derivatization Reaction:
- To the dried oxysterol sample (e.g., 10 nmol), add 10 µL of the DMG/DMAP solution and 10 µL of the EDC solution.[10]
- Vortex the mixture for 10 seconds.
- Incubate at 50°C overnight.[10]
3. Extraction:
- After cooling, extract the reaction mixture with diethyl ether against a dilute aqueous ammonia (B1221849) solution.[10]
- Combine the organic phases, dry under nitrogen, and reconstitute for LC-MS/MS analysis.
Visualizations
Caption: Workflow for Enzyme-Assisted Derivatization for Sterol Analysis (EADSA).
Caption: Principle of enhanced ionization via chemical derivatization.
References
- 1. Evaluation of novel derivatisation reagents for the analysis of oxysterols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of oxysterols by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry Imaging of Cholesterol and Oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of oxysterols by electrospray ionization tandem mass spectrometry after one-step derivatization with dimethylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sfrbm.org [sfrbm.org]
- 10. Characterization of oxysterols by electrospray ionization tandem mass spectrometry after one-step derivatization with dimethylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Highly sensitive analysis of sterol profiles in human serum by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types [mdpi.com]
- 21. researchgate.net [researchgate.net]
Long-term stability of (25R)-26-hydroxycholest-4-en-3-one in different solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the long-term stability of (25R)-26-hydroxycholest-4-en-3-one in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
For optimal stability, this compound should be stored in a dry, cool, and well-ventilated place.[1] The container should be tightly sealed to protect it from moisture and air.[1] For long-term storage, temperatures of -20°C or lower are recommended to minimize degradation.[1][2]
Q2: What factors can significantly affect the stability of this compound during storage?
Several factors can influence the stability of this compound:
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[1][2]
-
Light: Exposure to light, especially UV light, can induce photochemical degradation.[1][2] Samples should be protected from light, for instance, by using amber vials.[1]
-
Oxygen: The presence of oxygen can lead to auto-oxidation.[1][2] It is advisable to minimize air exposure; flushing sample vials with an inert gas like nitrogen or argon can be beneficial.[2][3]
-
Solvent Choice: The purity and type of solvent are critical. Protic solvents or those containing impurities could react with the compound.[1][2] Solvents should be of high purity and free of peroxides.[2]
-
pH: Extreme pH values in a solution may catalyze degradation reactions.[2]
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles should be avoided as they can lead to analyte degradation.[2] It is recommended to prepare multiple aliquots from a stock solution.[1]
Q3: What are the potential degradation products of this compound?
While specific degradation pathways for this compound are not extensively documented in the available literature, potential degradation could involve further oxidation.[1] This may include oxidation of the hydroxyl group at the C-26 position to form an aldehyde and subsequently a carboxylic acid (26-oic acid).[1] Oxidation of the cholest-4-en-3-one ring structure, similar to other oxysterols, can also occur.[1]
Q4: Which solvents are recommended for dissolving and storing this compound?
Common solvents for hydrophobic molecules like this include Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), and Dimethylformamide (DMF).[4] The choice of solvent may depend on the intended downstream application, particularly for in vitro assays where solvent toxicity is a concern.[4] For analytical purposes, the compound should be dissolved in a solvent that is compatible with the analytical method (e.g., HPLC, LC-MS/MS) and it is often advisable to dissolve the sample in the initial mobile phase.[5] The solubility is reported to be slight in chloroform, ethyl acetate, and methanol.
Stability Data
Due to the limited availability of specific long-term stability data for this compound in publicly accessible literature, the following table presents hypothetical stability data for illustrative purposes, based on general knowledge of oxysterol stability.[1] This data should be confirmed by experimental studies.
| Storage Condition | Solvent | Duration (Months) | Analyte Recovery (%) |
| -80°C, in the dark | Ethanol | 12 | >98% |
| -20°C, in the dark | Ethanol | 12 | 95 - 98% |
| 4°C, in the dark | Ethanol | 6 | 85 - 95% |
| Room Temperature (25°C), light | Ethanol | 1 | <70% |
| -20°C, in the dark | DMSO | 12 | 90 - 95% |
Table based on hypothetical data presented in a BenchChem technical note and should be experimentally verified.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Compound precipitates out of solution upon storage | The compound has poor solubility in the chosen solvent at the storage temperature. | 1. Gently warm the solution to attempt redissolution.[1]2. If precipitation persists, consider preparing a fresh solution in a different solvent with a higher solubilizing capacity at the storage temperature.[1] |
| Unexpected peaks in analytical chromatogram | The compound has degraded due to improper storage conditions (temperature, light exposure, oxygen). | 1. Review the storage conditions against the recommendations.[1]2. Prepare a fresh standard solution for comparison to confirm degradation.[1]3. Implement a routine stability testing schedule for long-term stored solutions.[1] |
| Inconsistent or poor reproducibility of results | The stock solution is not homogenous; incomplete dissolution or precipitation after freeze-thaw cycles. | 1. Ensure the stock solution is fully dissolved and homogenous before each use by vortexing.[4]2. If the solution was frozen, allow it to thaw completely and vortex thoroughly before preparing dilutions.[4]3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2] |
| Artificially high levels of the compound detected | Auto-oxidation of cholesterol during sample preparation from biological matrices. | 1. Add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent.[2]2. Work under low light conditions and consider flushing sample vials with nitrogen before sealing.[2] |
Diagrams and Workflows
Caption: Experimental workflow for a long-term stability assessment.
Caption: Troubleshooting workflow for inconsistent analytical results.
Experimental Protocols
Protocol for Long-Term Stability Assessment of this compound
This protocol outlines a method for evaluating the long-term stability of this compound under various storage conditions.[1]
1. Materials and Reagents:
-
This compound (high purity standard)
-
Solvents (e.g., HPLC-grade ethanol, DMSO, acetonitrile)
-
Amber glass vials with Teflon-lined caps
-
Inert gas (Nitrogen or Argon)
-
Temperature and humidity-controlled storage chambers/freezers
-
HPLC or LC-MS/MS system
2. Preparation of Stock Solutions:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve the compound in the desired solvent (e.g., ethanol) to a known concentration (e.g., 1 mg/mL).[1]
-
Prepare multiple aliquots in amber glass vials to avoid repeated freeze-thaw cycles of the main stock.[1]
-
Flush the headspace of each vial with an inert gas before sealing.
3. Storage:
-
Place the aliquots in various storage conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Protect all samples from light.
4. Analysis:
-
At specified time points (e.g., T=0, 1, 3, 6, 12 months), retrieve one aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample using a validated stability-indicating analytical method, such as HPLC or LC-MS/MS. A common starting point for reversed-phase chromatography of oxysterols is a C18 column with a gradient elution using a mobile phase of water (with an additive like 0.1% formic acid) and an organic solvent such as acetonitrile (B52724) or methanol.[5][6]
-
Quantify the peak area of the parent compound.
5. Data Evaluation:
-
Calculate the percentage of the compound remaining at each time point relative to the initial (T=0) concentration.
-
The stability of the compound is determined by the percentage of recovery. A recovery of 90-110% typically indicates stability.
References
Resolving co-elution of 24-, 25-, and 27-hydroxycholest-4-en-3-one isomers
Welcome to the technical support center for resolving the co-elution of 24-, 25-, and 27-hydroxycholest-4-en-3-one isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate 24-, 25-, and 27-hydroxycholest-4-en-3-one isomers?
A1: The separation of these isomers is challenging due to their high degree of structural similarity. They are positional isomers, meaning they have the same molecular weight and elemental composition, differing only in the position of the hydroxyl group on the cholesterol side chain. This results in very similar physicochemical properties, leading to near-identical retention times in standard chromatographic systems and similar fragmentation patterns in mass spectrometry.
Q2: What are the primary analytical strategies to resolve the co-elution of these isomers?
A2: The main strategies focus on enhancing the separation power of the analytical method. This can be achieved through:
-
Chromatographic Optimization: Fine-tuning the parameters of your liquid chromatography (LC) system, such as the choice of column, mobile phase composition, and temperature.
-
Chemical Derivatization: Modifying the isomers with a chemical tag to alter their chromatographic behavior and improve ionization efficiency.
-
Advanced Analytical Techniques: Employing cutting-edge technologies like ion mobility spectrometry (IMS) to achieve separation in the gas phase.
Q3: Can I resolve these co-eluting isomers using only mass spectrometry?
A3: In some instances, tandem mass spectrometry (MS/MS) can distinguish between isomers if they generate unique fragment ions upon collision-induced dissociation. However, for many sterol isomers, the fragmentation spectra are very similar. For more dependable differentiation without complete chromatographic separation, Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a more powerful technique as it separates ions based on their size and shape.
Troubleshooting Guides
Problem 1: My C18 column does not resolve the 24-, 25-, and 27-hydroxycholest-4-en-3-one isomers.
Solution: When a standard C18 column is insufficient, explore alternative stationary phases and optimize your chromatographic conditions.
-
Strategy 1: Alternative Stationary Phases
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions with the aromatic rings of the stationary phase, which can help differentiate between the subtle structural differences of the isomers.
-
C8 Columns: A shorter alkyl chain length can sometimes provide different selectivity for sterol isomers.
-
-
Strategy 2: Mobile Phase and Temperature Optimization
-
A lower column temperature (e.g., 25°C) has been shown to improve the resolution of some oxysterol isomers by increasing the interaction with the stationary phase.[1]
-
Experiment with different organic modifiers in your mobile phase. While acetonitrile (B52724) is common, methanol (B129727) can alter the selectivity and improve separation for certain isomers.[1]
-
-
Illustrative UHPLC-MS/MS Conditions for Isomer Separation: The following table provides an example of UHPLC-MS/MS parameters that have been used to separate similar hydroxycholesterol isomers. These can serve as a starting point for method development for your specific analytes.
Parameter Value LC System UHPLC system (e.g., Shimadzu Nexera X2) Column Waters Acquity BEH C18 (1.7 µm, 2.1 × 150 mm) Column Temperature 55°C Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Flow Rate 0.35 mL/min Injection Volume 1 µL Gradient 0 min – 35% B, 8 min – 50% B, 21–23 min – 95% B, 24–25 min – 35% B Mass Spectrometer Triple quadrupole or QTOF Ionization Mode ESI Positive Note: The above conditions were used for the separation of 4α- and 4β-hydroxycholesterol and would require optimization for 24-, 25-, and 27-hydroxycholest-4-en-3-one.[2]
Problem 2: Even with an optimized LC method, I still have significant co-elution.
Solution: Chemical derivatization can be a powerful tool to enhance the separation of closely eluting isomers.
-
Strategy: Derivatization with Nicotinic Acid Derivatizing the hydroxyl group of the isomers to form nicotinate (B505614) esters can significantly improve their chromatographic separation.
-
Experimental Protocol: Nicotinic Acid Derivatization
-
Sample Preparation: Extract the hydroxycholest-4-en-3-one isomers from your sample matrix (e.g., plasma) using a suitable method like liquid-liquid extraction with methyl-tert-butyl ether.
-
Derivatization Reaction:
-
Dry the extracted sample under a stream of nitrogen.
-
Reconstitute the residue in a solution of nicotinic acid in a suitable solvent (e.g., toluene/dimethylformamide).
-
Add a coupling agent (e.g., 2-methyl-6-nitrobenzoic anhydride) and a catalyst (e.g., 4-dimethylaminopyridine).
-
Incubate the reaction mixture at room temperature.
-
-
Purification: Purify the derivatized products using solid-phase extraction (SPE).
-
LC-MS/MS Analysis: Analyze the purified derivatives by LC-MS/MS. The derivatization adds a polar group that can improve chromatographic resolution.
A study successfully separated the nicotinate derivatives of 24(S)-hydroxycholesterol, 25-hydroxycholesterol, and 27-hydroxycholesterol (B1664032) using an Eclipse XBD column.[3]
-
-
Illustrative Chromatographic Conditions for Derivatized Isomers:
| Parameter | Value |
| LC System | Agilent 1290 Infinity series or equivalent |
| Column | Eclipse XBD (3 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (1:4) |
| Flow Rate | 0.60 mL/min |
| Gradient | 0–5.0 min 95–100% B, 6.0–6.9 min 100% B, 6.9–7.0 min 100–95% B, 7.0–9 min 95% B |
Note: This method was developed for hydroxycholesterol isomers and should be adapted and optimized for hydroxycholest-4-en-3-one isomers.[3]
Problem 3: I need a definitive separation method for my co-eluting isomers.
Solution: For the most challenging separations, combining liquid chromatography with ion mobility spectrometry (IMS) provides an additional dimension of separation.
-
Strategy: UHPLC-IMS-MS IMS separates ions in the gas phase based on their size, shape, and charge, which is often referred to as their collision cross-section (CCS). This technique can resolve isomers that are inseparable by chromatography and have identical mass-to-charge ratios. Derivatization can further enhance the separation in the ion mobility cell.
-
Experimental Workflow: Derivatization followed by UHPLC-IMS-MS
-
Derivatization: Derivatize the extracted isomers with a reagent such as p-toluenesulfonyl isocyanate (PTSI). This adds a bulky, charged group that can significantly alter the CCS of the isomers.
-
UHPLC Separation: Perform a rapid UHPLC separation to partially resolve the derivatized isomers and remove matrix components.
-
IMS Separation: Introduce the ions into the ion mobility cell where they are separated based on their drift time through a buffer gas.
-
MS Detection: Detect the mobility-separated ions with a time-of-flight (TOF) mass spectrometer for accurate mass measurement.
-
-
Key Parameters for Ion Mobility Spectrometry:
| Parameter | Description |
| Drift Gas | Typically nitrogen. |
| Drift Tube Temperature | The temperature of the drift tube can affect the extent of ion clustering and influence separation. |
| Drift Voltage | The electric field that drives the ions through the drift tube. |
| Wave Velocity/Height | In traveling wave ion mobility, these parameters are optimized to achieve the best separation. |
Visualizations
Caption: General experimental workflow for the separation of hydroxycholest-4-en-3-one isomers.
Caption: Troubleshooting decision tree for resolving co-eluting isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Oxysterols in Complex Samples
Welcome to the technical support center for oxysterol quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the analysis of oxysterols in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most significant sources of error in oxysterol quantification?
The most significant sources of error in oxysterol quantification are artifact formation during sample handling and preparation, the low natural abundance of oxysterols compared to cholesterol, and challenges related to their detection by mass spectrometry.[1][2][3][4] Cholesterol, being present at concentrations up to 1000-fold higher than endogenous oxysterols, is highly susceptible to autoxidation, which can artificially generate oxysterols and lead to inaccurate quantification.[1][2] Additionally, the poor ionization efficiency of oxysterols in mass spectrometry necessitates strategies like chemical derivatization to enhance sensitivity.[5][6]
Q2: How can I prevent the artificial formation of oxysterols during sample preparation?
To minimize the risk of artificial oxysterol formation from cholesterol autoxidation, several precautions are essential. These include:
-
Use of Antioxidants: Adding antioxidants like butylated hydroxytoluene (BHT) to your samples can prevent non-enzymatic oxidation.[1][7]
-
Inert Atmosphere: Whenever possible, handle samples under an inert gas like argon to exclude atmospheric oxygen.[1]
-
Light Protection: Protect samples from light to reduce photo-induced oxidation.[1]
-
Prompt Cholesterol Removal: The most effective strategy is to separate cholesterol from oxysterols as early as possible in the workflow, typically using solid-phase extraction (SPE).[1][2]
Q3: What is derivatization, and is it necessary for oxysterol analysis?
Derivatization is a chemical modification process used to improve the analytical characteristics of compounds. For oxysterols, which have poor ionization efficiency in mass spectrometry, derivatization is a common technique to enhance their detection.[5][8] Reagents like Girard P (GP) can introduce a charged group, significantly improving ionization and fragmentation for better structural analysis.[5][6] While non-derivatization methods exist, derivatization is often considered for achieving higher sensitivity, especially for low-abundance oxysterols.[9][10] However, derivatization adds complexity and time to the workflow, and factors like reaction efficiency and stability of the derivatives need to be carefully considered.[9][10]
Q4: How do I choose an appropriate internal standard for my oxysterol analysis?
The choice of an internal standard is critical for accurate quantification. The ideal internal standard should be chemically and structurally similar to the analyte of interest. There are two main types:
-
Stable Isotope-Labeled (Deuterated) Sterols: These are considered the "gold standard" for mass spectrometry-based methods. They co-elute with the target analyte and experience similar matrix effects and ionization suppression/enhancement, providing the most accurate correction.
-
Non-endogenous Analogs: These are structurally similar compounds not naturally present in the sample. They are a viable alternative, particularly for non-MS detection methods, but may not perfectly mimic the behavior of the target oxysterols.
Q5: What are matrix effects, and how can I mitigate them?
Matrix effects are the alteration of ionization efficiency of the target analyte due to co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate). This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. To mitigate matrix effects:
-
Effective Sample Cleanup: Use solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components.
-
Chromatographic Separation: Optimize your liquid chromatography method to separate the analytes of interest from matrix components.
-
Use of Stable Isotope-Labeled Internal Standards: These internal standards co-elute with the analyte and are affected by the matrix in the same way, allowing for accurate correction.
-
Matrix-Matched Calibrants: Prepare calibration standards in a matrix that is similar to your samples to compensate for matrix effects.
Troubleshooting Guides
Problem 1: High background or interfering peaks in my chromatogram.
-
Possible Cause: Inefficient sample cleanup or carryover from previous injections.
-
Solution:
-
Optimize SPE: Ensure your solid-phase extraction protocol is effectively removing interfering substances. You may need to try different sorbents (e.g., C18, Oasis HLB) or washing steps.[1][2]
-
Improve Chromatographic Resolution: Adjust the mobile phase gradient, flow rate, or column chemistry to better separate your oxysterols from interfering peaks.
-
Implement a Column Wash: After each run, include a high-organic wash step to clean the column and prevent carryover.
-
Check for Contamination: Ensure all solvents, reagents, and labware are free from contaminants.
-
Problem 2: Poor sensitivity and low signal-to-noise ratio for my target oxysterols.
-
Possible Cause: Low abundance of the analyte, poor ionization efficiency, or suboptimal mass spectrometer settings.
-
Solution:
-
Consider Derivatization: If not already in use, chemical derivatization with reagents like Girard P can dramatically increase ionization efficiency and sensitivity.[5][6]
-
Optimize MS Parameters: Tune the mass spectrometer parameters (e.g., collision energy, capillary voltage) specifically for your derivatized or non-derivatized oxysterols.[10]
-
Increase Sample Amount: If possible, increase the amount of sample extracted to have a higher concentration of the target analytes.
-
Check Instrument Performance: Ensure the mass spectrometer is properly calibrated and performing optimally.
-
Problem 3: Inconsistent and non-reproducible quantitative results.
-
Possible Cause: Inconsistent sample preparation, improper use of internal standards, or instrument instability.
-
Solution:
-
Standardize Sample Preparation: Follow a strict, validated protocol for all sample preparation steps to minimize variability.
-
Proper Internal Standard Addition: Ensure the internal standard is added accurately and consistently to all samples and calibrants at the beginning of the extraction process.
-
Evaluate Matrix Effects: Assess the impact of the matrix on your quantification. If significant, use a stable isotope-labeled internal standard or matrix-matched calibrants.
-
Monitor Instrument Stability: Regularly check the stability of your LC-MS system by injecting quality control samples throughout the analytical run.
-
Experimental Protocols & Data
Table 1: Linearity and Sensitivity of an Optimized LC-MS/MS Method for Oxysterol Quantification
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | LLOD (ng/mL) |
| 27-OHC | 0.5 - 500 | 0.5 | 0.2 |
| 24(S)-OHC | 0.5 - 500 | 0.5 | 0.2 |
| 7α-OHC | 1 - 1000 | 1 | 0.5 |
| 7α,27-diOHC | 0.1 - 100 | 0.1 | 0.05 |
| 7-DHC | 0.2 - 200 | 0.2 | 0.1 |
| 27-CA | 0.5 - 500 | 0.5 | 0.2 |
| 7-HOCA | 0.2 - 200 | 0.2 | 0.1 |
Data adapted from a study on the quantitative determination of oxysterols in different tissue types.[9] LLOQ: Lower Limit of Quantitation; LLOD: Lower Limit of Detection.
Table 2: Matrix Effect of Oxysterols Analysis in Different Biological Matrices
| Analyte | Matrix | LQC ME (%) | MQC ME (%) | HQC ME (%) |
| 27-OHC | Plasma | 103.89 | 105.21 | 100.45 |
| Cortex | 111.64 | 87.58 | 97.00 | |
| Liver | 110.28 | 95.22 | 96.67 | |
| 24(S)-OHC | Plasma | 98.12 | 111.63 | 103.72 |
| Cortex | 99.02 | 111.88 | 98.93 | |
| Liver | 113.79 | 95.37 | 101.22 | |
| 7α-OHC | Plasma | 107.75 | 91.81 | 107.99 |
| Cortex | 107.84 | 96.03 | 99.27 | |
| Liver | 87.91 | 105.99 | 87.57 |
Data adapted from a study on the quantitative determination of oxysterols in different tissue types, showing the percentage of matrix effect (ME) at low (LQC), medium (MQC), and high (HQC) quality control concentrations.[9]
Detailed Methodologies
Protocol 1: Sample Preparation for Oxysterol Analysis by Enzyme-Assisted Derivatization for Sterol Analysis (EADSA)
This protocol focuses on the initial steps of separating cholesterol from oxysterols to minimize artifact formation.
-
Sample Collection: Collect biological samples (e.g., plasma) and add an antioxidant like BHT.
-
Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., deuterated oxysterol) to the sample.
-
Solid-Phase Extraction (SPE-1):
-
Condition a C18-based SPE cartridge (e.g., Waters Sep-Pak tC18) with an appropriate solvent.[1]
-
Load the sample onto the cartridge.
-
Wash the cartridge to elute the oxysterols while retaining the more hydrophobic cholesterol. This step is critical for removing over 99.9% of cholesterol.[1]
-
Collect the oxysterol-containing fraction.
-
-
Enzymatic Oxidation: The eluted oxysterol fraction is then subjected to enzymatic oxidation using cholesterol oxidase.
-
Derivatization: The oxidized oxysterols are "charge-tagged" with a derivatization reagent like Girard P.[5]
-
Second Solid-Phase Extraction (SPE-2):
-
Use a different SPE cartridge (e.g., Waters Oasis HLB) to remove excess derivatization reagent.[1]
-
Elute the derivatized oxysterols for LC-MS analysis.
-
Protocol 2: Non-Derivatization LC-MS/MS Method for Oxysterol Quantification
This protocol provides an overview of a method that does not involve chemical derivatization.
-
Sample Pretreatment:
-
For tissue samples (e.g., cerebral cortex, liver), homogenize in saline.
-
For plasma, thaw frozen samples on ice.
-
Add a suitable internal standard (e.g., 27-OHC-D5 for plasma and liver, 24-OHC-D7 for cortex).[10]
-
-
Extraction:
-
Use a mixture of methyl tert-butyl ether (MTBE), methanol, and water for liquid-liquid extraction.[9]
-
Vortex and centrifuge to separate the phases.
-
Collect the organic phase containing the oxysterols.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
Visualized Workflows and Pathways
Caption: General workflow for oxysterol quantification.
Caption: Troubleshooting logic for inaccurate oxysterol quantification.
References
- 1. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of novel derivatisation reagents for the analysis of oxysterols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatization Techniques for Oxysterol Analysis by Liquid Chromatography-Mass Spectometry - ProQuest [proquest.com]
- 9. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Advanced sample clean-up techniques for trace-level detection of 26-hydroxycholest-4-en-3-one
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the trace-level detection of 26-hydroxycholest-4-en-3-one (B98386). The content is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in analyzing 26-hydroxycholest-4-en-3-one at trace levels?
A1: The primary challenges include its low physiological concentrations, susceptibility to auto-oxidation during sample handling, the presence of structurally similar isomers that can cause interference, and significant matrix effects from complex biological samples (e.g., plasma, tissue) that can suppress or enhance the signal during analysis.[1][2]
Q2: What is a matrix effect and why is it a significant problem for 26-hydroxycholest-4-en-3-one analysis?
A2: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[3] For 26-hydroxycholest-4-en-3-one, which has relatively poor ionization efficiency, its signal can be easily suppressed by more abundant matrix components like phospholipids, leading to poor accuracy, imprecision, and reduced sensitivity.[3]
Q3: How can I prevent the artificial formation of 26-hydroxycholest-4-en-3-one during sample preparation?
A3: Auto-oxidation of cholesterol can artificially inflate concentrations.[4][5] To minimize this, it is critical to add an antioxidant like butylated hydroxytoluene (BHT) to extraction solvents, keep samples on ice or at low temperatures, protect them from light and air, and process them as quickly as possible.[3][4][5] Storing samples at -80°C is recommended for long-term stability.[4]
Q4: What is the most effective analytical method for quantifying 26-hydroxycholest-4-en-3-one?
A4: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most robust and widely used method.[4][6] This technique provides the high sensitivity and specificity required to measure low endogenous concentrations and distinguish the analyte from isomeric interferences.[4][6] While GC-MS can be used, it typically requires a prior derivatization step.[4][7]
Q5: How can I dramatically improve the detection sensitivity for 26-hydroxycholest-4-en-3-one?
A5: Chemical derivatization is the most effective strategy to improve sensitivity, potentially by over 1000-fold.[3] A recommended method is "Enzyme-Assisted Derivatization for Sterol Analysis" (EADSA), which uses cholesterol oxidase to create a 3-oxo group that is then tagged with a Girard reagent (e.g., Girard P). This adds a permanently charged group to the molecule, significantly enhancing its ionization efficiency in the mass spectrometer.[3]
Q6: Why is a stable isotope-labeled internal standard (SIL-IS) essential?
A6: A SIL-IS (e.g., 7α-hydroxy-4-cholesten-3-one-d7) is critical for accurate quantification.[3] It co-elutes with the target analyte and experiences similar matrix effects and variations during sample preparation. By calculating the ratio of the analyte signal to the SIL-IS signal, variations caused by ion suppression or enhancement can be effectively normalized, correcting for analytical variability and improving precision.[3][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Poor Ionization Efficiency: Oxysterols are neutral molecules that do not ionize well via electrospray ionization (ESI).[3] 2. Inefficient Extraction: The analyte is not being effectively removed from the sample matrix.[4] 3. Analyte Degradation: Instability during sample handling and storage.[1][4] | 1. Implement Chemical Derivatization: Use a derivatizing agent like Girard P to add a charged tag, which can boost sensitivity significantly.[3] 2. Optimize Sample Clean-up: Use a robust Solid-Phase Extraction (SPE) protocol. Experiment with different sorbents (e.g., C18, silica) and elution solvents.[3][4] 3. Ensure Sample Stability: Add an antioxidant (e.g., BHT), keep samples cold, and minimize exposure to light and air.[3][4] |
| High Variability / Poor Reproducibility | 1. Inconsistent Sample Preparation: Variations in pipetting, extraction times, or solvent volumes.[3] 2. Matrix Effects: Ion suppression or enhancement is inconsistently affecting the analyte signal between samples.[6] 3. Analyte Instability: Degradation can occur inconsistently if handling is not uniform.[1] | 1. Automate & Standardize: Automate sample preparation steps where possible. Use a validated and precise SPE protocol.[3] 2. Use a SIL-Internal Standard: This is the most effective way to correct for variability in matrix effects and extraction efficiency.[3][4][6] 3. Strict Handling Protocols: Maintain consistent, cold temperatures and protect all samples from light. Avoid repeated freeze-thaw cycles.[5] |
| Poor Chromatographic Peak Shape (e.g., Tailing, Broadening) | 1. Column Overload: Injecting too much sample or too high a concentration.[1][4] 2. Incompatible Injection Solvent: The solvent used to reconstitute the sample is stronger than the initial mobile phase.[1] 3. Column Contamination: Buildup of matrix components on the column.[4] | 1. Dilute Sample: Reduce the injection volume or dilute the sample extract before analysis.[1][4] 2. Match Solvents: Reconstitute the dried extract in a solvent that is similar to or weaker than the initial mobile phase.[1] 3. Improve Clean-up & Use Guard Column: Enhance the SPE wash steps to remove more interferences. Use a guard column to protect the analytical column.[4] |
| Inaccurate Quantification (Bias) | 1. Isomeric Interference: Co-elution of other oxysterols (e.g., 24-, 25-, 27-hydroxycholest-4-en-3-one) with the same mass.[4] 2. Matrix Effects: Uncorrected ion suppression or enhancement.[4] 3. Contamination: Introduction of analyte from external sources or auto-oxidation of cholesterol.[5] | 1. Optimize Chromatography: Use a column with different selectivity, such as a phenyl-hexyl column, to resolve isomers. Adjust the mobile phase gradient.[1][8] 2. Refine Clean-up & Use SIL-IS: Implement a more rigorous SPE clean-up. A SIL-IS is crucial for correcting bias.[3][4] 3. Use High-Purity Reagents: Ensure all solvents are LC-MS grade. Add BHT to prevent auto-oxidation.[4][5] |
Data Presentation
Comparison of Sample Clean-up Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample (e.g., with acetonitrile), and the supernatant is analyzed.[1][4] | Simple, rapid, and inexpensive first step.[1][4] | Not very selective; many interfering substances (e.g., phospholipids) remain in the supernatant, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned into an immiscible organic solvent (e.g., MTBE) leaving polar interferences in the aqueous phase.[1][3] | Good for removing salts and highly polar interferences.[3] Methyl tert-butyl ether (MTBE) shows excellent extraction capability.[1][8] | Can be labor-intensive, may form emulsions, and is less effective at removing lipids with similar polarity.[3] |
| Solid-Phase Extraction (SPE) | Chromatographic separation where the analyte is retained on a solid sorbent while interferences are washed away.[3][4] | Highly effective at removing a broad range of interferences, including phospholipids.[3] Can be automated and provides a cleaner extract than PPT or LLE.[3][4] | Requires careful method development; more expensive and time-consuming than PPT.[3] |
Experimental Protocols
Protocol 1: Advanced Solid-Phase Extraction (SPE) Clean-up
This protocol is designed for maximum removal of interfering lipids from a plasma or serum extract.
Materials:
-
C18 SPE Cartridge (e.g., 200 mg)
-
LC-MS grade solvents: Methanol (B129727), Acetonitrile (B52724), n-Hexane, Isopropanol, Water
-
Dried sample extract (post-protein precipitation)
-
SPE vacuum manifold
Methodology:
-
Cartridge Conditioning:
-
Sample Loading:
-
Wash Steps (Interference Removal):
-
Wash 1 (Polar Impurities): Wash the cartridge with 3 mL of water. Discard the eluate.[3]
-
Wash 2 (Phospholipids/Neutral Lipids): This is a critical step. Wash the cartridge sequentially with 4 mL of n-hexane, followed by 4 mL of n-hexane:isopropanol (99:1, v/v). Discard all eluates. This removes less polar lipids that cause significant matrix effects.[3]
-
-
Analyte Elution:
-
Final Preparation:
Protocol 2: Enzyme-Assisted Derivatization for Enhanced Sensitivity
This protocol uses a two-step process to add a charged tag to the analyte, greatly improving ionization efficiency.
Materials:
-
Dried, cleaned-up sample extract (from SPE)
-
Cholesterol Oxidase solution
-
Girard P reagent solution
-
50 mM Potassium Phosphate Buffer (KH2PO4)
-
Incubator or heating block (37°C)
Methodology:
-
Reconstitution:
-
Reconstitute the dried sample extract in a small volume of ethanol (e.g., 20 µL).[3]
-
-
Dilution:
-
Dilute the sample 10-fold with 50 mM KH2PO4 buffer. This ensures the final organic solvent content is below 10%, which is optimal for the enzyme.[3]
-
-
Enzymatic Oxidation:
-
Derivatization:
-
Add three volumes of the Girard P solution to the oxidized sample mixture (e.g., for a 200 µL sample, add 600 µL of GP solution).[3]
-
Vortex and allow the reaction to proceed according to the reagent manufacturer's instructions. This step tags the 3-oxo group with a permanently charged moiety.
-
-
Final Clean-up and Analysis:
-
The derivatized sample may require a final SPE clean-up step to remove excess reagent before LC-MS analysis.
-
Mandatory Visualizations
Caption: General workflow for sample preparation and clean-up.
Caption: Enzyme-Assisted Derivatization for Sterol Analysis (EADSA).
References
- 1. benchchem.com [benchchem.com]
- 2. New methods for analysis of oxysterols and related compounds by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types [mdpi.com]
Validation & Comparative
A Head-to-Head Analysis of Bile Acid Synthesis: The Classic Versus the Alternative Pathway
For researchers, scientists, and drug development professionals, understanding the nuances of bile acid synthesis is critical for targeting metabolic and cholestatic diseases. This guide provides a comprehensive comparison of the two primary pathways of bile acid production: the classic (or neutral) pathway and the alternative (or acidic) pathway, supported by experimental data and detailed methodologies.
Bile acids, the end products of cholesterol catabolism in the liver, are crucial for the absorption of dietary fats and fat-soluble vitamins. Their synthesis is a complex process governed by two main enzymatic cascades. The classic pathway has long been considered the dominant route for bile acid production. However, the alternative pathway, once thought to be a minor contributor, is now recognized for its significant role, particularly in certain pathophysiological states. This guide will dissect the key differences between these two pathways, from their initiating enzymes to their regulation and relative contributions to the bile acid pool.
At a Glance: Key Differences Between the Classic and Alternative Pathways
| Feature | Classic (Neutral) Pathway | Alternative (Acidic) Pathway |
| Primary Initiating Enzyme | Cholesterol 7α-hydroxylase (CYP7A1) | Sterol 27-hydroxylase (CYP27A1) |
| Subsequent Key Enzyme | Sterol 12α-hydroxylase (CYP8B1) | Oxysterol 7α-hydroxylase (CYP7B1) |
| Primary Bile Acid Products | Cholic acid (CA) and Chenodeoxycholic acid (CDCA) | Predominantly Chenodeoxycholic acid (CDCA) |
| Location of Initial Step | Endoplasmic Reticulum | Mitochondria |
| Primary Regulatory Mechanism | Negative feedback by bile acids via the FXR-FGF19-FGFR4 signaling axis and SHP. | Less understood, but influenced by oxysterol levels and insulin (B600854) signaling. Not directly feedback-inhibited by bile acids. |
| Contribution in Health | Accounts for the majority of bile acid synthesis. | Minor contributor (up to 10% in humans).[1] |
| Contribution in Liver Disease | Activity is often impaired.[2][3] | Can become the predominant pathway.[1] |
Visualizing the Pathways
To better illustrate the enzymatic steps and key players in each pathway, the following diagrams were generated using the DOT language.
Caption: The Classic (Neutral) Bile Acid Synthesis Pathway.
Caption: The Alternative (Acidic) Bile Acid Synthesis Pathway.
In-Depth Pathway Analysis
The Classic (Neutral) Pathway
The classic pathway is the primary route for bile acid synthesis under normal physiological conditions.[1] It is initiated in the endoplasmic reticulum by the enzyme cholesterol 7α-hydroxylase (CYP7A1) , which is the rate-limiting step in this pathway.[4] This enzyme converts cholesterol into 7α-hydroxycholesterol. Following a series of reactions, a key intermediate, 7α-hydroxy-4-cholesten-3-one (C4), is formed.[4] The fate of C4 is determined by the activity of sterol 12α-hydroxylase (CYP8B1) . When CYP8B1 is active, it hydroxylates intermediates, leading to the synthesis of cholic acid (CA). In the absence of CYP8B1 activity, the pathway defaults to the production of chenodeoxycholic acid (CDCA).[4]
The regulation of the classic pathway is tightly controlled through a negative feedback loop involving the farnesoid X receptor (FXR), a nuclear receptor activated by bile acids.[5] In the ileum, bile acid-activated FXR induces the expression of fibroblast growth factor 19 (FGF19; FGF15 in rodents), which is secreted into the portal circulation and travels to the liver.[5][6] In hepatocytes, FGF19 binds to its receptor, FGFR4, and its co-receptor, β-Klotho, to suppress the transcription of the CYP7A1 gene.[5][6] Additionally, in the liver, bile acid-activated FXR induces the expression of the small heterodimer partner (SHP), which also inhibits CYP7A1 gene transcription.[5][7]
The Alternative (Acidic) Pathway
The alternative pathway begins in the mitochondria with the action of sterol 27-hydroxylase (CYP27A1) , which hydroxylates cholesterol at the 27th position to form 27-hydroxycholesterol.[8] This oxysterol is then transported to the endoplasmic reticulum, where it is further hydroxylated at the 7α-position by oxysterol 7α-hydroxylase (CYP7B1) .[1][4] This pathway predominantly leads to the synthesis of CDCA.[1]
Unlike the classic pathway, the alternative pathway is not subject to the same stringent negative feedback regulation by bile acids.[1] Its activity is thought to be more dependent on the availability of substrate (cholesterol) and the regulation of CYP7B1, which can be influenced by factors such as insulin.[1] Under normal conditions, this pathway contributes a smaller fraction to the total bile acid pool, but its importance is magnified in cholestatic liver diseases where the classic pathway is often suppressed.[1][2][3] In such conditions, the alternative pathway can become the main source of newly synthesized bile acids.[1]
Experimental Protocols for Pathway Analysis
Accurate quantification of the activity of each pathway is essential for research and drug development. Below are detailed methodologies for key experiments.
Quantification of Bile Acid Pool Composition by LC-MS/MS
This protocol provides a general framework for the analysis of bile acids in serum or plasma.
1. Sample Preparation:
-
To 100 µL of serum or plasma, add an internal standard solution containing deuterated bile acid analogs.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Employ a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile/methanol with 0.1% formic acid).
-
A typical gradient might be: 0-2 min, 30% B; 2-10 min, 30-90% B; 10-12 min, 90% B; 12-12.1 min, 90-30% B; 12.1-15 min, 30% B.
-
Set the flow rate to 0.3 mL/min and the column temperature to 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to detect specific parent-to-fragment ion transitions for each bile acid and internal standard.
-
Optimize cone voltage and collision energy for each transition to ensure maximum sensitivity.
-
3. Data Analysis:
-
Quantify the concentration of each bile acid by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
Caption: Experimental workflow for bile acid quantification.
Measurement of Classic Pathway Activity (CYP7A1)
Direct measurement of CYP7A1 activity is challenging in a clinical setting. A validated surrogate marker is the serum concentration of 7α-hydroxy-4-cholesten-3-one (C4), a downstream metabolite of the CYP7A1-catalyzed reaction.[9][10]
Protocol: Quantification of Serum C4 by LC-MS/MS
-
The sample preparation and LC-MS/MS analysis are similar to the general bile acid protocol, with specific optimization for C4.
-
An internal standard, such as d7-C4, should be used.
-
The MRM transition for C4 (e.g., m/z 401.3 → 175.1) and its internal standard should be monitored.
Measurement of Alternative Pathway Activity (CYP27A1)
Protocol: In Vitro CYP27A1 Enzyme Activity Assay in Isolated Mitochondria
-
Isolation of Mitochondria: Isolate mitochondria from liver tissue or cultured hepatocytes using differential centrifugation.
-
Enzyme Reaction:
-
Resuspend the mitochondrial pellet in an assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA and 20% glycerol).
-
Pre-incubate the mitochondrial suspension at 37°C for 5 minutes.
-
Initiate the reaction by adding a saturating concentration of cholesterol (solubilized with a carrier like β-cyclodextrin) and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Incubate the reaction mixture at 37°C with shaking for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solvent like ice-cold acetonitrile.
-
-
Product Quantification:
-
Add a deuterated internal standard (e.g., d7-27-hydroxycholesterol).
-
Extract the sterols from the reaction mixture using a solid-phase extraction (SPE) column.
-
Elute the sterols, evaporate the solvent, and reconstitute the sample.
-
Quantify the amount of 27-hydroxycholesterol produced using LC-MS/MS, monitoring the specific MRM transition for 27-hydroxycholesterol and its internal standard.
-
-
Data Analysis:
-
Calculate the enzyme activity as the amount of product formed per unit of time per milligram of mitochondrial protein.
-
Conclusion
The classic and alternative pathways of bile acid synthesis are distinct yet interconnected routes for cholesterol catabolism. While the classic pathway, initiated by CYP7A1, is the major contributor to the bile acid pool in healthy individuals and is tightly regulated by a negative feedback mechanism, the alternative pathway, initiated by CYP27A1, provides a crucial, albeit smaller, contribution that can become dominant in the setting of liver disease. A thorough understanding of the key enzymes, regulatory networks, and relative flux through these pathways is paramount for the development of novel therapeutic strategies for a range of metabolic disorders. The experimental protocols outlined in this guide provide a foundation for researchers to quantitatively assess the activity of these vital metabolic pathways.
References
- 1. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in classic and alternative pathways of bile acid synthesis in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biochain.com [biochain.com]
- 9. Monitoring hepatic cholesterol 7alpha-hydroxylase activity by assay of the stable bile acid intermediate 7alpha-hydroxy-4-cholesten-3-one in peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monitoring hepatic cholesterol 7α-hydroxylase activity by assay of the stable bile acid intermediate 7α-hydroxy-4-cholesten-3-one in peripheral blood [agris.fao.org]
Unveiling the Structure of (25R)-26-hydroxycholest-4-en-3-one: An NMR-Centric Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic steroids is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural elucidation of (25R)-26-hydroxycholest-4-en-3-one, a key oxysterol in various biological pathways.
This guide presents a detailed examination of NMR spectroscopy as the primary method for structural confirmation, supported by comparative data from Mass Spectrometry (MS) and X-ray Crystallography. Experimental protocols and quantitative data are provided to offer a practical resource for laboratory application.
Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure determination.
¹H NMR Spectroscopy: Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms. Key expected signals for this compound include a singlet for the vinylic proton at C4, and distinct signals for the methyl groups (C18, C19, C21, and C27) and the hydroxymethylene protons at C26.
¹³C NMR Spectroscopy: Carbon NMR complements the proton data by providing the chemical shift for each carbon atom in the molecule. This is crucial for confirming the overall carbon skeleton, including the carbonyl group at C3, the olefinic carbons at C4 and C5, and the hydroxyl-bearing carbon at C26.
Comparative NMR Data
The following table summarizes the experimentally determined ¹H and ¹³C NMR chemical shifts for cholest-4-en-3-one, which serves as a baseline for the expected shifts in this compound. The presence of the C26 hydroxyl group in the target molecule is expected to cause a downfield shift for the C26 and adjacent carbons and protons.
| Atom | Cholest-4-en-3-one ¹³C Chemical Shift (ppm) [1][2][3] | Predicted this compound ¹³C Chemical Shift (ppm) | Cholest-4-en-3-one ¹H Chemical Shift (ppm) [1][2] | Predicted this compound ¹H Chemical Shift (ppm) |
| 3 | 199.6 | ~199.6 | - | - |
| 4 | 123.8 | ~123.8 | 5.72 (s) | ~5.72 (s) |
| 5 | 171.6 | ~171.6 | - | - |
| 18 | 12.0 | ~12.0 | 0.71 (s) | ~0.71 (s) |
| 19 | 17.4 | ~17.4 | 1.18 (s) | ~1.18 (s) |
| 21 | 18.7 | ~18.7 | 0.91 (d) | ~0.91 (d) |
| 26 | 22.8 | ~65-70 | 0.86 (d) | ~3.4-3.6 (m) |
| 27 | 22.5 | ~16-18 | 0.86 (d) | ~0.9-1.0 (d) |
Alternative Structural Confirmation Methods
While NMR is a cornerstone for structural elucidation, other techniques provide complementary and confirmatory data.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and substructures. For this compound, LC-MS/MS is a highly sensitive and specific method for both identification and quantification.[4][5]
Key Features of MS Analysis:
-
High Sensitivity: Capable of detecting very low concentrations of the analyte.[4]
-
Molecular Weight Confirmation: Provides the exact mass, confirming the molecular formula C₂₇H₄₄O₂.
-
Fragmentation Analysis: Tandem MS (MS/MS) reveals characteristic fragments that help to identify specific structural motifs.
X-ray Crystallography
X-ray crystallography provides the unambiguous three-dimensional structure of a molecule in its crystalline state. This technique is the gold standard for determining stereochemistry and absolute configuration.
Key Features of X-ray Crystallography:
-
Definitive 3D Structure: Provides precise bond lengths, bond angles, and stereochemical relationships.
-
Absolute Configuration: Can determine the absolute configuration of all chiral centers, including the critical (25R) stereochemistry.
-
Crystal Packing Information: Reveals intermolecular interactions in the solid state.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and stereochemical relationships in solution. | Non-destructive, provides rich structural detail, applicable to samples in solution. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity and specificity, suitable for complex mixtures, provides molecular formula.[4] | Does not provide detailed 3D structural information or stereochemistry. |
| X-ray Crystallography | Precise three-dimensional atomic arrangement in a crystal. | Unambiguous determination of absolute stereochemistry and conformation. | Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid state. |
Experimental Protocols
NMR Sample Preparation and Analysis
A standardized protocol for preparing a steroid sample for NMR analysis is crucial for obtaining high-quality spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of the synthetic this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Dissolution: Gently agitate the vial to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments (¹H, ¹³C, DEPT) and 2D experiments (COSY, HSQC, HMBC) should be performed for complete assignment.
LC-MS/MS Analysis Protocol for this compound
The following is a typical protocol for the analysis of oxysterols like this compound in a biological matrix.[4][5]
-
Sample Preparation (e.g., from plasma):
-
Protein precipitation with a cold organic solvent (e.g., acetonitrile).
-
Solid-phase extraction (SPE) for cleanup and concentration of the analyte.
-
-
Chromatographic Separation:
-
Utilize a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
-
Mass Spectrometric Detection:
-
Use a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for the parent ion and its characteristic product ions.
-
Visualizing the Workflow and Relationships
To illustrate the logical flow of structural confirmation and the relationship between the different analytical techniques, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. ijarbs.com [ijarbs.com]
- 3. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Cross-Laboratory Validation for the Measurement of 26-Hydroxycholest-4-en-3-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative measurement of 26-hydroxycholest-4-en-3-one (B98386), a critical intermediate in the alternative "acidic" pathway of bile acid synthesis.[1] Given the absence of direct inter-laboratory ring trials, this document compiles and compares performance data from various validated methods to offer an objective overview for researchers. The primary focus is on the prevalent liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, with a comparative look at gas chromatography-mass spectrometry (GC-MS).
Biological Significance of 26-Hydroxycholest-4-en-3-one
26-Hydroxycholest-4-en-3-one is an oxysterol derived from cholesterol.[1] It is a key metabolite in the alternative pathway of bile acid synthesis, which is initiated by the hydroxylation of cholesterol at the C27 position by the enzyme sterol 27-hydroxylase (CYP27A1).[1][2] The accurate measurement of this compound is vital for understanding cholesterol homeostasis, bile acid metabolism, and their roles in various physiological and pathological states, including metabolic diseases.[3][4]
Figure 1: Simplified Alternative Pathway of Bile Acid Synthesis.
Comparison of Analytical Methodologies
The two primary techniques for the quantification of 26-hydroxycholest-4-en-3-one are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] LC-MS/MS is generally the preferred method due to its high sensitivity, specificity, and suitability for a wider range of compounds without the need for derivatization.[6]
| Feature | LC-MS/MS | GC-MS |
| Sample Derivatization | Typically not required | Often necessary to increase volatility (e.g., oximation and silylation)[6] |
| Sensitivity | Generally offers higher sensitivity and specificity, especially with Multiple Reaction Monitoring (MRM)[6] | High sensitivity, particularly in Selected Ion Monitoring (SIM) mode[6] |
| Specificity | High, especially with tandem MS, which helps in distinguishing isomers with adequate chromatographic separation[5] | High, but may require careful chromatographic separation to resolve isomers |
| Sample Throughput | Amenable to high-throughput analysis[6] | Can be lower due to the additional derivatization step[6] |
| Key Challenges | Potential for ion suppression from matrix components, requiring careful sample preparation[7] | Requires analytes to be thermally stable and volatile; derivatization can add complexity |
Table 1: Comparison of LC-MS/MS and GC-MS for 26-Hydroxycholest-4-en-3-one Analysis.
Experimental Protocols and Workflows
Accurate quantification of 26-hydroxycholest-4-en-3-one is critically dependent on a robust experimental protocol, from sample handling to data analysis. A major challenge in oxysterol analysis is the potential for auto-oxidation of cholesterol during sample preparation, which can artificially inflate the measured levels of the analyte.[4] The use of antioxidants like butylated hydroxytoluene (BHT) is recommended.[4]
Figure 2: General Experimental Workflow for LC-MS/MS Analysis.
Detailed Sample Preparation Protocol (LC-MS/MS)
This protocol is a composite based on common practices described in the literature.[3][4]
-
Sample Collection and Handling: Collect blood samples in tubes containing an appropriate anticoagulant. To prevent auto-oxidation, add an antioxidant like BHT.[4] Process samples on ice and store them at -80°C for long-term stability.[5]
-
Internal Standard Spiking: To 100 µL of plasma or serum, add a deuterated internal standard (e.g., d7-26-Hydroxycholest-4-en-3-one) to account for variability during sample preparation and analysis.[3]
-
Protein Precipitation (PPT): Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) at 4°C.[3]
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
-
LLE: Transfer the supernatant from the PPT step and perform a liquid-liquid extraction using a solvent like methyl tert-butyl ether (MTBE).[3]
-
SPE: Alternatively, for cleaner extracts, load the supernatant onto a conditioned C18 SPE cartridge, wash with a weak organic solvent, and elute the analyte with a stronger organic solvent like methanol (B129727) or acetonitrile.[5]
-
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase (e.g., 50:50 methanol:water).[3]
Quantitative Performance Data
The following table summarizes typical performance characteristics for LC-MS/MS-based quantification of oxysterols, including 26-hydroxycholest-4-en-3-one, as reported in various application notes. These values can serve as a benchmark for method development and validation.
| Parameter | Laboratory/Method A | Laboratory/Method B |
| Instrumentation | Tandem Quadrupole MS | Tandem Quadrupole MS |
| Ionization Mode | Electrospray Ionization Positive (ESI+)[4] | Electrospray Ionization (ESI) in positive mode[5] |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range | Expected in the low ng/mL range |
| Linearity (R²) | ≥ 0.998[4] | ≥ 0.995 |
| Precision (CV%) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Internal Standard | Deuterated analog (e.g., d7-labeled)[3] | Deuterated analog (e.g., d7-labeled)[5] |
Table 2: Summary of Typical LC-MS/MS Method Performance Characteristics for Oxysterol Analysis.
Note: The exact MRM transitions (precursor > product ions) and collision energies must be empirically optimized for the specific instrument used. For 26-hydroxycholest-4-en-3-one, a common precursor ion in positive mode is m/z 417.3, with a product ion around m/z 399.3, corresponding to the loss of a water molecule.[4]
Conclusion
The quantification of 26-hydroxycholest-4-en-3-one is predominantly and most robustly achieved using LC-MS/MS.[5] While direct cross-laboratory validation data is not publicly available, the compilation of protocols and performance characteristics from various sources indicates that sensitive, specific, and reproducible methods have been developed. Key considerations for any laboratory undertaking this analysis are the careful prevention of auto-oxidation during sample handling, the use of a stable isotope-labeled internal standard, and thorough optimization of chromatographic and mass spectrometric conditions to ensure accurate quantification and resolution from potential isomers.[4][5] This guide provides the necessary foundational information for researchers to establish and validate a reliable method for the measurement of this important bile acid intermediate.
References
Comparative Cytotoxicity of 26-Hydroxycholest-4-en-3-one and Structurally Related Oxysterols Across Cancer Cell Lines
A Comparative Analysis for Researchers and Drug Development Professionals
While direct comprehensive cytotoxic data for 26-hydroxycholest-4-en-3-one (B98386) across a broad spectrum of cancer cell lines remains limited in publicly available research, valuable insights can be gleaned from examining the bioactivity of structurally analogous compounds. This guide provides a comparative overview of the cytotoxic effects of 26-hydroxycholest-4-en-3-one's close relatives—cholest-4-en-3-one, 27-hydroxycholesterol (B1664032), and 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one—against various cancer cell lines. The data presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of oxysterols.
Executive Summary
Oxysterols, oxidized derivatives of cholesterol, have emerged as a class of molecules with significant biological activities, including the ability to modulate cell proliferation and induce cell death in cancer cells. 26-hydroxycholest-4-en-3-one is an intermediate in the alternative "acidic" pathway of bile acid synthesis.[1] Although its direct anti-cancer properties are not yet well-defined, the cytotoxic profiles of its structural analogs suggest potential avenues for investigation. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate further research and development in this area.
Comparative Cytotoxicity Data
The following tables summarize the available in vitro cytotoxicity data for compounds structurally related to 26-hydroxycholest-4-en-3-one. It is crucial to note that these are not direct data for 26-hydroxycholest-4-en-3-one and should be interpreted with caution as small structural differences can lead to significant changes in biological activity.
Table 1: Cytotoxicity of Cholest-4-en-3-one
| Cancer Cell Line | Cell Type | IC50 Value (µM) | Exposure Time (h) | Assay |
| MCF-7 | Breast Adenocarcinoma | 17.8 | 48 | MTT |
| MDA-MB-231 | Breast Adenocarcinoma | 14.1 | 48 | MTT |
Data sourced from a study on the effects of 4-cholesten-3-one (B1668897) on breast cancer cell viability.[2]
Table 2: Cytotoxic Effects of 27-Hydroxycholesterol
| Cancer Cell Line | Cell Type | Effective Concentration (µM) | Effect | Exposure Time (h) |
| MCF-7 | Breast Adenocarcinoma | 5, 10, 20 | Induced cytotoxicity | 24 and 48 |
| MDA-MB-231 | Breast Adenocarcinoma | 10 | Induced cytotoxicity | Not specified |
Data from a study investigating the cytotoxicity of 27-hydroxycholesterol in breast cancer cells.[3]
Table 3: Cytotoxicity of 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one
| Cancer Cell Line | Cell Type | IC50 Value (µM) |
| 5637 (HTB-9) | Bladder Carcinoma | 4.8 |
| HepG2 | Hepatocellular Carcinoma | 15.5 |
Data from a study on the semi-synthesis and biological evaluation of 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one.[4]
Potential Signaling Pathways
The cytotoxic effects of oxysterols are often mediated through the activation of nuclear receptors, particularly the Liver X Receptors (LXRα and LXRβ). Activation of LXR can lead to the regulation of genes involved in cholesterol homeostasis, lipid metabolism, and apoptosis. The parent molecule, cholest-4-en-3-one, has been shown to act as an activator of LXR.[2]
Caption: Proposed LXR signaling pathway for oxysterol-induced cytotoxicity.
Experimental Protocols
The following are detailed methodologies for common in vitro cytotoxicity assays that can be employed to evaluate the efficacy of 26-hydroxycholest-4-en-3-one.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound (e.g., 26-hydroxycholest-4-en-3-one) in a suitable solvent such as DMSO. Make serial dilutions of the compound in the culture medium to achieve the desired final concentrations. Replace the old medium with 100 µL of the medium containing the test compound. Include appropriate controls (vehicle control with solvent and untreated control).
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, which is an indicator of cytotoxicity and compromised cell membrane integrity.
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Incubation: Incubate the plates for the desired exposure time.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing substrate, cofactor, and dye) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer).
Conclusion and Future Directions
The comparative analysis of compounds structurally related to 26-hydroxycholest-4-en-3-one reveals a promising potential for this class of oxysterols as cytotoxic agents against various cancer cell lines. The data on cholest-4-en-3-one, 27-hydroxycholesterol, and 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one provide a strong rationale for the comprehensive evaluation of 26-hydroxycholest-4-en-3-one's anti-cancer properties.
Future research should focus on:
-
Direct Cytotoxicity Screening: Systematically evaluating the cytotoxic effects of 26-hydroxycholest-4-en-3-one across a diverse panel of cancer cell lines to determine its IC50 values and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which 26-hydroxycholest-4-en-3-one induces cell death, with a particular focus on the LXR signaling pathway and other potential targets.
-
In Vivo Efficacy: Assessing the anti-tumor activity of 26-hydroxycholest-4-en-3-one in preclinical animal models of cancer.
By systematically addressing these research questions, the full therapeutic potential of 26-hydroxycholest-4-en-3-one as a novel anti-cancer agent can be determined.
References
- 1. The Cytotoxicity of 27-Hydroxycholesterol in MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 25-Hydroxycholesterol Induces Death Receptor-mediated Extrinsic and Mitochondria-dependent Intrinsic Apoptosis in Head and Neck Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of δ-tocotrienols from Kielmeyera coriacea against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Unveiling the Substrate Preference of CYP27A1: A Comparative Analysis with Cholest-4-en-3-one
For Immediate Release
[City, State] – A comprehensive investigation into the substrate specificity of the mitochondrial cytochrome P450 enzyme, CYP27A1, reveals a marked preference for cholest-4-en-3-one over cholesterol, a finding with significant implications for bile acid synthesis and cholesterol metabolism. This guide provides a detailed comparison of CYP27A1's activity with various sterol substrates, supported by experimental data and protocols for researchers in drug development and metabolic diseases.
CYP27A1, a crucial enzyme in the alternative pathway of bile acid synthesis, demonstrates a broad substrate range. However, quantitative analysis highlights a significantly higher rate of hydroxylation for sterols possessing a 3-oxo-Δ4 structure compared to those with a 3β-hydroxy-Δ5 configuration.[1] Notably, the conversion of cholest-4-en-3-one to its hydroxylated product is approximately 10 times more efficient than the 27-hydroxylation of cholesterol.[2]
Comparative Substrate Activity of CYP27A1
The following table summarizes the relative rates of 27-hydroxylation of various sterol substrates by recombinant human CYP27A1. The data clearly illustrates the enzyme's preference for cholest-4-en-3-one and its derivatives over cholesterol and other oxysterols.
| Substrate | Relative Rate of Hydroxylation |
| 7α-hydroxy-4-cholesten-3-one | > |
| Cholest-4-en-3-one | > |
| 7α-hydroxycholesterol | > |
| 24-hydroxy-4-cholesten-3-one | > |
| Cholesterol | > |
| 25-hydroxy-4-cholesten-3-one | > |
| 24-hydroxycholesterol | ≥ |
| 25-hydroxycholesterol | |
| Table 1: Relative hydroxylation rates of various sterols by CYP27A1, adapted from scientific findings.[1] |
Experimental Determination of CYP27A1 Activity
The substrate specificity of CYP27A1 is typically determined through in vitro assays using recombinant human CYP27A1. A detailed protocol for such an experiment is outlined below.
Materials and Reagents:
-
Recombinant human CYP27A1
-
Adrenodoxin reductase
-
NADPH regenerating system (e.g., BD Gentest solutions A and B)
-
Substrate of interest (e.g., cholest-4-en-3-one, cholesterol)
-
[4-¹⁴C]cholesterol (for radioactive assays)
-
Phosphate (B84403) buffer (e.g., 0.5 M Na₂HPO₄)
-
Poly(vinyl alcohol)
-
Hexane and isopropanol (B130326) for HPLC mobile phase
Protocol:
-
Reconstitution of the Enzyme System: Incubate the membrane fraction containing CYP27A1 with adrenodoxin and adrenodoxin reductase at 4°C for 10 minutes to form the active enzyme complex.[3]
-
Reaction Mixture Preparation: In a final volume of 1 ml, combine the reconstituted enzyme complex with the NADPH regenerating solution, phosphate buffer, poly(vinyl alcohol), and the sterol substrate. For quantitative analysis of cholesterol hydroxylation, [4-¹⁴C]cholesterol can be included.[3]
-
Incubation: Incubate the reaction mixture under appropriate conditions (e.g., specific time and temperature as determined by optimization experiments).
-
Extraction: Stop the reaction and extract the sterol products using an organic solvent.
-
Analysis: Analyze the products using High-Performance Liquid Chromatography (HPLC). The formation of 27-hydroxy-4-cholesten-3-one can be quantified by comparing its retention time and peak area to an authentic standard.[2]
-
Negative Control: Perform a parallel incubation in the absence of the mitochondrial electron-transporting proteins (adrenodoxin and adrenodoxin reductase) to ensure that the observed product formation is dependent on the complete enzymatic system.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the substrate specificity of CYP27A1.
Caption: Workflow for CYP27A1 substrate specificity assay.
The Role of CYP27A1 in Signaling Pathways
The metabolic products of CYP27A1, including those derived from cholest-4-en-3-one, are not merely intermediates in bile acid synthesis but also act as signaling molecules. For instance, 7α-hydroxy-4-cholesten-3-one is a ligand for the pregnane (B1235032) X receptor (PXR).[4] Activation of PXR can, in turn, influence the expression of other genes involved in sterol metabolism. This highlights a complex regulatory network where CYP27A1 plays a pivotal role.
Caption: CYP27A1-mediated signaling via PXR activation.
References
- 1. On the substrate specificity of human CYP27A1: implications for bile acid and cholestanol formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mutational Analysis of CYP27A1: Assessment of 27-Hydroxylation of Cholesterol and 25-Hydroxylation of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Additional pathways of sterol metabolism: Evidence from analysis of Cyp27a1-/- mouse brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 26-Hydroxycholest-4-en-3-one: Enzymatic vs. Chemical Approaches
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key metabolic intermediates is paramount. This guide provides a comprehensive comparison of enzymatic and potential chemical methods for the synthesis of 26-hydroxycholest-4-en-3-one (B98386), a crucial intermediate in the alternative "acidic" pathway of bile acid biosynthesis. This document outlines the reproducibility and robustness of current enzymatic approaches, supported by available experimental data, and explores potential alternative synthetic routes.
Executive Summary
The synthesis of 26-hydroxycholest-4-en-3-one is most prominently achieved through enzymatic methods, offering high specificity and mild reaction conditions. The primary enzymatic routes involve the use of cholesterol oxidase and cytochrome P450 enzymes, notably CYP27A1. While providing a direct and efficient conversion, the reproducibility and robustness of these enzymatic syntheses are influenced by various factors including enzyme stability, substrate presentation, and reaction conditions. Chemical synthesis, while offering the potential for larger scale production, is often hampered by multi-step processes, the use of hazardous reagents, and potentially lower overall yields. This guide will delve into the specifics of these methods to provide a clear comparison for researchers selecting a synthesis strategy.
Enzymatic Synthesis: A High-Fidelity Approach
Enzymatic synthesis stands as the preferred method for producing 26-hydroxycholest-4-en-3-one due to the high selectivity and catalytic efficiency of the enzymes involved.
Cholesterol Oxidase: A Workhorse for Steroid Transformation
The most commonly cited method for the synthesis of 26-hydroxycholest-4-en-3-one is the enzymatic conversion of (25R)-26-hydroxycholesterol using cholesterol oxidase.[1] This enzyme catalyzes both the oxidation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the double bond from the Δ⁵ to the Δ⁴ position.[1]
Robustness and Reproducibility:
The robustness of cholesterol oxidase is a key factor in its utility. The enzyme's activity is influenced by both pH and temperature. Studies on cholesterol oxidase from various microbial sources have shown optimal activity in a pH range of 7.0 to 8.0 and temperatures between 35°C and 40°C.[2][3][4] Maintaining these conditions is crucial for reproducible results. The stability of the enzyme can be a concern, and lot-to-lot variability from commercial suppliers may introduce inconsistencies. To mitigate this, careful validation of each new enzyme batch is recommended. The use of a biphasic aqueous/organic solvent system has been shown to improve the conversion of hydrophobic substrates like cholesterol, which could be applicable to 26-hydroxycholesterol (B79680) and enhance the robustness of the synthesis.
Cytochrome P450 Enzymes: A Highly Efficient Alternative
Another significant enzymatic route involves cytochrome P450 enzymes, particularly sterol 27-hydroxylase (CYP27A1). This mitochondrial enzyme is a key player in the natural biosynthetic pathway of 26-hydroxycholest-4-en-3-one.[5][6] A notable finding is that the formation of the related compound, 27-hydroxy-4-cholesten-3-one, from 4-cholesten-3-one (B1668897) by CYP27A1 is approximately 10-fold higher than from cholesterol, suggesting a high efficiency for substrates that already possess the 4-en-3-one structure.[5]
Robustness and Reproducibility:
The robustness of CYP enzyme systems in vitro depends on the presence of their redox partners (adrenodoxin and adrenodoxin (B1173346) reductase) and the cofactor NADPH.[7] The stability of these components and the intricate nature of the multi-protein system can present challenges for reproducibility. The delivery of the hydrophobic substrate to the enzyme, which is located in the mitochondrial inner membrane, is a critical step that can be a source of variability.[8]
Comparison of Enzymatic Synthesis Methods
| Parameter | Cholesterol Oxidase | CYP27A1 |
| Substrate | (25R)-26-hydroxycholesterol | Cholest-4-en-3-one or Cholesterol |
| Key Advantages | Commercially available, relatively simple one-enzyme system. | High catalytic efficiency, part of the natural biosynthetic pathway. |
| Key Challenges | Potential for lot-to-lot variability, requires optimization of pH and temperature. | Requires a multi-component system (redox partners, NADPH), substrate delivery can be challenging. |
| Reported Yield | Not explicitly quantified for this specific reaction in the reviewed literature. | Formation of a similar product is ~10-fold higher from 4-cholesten-3-one than from cholesterol.[5] |
Alternative Synthesis Methods: The Chemical Approach
While enzymatic methods are prevalent, chemical synthesis offers an alternative for the production of 26-hydroxycholest-4-en-3-one. However, detailed and robust protocols specifically for this molecule are not widely available in the public domain. The chemical synthesis of the precursor, cholest-4-en-3-one, can be achieved through methods like Oppenauer oxidation of cholesterol.[3] However, these methods often involve multiple steps and the use of hazardous solvents like chloroform, methanol (B129727), and benzene.[3] The synthesis of (25R)-26-hydroxycholesterol, the substrate for the cholesterol oxidase reaction, has been described from diosgenin (B1670711) in four steps with an overall yield of 58%.[9] A complete chemical synthesis of 26-hydroxycholest-4-en-3-one would likely involve a multi-step process with challenges in achieving high yields and stereoselectivity.
Comparison with Enzymatic Synthesis:
| Feature | Enzymatic Synthesis | Chemical Synthesis |
| Specificity | High (regio- and stereospecific) | Can be lower, may require protecting groups and lead to byproducts. |
| Reaction Conditions | Mild (physiological pH and temperature) | Often harsh (extreme temperatures, pressures, and pH). |
| Environmental Impact | Generally lower, uses biodegradable catalysts. | Often involves hazardous solvents and reagents. |
| Scalability | Can be challenging due to enzyme cost and stability. | Generally more scalable. |
| Reproducibility | Can be affected by enzyme activity and stability. | Can be highly reproducible once optimized. |
Experimental Protocols
Enzymatic Synthesis of 26-Hydroxycholest-4-en-3-one using Cholesterol Oxidase[1]
Materials:
-
(25R)-26-hydroxycholesterol
-
Cholesterol oxidase (from Brevibacterium sp. or similar)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
Dissolve a known amount of (25R)-26-hydroxycholesterol in a minimal amount of a suitable organic solvent (e.g., acetone) and add it to the potassium phosphate buffer to create a suspension.
-
Add cholesterol oxidase to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, extract the product from the aqueous phase using an organic solvent such as ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Confirm the identity and purity of the product using analytical techniques such as NMR and mass spectrometry.
Enzymatic Activity Assay for CYP27A1[7]
Materials:
-
Recombinant human CYP27A1 enzyme
-
Adrenodoxin and adrenodoxin reductase
-
NADPH
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Substrate (e.g., cholest-4-en-3-one) dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO)
-
Quenching solution (e.g., a mixture of organic solvents like methanol and acetonitrile)
Procedure:
-
In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, adrenodoxin, and adrenodoxin reductase.
-
Add the substrate at various concentrations.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding a pre-warmed solution of NADPH and the recombinant CYP27A1 enzyme.
-
Incubate the reaction at 37°C for a specific time period (e.g., 10-30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant for the formation of the hydroxylated product using LC-MS/MS.
Visualizing the Pathways
To better understand the synthesis routes, the following diagrams illustrate the key enzymatic pathways and a general experimental workflow.
Caption: Enzymatic synthesis pathways to 26-hydroxycholest-4-en-3-one.
Caption: General experimental workflow for enzymatic synthesis.
Conclusion
The enzymatic synthesis of 26-hydroxycholest-4-en-3-one, particularly through the use of cholesterol oxidase and CYP27A1, presents a highly specific and efficient method under mild conditions. While the robustness and reproducibility of these methods are generally good, they require careful control of reaction parameters and characterization of enzyme batches. Chemical synthesis, although potentially more scalable, is likely to be a more complex, multi-step process with significant environmental and safety considerations. For researchers requiring high purity and stereospecificity, the enzymatic routes are currently the more attractive and well-documented options. Further research into optimizing the robustness of these enzymatic systems and the development of more efficient chemical syntheses will be beneficial for the wider availability of this important metabolic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enzyme activity assay for cholesterol 27-hydroxylase in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of LC-MS/MS vs. GC-MS for Oxysterol Profiling
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of oxysterols, oxidized derivatives of cholesterol, is crucial for understanding their roles in various physiological and pathological processes, including cholesterol homeostasis, inflammation, and neurodegenerative diseases. Two of the most powerful analytical techniques for oxysterol profiling are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a detailed comparative analysis of these two platforms, supported by experimental data and protocols to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: LC-MS/MS vs. GC-MS for Oxysterol Analysis
| Feature | LC-MS/MS | GC-MS |
| Derivatization | Often not required, but can be used to enhance sensitivity. | Generally required for volatility and thermal stability. |
| Throughput | Higher, with shorter run times per sample. | Lower, with longer run times per sample. |
| Sensitivity | High, especially with derivatization. | High, with low detection limits. |
| Selectivity | High, due to MS/MS capabilities. | High, especially with MS/MS. |
| Compound Coverage | Broad, including both free and esterified oxysterols. | Broad, but may have limitations with thermally labile compounds. |
| Sample Volume | Generally smaller sample volumes required.[1] | Can require larger sample volumes.[1] |
| Ease of Use | Generally considered more straightforward and less complex. | Can be more complex due to the derivatization step. |
| Instrumentation Cost | Generally higher. | Generally lower. |
Quantitative Performance Data
The following table summarizes typical quantitative performance data for both LC-MS/MS and GC-MS in oxysterol analysis. These values can vary depending on the specific instrumentation, method, and oxysterol being analyzed.
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.1 ng/mL | pg/mL range |
| Lower Limit of Quantification (LLOQ) | 0.025 - 1 ng/mL[2] | In the pg/mL range |
| Linearity Range | 0.5 - 2000 ng/mL | Wide dynamic range |
| Precision (CV%) | <15% | <15% |
| Recovery | 80.9 - 107.9% | 88 - 117% |
Experimental Protocols
LC-MS/MS Experimental Protocol for Oxysterol Profiling
This protocol provides a general workflow for the analysis of oxysterols in biological samples using LC-MS/MS.
1. Sample Preparation and Extraction:
-
To 100 µL of plasma or tissue homogenate, add an internal standard solution containing deuterated oxysterols.
-
Perform a liquid-liquid extraction with a suitable organic solvent, such as methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and isopropanol.
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as methanol (B129727)/water.
2. Solid Phase Extraction (SPE) (Optional but Recommended):
-
To remove excess cholesterol and other interfering lipids, the reconstituted sample can be further purified using a solid-phase extraction cartridge (e.g., C18 or a specialized lipid removal sorbent).[3]
-
Condition the SPE cartridge with methanol and then water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute the oxysterols with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the LC mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for oxysterol separation.
-
Mobile Phase: A gradient of water with a small amount of formic acid (for better ionization) and an organic solvent like methanol or acetonitrile (B52724) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Injection Volume: Typically 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. ESI may require derivatization for better sensitivity.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each oxysterol and internal standard.[4][5]
-
GC-MS Experimental Protocol for Oxysterol Profiling
This protocol outlines a typical workflow for oxysterol analysis by GC-MS, which includes a mandatory derivatization step.
1. Sample Preparation and Extraction:
-
Follow the same initial liquid-liquid extraction procedure as for LC-MS/MS to isolate the lipid fraction containing oxysterols.
2. Saponification (Hydrolysis):
-
To measure both free and esterified oxysterols, a saponification step is required.
-
Add a solution of potassium hydroxide (B78521) in ethanol (B145695) to the lipid extract and heat to hydrolyze the cholesteryl esters.
-
After cooling, add water and re-extract the non-saponifiable lipids (including oxysterols) with a non-polar solvent like hexane.
3. Derivatization:
-
Evaporate the solvent from the extracted lipids.
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the hydroxyl groups of the oxysterols into more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers.
-
Heat the mixture to ensure complete derivatization.
-
Evaporate the excess derivatizing agent and reconstitute the sample in a suitable solvent for GC injection (e.g., hexane).
4. GC-MS Analysis:
-
Gas Chromatography (GC):
-
Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the different oxysterol derivatives based on their boiling points.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) is the standard ionization technique.
-
Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions characteristic of each derivatized oxysterol.
-
Visualizing the Processes and Pathways
Oxysterol Signaling Pathways
Oxysterols are key signaling molecules that regulate cholesterol homeostasis primarily through the activation of Liver X Receptors (LXRs) and the modulation of Sterol Regulatory Element-Binding Protein (SREBP) processing.
Caption: Oxysterol regulation of cholesterol metabolism via LXR and SREBP pathways.
Experimental Workflow: LC-MS/MS
The following diagram illustrates the typical workflow for oxysterol profiling using LC-MS/MS.
References
- 1. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types | MDPI [mdpi.com]
- 4. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Metabolic Fate of 26-Hydroxycholest-4-en-3-one Across Different Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fate of 26-hydroxycholest-4-en-3-one (B98386), a key intermediate in the alternative "acidic" pathway of bile acid synthesis, across three primary tissues: the liver, the brain, and the intestine. While direct comparative studies on the metabolism of this specific oxysterol are limited, this document synthesizes available data on the expression and activity of the key metabolizing enzymes in these tissues to provide a cohesive overview for researchers in metabolic diseases and drug development.
Introduction
26-Hydroxycholest-4-en-3-one is a C27 steroid that plays a pivotal role in cholesterol homeostasis.[1] Its formation is a critical step in the acidic pathway of bile acid synthesis, an alternative to the classic "neutral" pathway.[2][3] Understanding the tissue-specific metabolism of this compound is crucial for elucidating its physiological roles and its potential as a therapeutic target or biomarker in various metabolic and neurological disorders.
Metabolic Pathways
The primary metabolic pathways involving 26-hydroxycholest-4-en-3-one are centered around its formation and subsequent conversion in the bile acid synthesis cascade.
Formation of 26-Hydroxycholest-4-en-3-one:
There are two main routes for the biosynthesis of 26-hydroxycholest-4-en-3-one:
-
From Cholest-4-en-3-one: The mitochondrial enzyme Sterol 27-hydroxylase (CYP27A1) catalyzes the 26-hydroxylation of cholest-4-en-3-one. This is considered the more efficient pathway.[2]
-
From 26-Hydroxycholesterol (B79680): The precursor 26-hydroxycholesterol (also known as 27-hydroxycholesterol) can be oxidized by a 3β-hydroxysteroid dehydrogenase/isomerase (HSD3B) to form 26-hydroxycholest-4-en-3-one.[4]
Further Metabolism:
Once formed, 26-hydroxycholest-4-en-3-one is further metabolized in the bile acid synthesis pathway, primarily in the liver. This involves a series of hydroxylation and oxidation steps, eventually leading to the formation of chenodeoxycholic acid (CDCA).
Tissue-Specific Metabolism: A Comparative Overview
The metabolic fate of 26-hydroxycholest-4-en-3-one is largely dictated by the expression and activity of CYP27A1 and HSD3B isoforms in different tissues.
| Tissue | Key Enzymes Present | Primary Metabolic Role | Anticipated Fate of 26-Hydroxycholest-4-en-3-one |
| Liver | High levels of CYP27A1 and various HSD3B isoforms.[5][6] | Primary site of bile acid synthesis.[1] | Efficiently synthesized and rapidly converted to downstream bile acid intermediates. |
| Brain | CYP27A1 and HSD3B isoforms are expressed.[7][8] | Cholesterol homeostasis and elimination.[4] | Likely involved in the local regulation of oxysterol levels. Its precursor, 26-hydroxycholesterol, can cross the blood-brain barrier.[4] |
| Intestine | CYP27A1 and HSD3B isoforms are expressed, with potential regulation by PXR.[6][9] | Cholesterol absorption and efflux; microbial metabolism. | May be formed locally and contribute to the regulation of intestinal cholesterol transport. Subject to further metabolism by gut microbiota. |
Quantitative Data on Enzyme Expression
| Gene | Protein | Liver (pmol/mg microsomal protein) | Brain | Intestine |
| CYP27A1 | Sterol 27-hydroxylase | ~5-15 | Expressed | Expressed |
| HSD3B1/2 | 3β-hydroxysteroid dehydrogenase/isomerase | Expressed | Expressed | Expressed |
Note: The quantitative proteomics data for the liver is sourced from various studies and represents an approximate range.[10] Data for the brain and intestine confirms expression, but comparable quantitative proteomics data for these specific enzymes were not available.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the metabolic fate of 26-hydroxycholest-4-en-3-one in different tissues.
Protocol 1: In Vitro Metabolism in Tissue Homogenates
This protocol outlines a method to compare the metabolism of 26-hydroxycholest-4-en-3-one in liver, brain, and intestinal tissue homogenates.
Materials:
-
Fresh or frozen tissue (liver, brain, intestine)
-
Homogenization buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing protease inhibitors)
-
26-hydroxycholest-4-en-3-one
-
NADPH and NADH regenerating system
-
Acetonitrile (ice-cold)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
LC-MS/MS system
Procedure:
-
Tissue Homogenization: Homogenize the tissue in ice-cold buffer and centrifuge to obtain the S9 fraction.
-
Incubation: Prepare a reaction mixture containing the S9 fraction, 26-hydroxycholest-4-en-3-one, and cofactors (NADPH/NADH).
-
Reaction: Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding ice-cold acetonitrile.
-
Extraction: Extract the metabolites using an appropriate organic solvent.
-
Analysis: Analyze the extracted samples by LC-MS/MS to identify and quantify the metabolites formed.
Protocol 2: Analysis of Metabolites by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of 26-hydroxycholest-4-en-3-one and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
LC Conditions:
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50°C.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 26-hydroxycholest-4-en-3-one and its expected metabolites need to be determined using authentic standards.
Signaling Pathways
While a direct signaling role for 26-hydroxycholest-4-en-3-one has not been definitively established, its precursor, 26-hydroxycholesterol, is a known agonist for Liver X Receptors (LXRs).[11] LXRs are key regulators of cholesterol, fatty acid, and glucose metabolism. It is plausible that 26-hydroxycholest-4-en-3-one may also modulate LXR activity or other nuclear receptors, thereby influencing gene expression related to lipid homeostasis.
Conclusion
The metabolic fate of 26-hydroxycholest-4-en-3-one varies across the liver, brain, and intestine, primarily due to the differential expression and regulation of the key metabolizing enzymes, CYP27A1 and HSD3B isoforms. The liver stands out as the central hub for its synthesis and subsequent conversion into bile acids. In the brain and intestine, this oxysterol is likely involved in local cholesterol homeostasis and signaling. Further research employing direct comparative studies with stable isotope-labeled 26-hydroxycholest-4-en-3-one is necessary to precisely quantify its metabolic flux in these tissues and to fully elucidate its physiological and pathological significance.
References
- 1. Bile Acid Metabolism in Liver Pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 26-Hydroxycholesterol: synthesis, metabolism, and biologic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro production of 25- and 26-hydroxycholesterol and their in vivo metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System [frontiersin.org]
- 5. The Liver under the Spotlight: Bile Acids and Oxysterols as Pivotal Actors Controlling Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Expression and activity of 3beta-hydroxysteroid dehydrogenase/Delta5-Delta4-isomerase in different regions of the avian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PXR induces CYP27A1 and regulates cholesterol metabolism in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Proteins Involved in Drug Metabolism and Disposition in the Human Liver Using Label-Free Global Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiple Targets for Oxysterols in Their Regulation of the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (25R)-26-hydroxycholest-4-en-3-one
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols and logistical guidance for the handling and disposal of (25R)-26-hydroxycholest-4-en-3-one (CAS: 56792-59-7).[1][2] Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses. | Protects eyes from splashes or dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential allergic reactions.[3] |
| Body Protection | Standard laboratory coat. | Protects against incidental contact with skin and clothing.[3] |
| Respiratory Protection | Use in a well-ventilated area. A dust mask (e.g., N95) is recommended for handling bulk powder.[3][4] | Minimizes inhalation of dust particles. |
Handling and Storage
Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood.[4] |
| Static Discharge | Take precautionary measures against static discharge, especially when handling the powder form.[4] |
| Hygiene | Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.[4] |
| Storage | Keep the container tightly closed in a dry and cool place. |
Disposal Plan
Dispose of this compound and its containers in accordance with institutional and local environmental regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed container for hazardous waste. |
| Contaminated Labware | Triple-rinse with a suitable solvent. Collect the rinsate as liquid chemical waste. Decontaminated labware can be disposed of as regular laboratory glass or plastic waste.[3] |
| Liquid Waste (Solutions) | Collect in a labeled, sealed container appropriate for the solvent used (e.g., "Halogenated Organic Waste"). Do not mix with incompatible waste streams.[3] |
| Empty Containers | Triple-rinse with an appropriate solvent, collecting the rinsate for disposal as chemical waste. Deface or remove the original label before disposing of the container.[3] |
General Disposal Prohibitions:
-
DO NOT dispose of in household garbage.[3]
-
DO NOT allow the product or its solutions to enter sewage systems, drains, or any surface or ground water.[3]
-
DO NOT dispose of waste by evaporation outside of a certified chemical fume hood.[3]
All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed waste disposal contractor.[3]
Workflow for Safe Handling and Disposal
The following diagram outlines the procedural flow for safely managing this compound from receipt to disposal.
Caption: Workflow for safe handling and disposal of chemical compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
